7-Chloroalloxazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
3273-42-5 |
|---|---|
Molecular Formula |
C10H5ClN4O2 |
Molecular Weight |
248.62 g/mol |
IUPAC Name |
7-chloro-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C10H5ClN4O2/c11-4-1-2-5-6(3-4)12-7-8(13-5)14-10(17)15-9(7)16/h1-3H,(H2,13,14,15,16,17) |
InChI Key |
KBOXHAALUDKSPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C3C(=N2)NC(=O)NC3=O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to 7-Chloroalloxazine: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 7-Chloroalloxazine, a heterocyclic compound belonging to the alloxazine family. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.
Chemical Structure and Properties
This compound is a tricyclic aromatic compound with a chlorine substituent on the benzene ring. Its core structure consists of a pyrazine ring fused to a pyrimidine ring, which is in turn fused to a benzene ring. The systematic IUPAC name for this compound is 7-chloro-1H-benzo[g]pteridine-2,4(3H,10H)-dione.
The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.
| Property | Value |
| Molecular Formula | C₁₀H₅ClN₄O₂ |
| Molecular Weight | 248.63 g/mol |
| Appearance | Crystalline solid |
| Melting Point | > 300 °C |
| Solubility | Sparingly soluble in common organic solvents |
| UV-Vis Absorption (λmax) | Data not available |
Synthesis of this compound
The primary method for the synthesis of this compound was first reported by V. M. Berezovskii and G. D. Glebova in 1965.[1] The synthesis involves the condensation of 4-chloro-1,2-diaminobenzene with alloxan in an acidic medium.
Experimental Protocol: Synthesis of this compound
The following protocol is based on the original synthesis described by Berezovskii and Glebova.[1]
Materials:
-
4-chloro-1,2-diaminobenzene
-
Alloxan monohydrate
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
Procedure:
-
A solution of 4-chloro-1,2-diaminobenzene in dilute hydrochloric acid is prepared.
-
An aqueous solution of alloxan monohydrate is added to the solution of 4-chloro-1,2-diaminobenzene.
-
The reaction mixture is heated under reflux for a specified period.
-
Upon cooling, a precipitate of this compound forms.
-
The precipitate is collected by filtration, washed with water and then with ethanol to remove any unreacted starting materials and byproducts.
-
The crude product is then purified by recrystallization from a suitable solvent to yield pure this compound.
Logical Workflow for the Synthesis of this compound
Caption: Workflow diagram illustrating the synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information specifically detailing the biological activities and mechanisms of action of this compound. However, the alloxazine and isoalloxazine core structures are found in riboflavin (vitamin B2) and its derivatives, which are essential cofactors in a wide range of enzymatic reactions, including redox processes central to cellular metabolism.
Derivatives of related chloro-substituted heterocyclic compounds, such as 7-chloroquinoline, have been investigated for various pharmacological activities, including antimalarial, anticancer, and antimicrobial properties. This suggests that this compound could be a candidate for screening in similar biological assays.
Further research is required to elucidate the specific biological targets and cellular signaling pathways that may be modulated by this compound. A potential starting point for investigation could be its interaction with flavoenzymes or other proteins that bind to similar heterocyclic structures.
Proposed Research Workflow for Investigating Biological Activity
Caption: A proposed workflow for the biological evaluation of this compound.
Conclusion
This compound is a readily synthesizable heterocyclic compound. While its chemical properties are partially characterized, its biological activities remain largely unexplored. The established synthetic route provides a solid foundation for producing this compound for further investigation. Future research efforts should be directed towards a thorough evaluation of its pharmacological potential and the elucidation of its mechanism of action at the molecular level. The structural similarity to other biologically active heterocyclic compounds suggests that this compound could be a promising lead for the development of new therapeutic agents.
References
Synthesis and Characterization of 7-Chloroalloxazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 7-Chloroalloxazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the primary synthetic route, experimental protocols, and comprehensive characterization data.
Synthesis of this compound
The principal method for the synthesis of this compound involves the condensation reaction of 4-chloro-1,2-phenylenediamine with alloxan monohydrate. This reaction is typically carried out in an acidic medium, such as aqueous hydrochloric acid or glacial acetic acid, to facilitate the cyclization and formation of the alloxazine ring system.
Experimental Protocol
A common procedure for the synthesis of this compound is as follows:
-
Reactant Preparation: A solution of 4-chloro-1,2-phenylenediamine is prepared in a suitable solvent, such as a mixture of water and hydrochloric acid.
-
Condensation Reaction: Alloxan monohydrate is added portion-wise to the solution of 4-chloro-1,2-phenylenediamine with constant stirring. The reaction mixture is then heated to reflux for a specified period to ensure complete reaction.
-
Product Isolation: Upon cooling, the this compound product precipitates out of the solution.
-
Purification: The crude product is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol or ether) to remove unreacted starting materials and byproducts, and then dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.
A visual representation of the synthesis workflow is provided below.
Caption: Synthetic workflow for this compound.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques. The expected characterization data are summarized in the table below.
| Parameter | Expected Value/Characteristics |
| Appearance | Yellow crystalline solid |
| Melting Point | >300 °C |
| Molecular Formula | C₁₀H₅ClN₄O₂ |
| Molecular Weight | 248.63 g/mol |
| Solubility | Sparingly soluble in common organic solvents, soluble in DMSO |
| ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic protons and N-H protons of the alloxazine core. |
| ¹³C NMR (DMSO-d₆) | Resonances for the carbon atoms of the benzene and pyrimidine rings, including the carbonyl carbons. |
| IR (KBr, cm⁻¹) | Characteristic absorption bands for N-H stretching, C=O stretching, C=N stretching, and C-Cl stretching. |
| Mass Spectrometry | Molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight. |
| Elemental Analysis | %C, %H, %N, and %Cl values consistent with the molecular formula. |
Note: Specific chemical shifts and absorption frequencies can vary slightly depending on the instrumentation and experimental conditions.
The logical relationship for the characterization process is depicted in the following diagram.
Caption: Logical flow of this compound characterization.
Potential Applications and Signaling Pathways
While the direct involvement of this compound in specific signaling pathways is not extensively documented in publicly available literature, alloxazine derivatives are known to exhibit a range of biological activities. These activities often stem from their structural similarity to riboflavin (Vitamin B2) and their ability to act as enzyme inhibitors or redox-active molecules. Potential areas of investigation for this compound could include its role as an inhibitor of kinases or its involvement in pathways sensitive to reactive oxygen species (ROS) generation, given the photosensitizing properties of some alloxazines. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.
Discovery and history of alloxazine compounds
An In-depth Technical Guide to the Discovery and History of Alloxazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloxazine and its isomer, isoalloxazine, form the core structures of a class of heterocyclic compounds known as flavins.[1] These molecules, derived from the Latin word "flavus" for yellow, are characterized by their vibrant color when oxidized and play crucial roles in a myriad of biochemical redox reactions.[1] The most well-known flavin is riboflavin (Vitamin B2), which is the biochemical precursor to essential coenzymes like flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD).[1][2] Alloxazine itself is a tautomer of isoalloxazine and serves as a foundational scaffold for the development of novel therapeutic agents, including kinase inhibitors for anticancer applications and cholinesterase inhibitors for potential Alzheimer's disease treatment.[3][4] This guide provides a comprehensive overview of the discovery, history, synthesis, and key experimental findings related to alloxazine compounds.
Discovery and Early History
The history of alloxazine is intrinsically linked to the study of riboflavin. Early research in the 1930s on Vitamin B2 revealed its instability and sensitivity to light.[5] It was observed that upon exposure to light, riboflavin undergoes degradation, leading to the formation of several by-products.[6] Two of the major photodegradation products identified were lumichrome and lumiflavin.[5][6][7] Lumichrome, chemically known as 7,8-dimethylalloxazine, is a key alloxazine compound that became a focal point of early flavin chemistry research.[7] The formation of lumichrome from riboflavin occurs predominantly under neutral or acidic conditions through a dealkylation of the ribityl side chain.[5][8] In contrast, lumiflavin, an isoalloxazine derivative, is primarily formed under basic conditions.[5][8] These initial discoveries of riboflavin's photodegradation products paved the way for further investigation into the synthesis and properties of the broader alloxazine class of compounds.
Key Synthetic Methodologies
Several synthetic routes to alloxazine and its derivatives have been developed over the years. A common and straightforward method involves the condensation of an o-phenylenediamine derivative with alloxan in the presence of acetic acid and boric acid.[9]
General Synthesis of Alloxazine Derivatives
A prevalent method for synthesizing alloxazine derivatives involves the reaction of substituted o-phenylenediamines with alloxan. This reaction is typically carried out in a solution of acetic acid and boric acid. The boric acid is believed to act as a catalyst, facilitating the condensation reaction. The specific substituents on the o-phenylenediamine precursor determine the final functional groups on the alloxazine ring system.[9]
Synthesis of 7-chloroalloxazine
A specific synthesis for this compound has been reported, which involves the condensation of 4-chloro-o-phenylenediamine with violuric acid in 3 N HCl.[10] Interestingly, when the same starting materials are condensed in 50% acetic acid, the reaction yields 6-chloro-2-hydroxyquinoxaline-3-carboxylic acid ureide, highlighting the critical role of reaction conditions in determining the final product.[10]
Synthesis of Alloxazine from 2-aminoquinoxaline-3-carboxyamide
Another synthetic route involves the use of 2-aminoquinoxaline-3-carboxyamide as a precursor for forming the alloxazine ring system.[11]
Experimental Protocol: Synthesis of Lumichrome (6,7-dimethylalloxazine)
A patented method for synthesizing lumichrome involves the following steps[12]:
-
Preparation of dimeric 4,5-dimethyl-orthobenzoquinone: This intermediate is prepared first.
-
Condensation Reaction: 1.36 g (0.005 mole) of the dimeric 4,5-dimethyl-orthobenzoquinone is dissolved in 50 ml of water with the addition of a few drops of a 10% sodium hydroxide solution.
-
Neutralization and Addition of Amine: The solution is then neutralized to a pH of 7 with a 10% solution of hydrochloric acid. To this, a solution of 0.7 g (0.005 mole) of 2,4,5-triamino-6-hydroxypyrimidine sulfate in 150 ml of warm water, also neutralized to pH 7 with 10% sodium hydroxide, is added.
-
Heating and Isolation: The resulting mixture is heated on a steam bath with occasional shaking for 4 hours and then allowed to stand overnight.
-
Purification: The precipitate that forms is collected by filtration, washed with water and alcohol, and then dried under a vacuum to yield lumichrome.[12]
Physicochemical and Biological Properties
Alloxazine compounds exhibit a range of interesting physicochemical and biological properties. Their core structure allows for the development of derivatives with tailored functionalities.
Photodegradation of Riboflavin
The photodegradation of riboflavin into lumichrome and lumiflavin is a key characteristic. The formation of these products is pH-dependent.[7][8]
| Compound | Optimal pH for Formation from Riboflavin |
| Lumichrome | Neutral or Acidic[5][7][8] |
| Lumiflavin | Basic[5][7][8] |
Table 1: pH-dependent formation of lumichrome and lumiflavin from riboflavin.
Quantitative Data on Photodegradation
The formation of lumichrome and lumiflavin from a 100 μM riboflavin solution exposed to light at 1500 lux has been quantified[7][8][13]:
| Product | pH | Maximum Concentration (μM) | Time to Max Concentration (hours) |
| Lumichrome | 4.5 | 79.9 | 8 |
| Lumichrome | 6.5 | 58.7 | 6 |
| Lumichrome | 8.5 | 73.1 | 2 |
| Lumiflavin | 8.5 | 30.9 | 2 |
Table 2: Maximum concentration of lumichrome and lumiflavin formed from 100 μM riboflavin under different pH conditions.
The reaction rates of riboflavin, lumiflavin, and lumichrome with singlet oxygen have also been determined[7][8][13]:
| Compound | Reaction Rate with Singlet Oxygen (M⁻¹ s⁻¹) |
| Riboflavin | 9.66 x 10⁸ |
| Lumiflavin | 8.58 x 10⁸ |
| Lumichrome | 8.21 x 10⁸ |
Table 3: Reaction rates of flavin compounds with singlet oxygen.
Biological Activity of Alloxazine Derivatives
Recent research has focused on synthesizing novel alloxazine analogues for therapeutic applications. These compounds have shown promise as antitumor and anti-Alzheimer's agents.[3][14]
A study on novel isoalloxazine derivatives as potential cholinesterase inhibitors for Alzheimer's disease reported the following IC50 values[3]:
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
| 7m | 4.72 | 6.98 |
| 7q | 5.22 | 5.29 |
Table 4: Inhibitory activity of potent isoalloxazine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Another study on novel alloxazine analogues as antitumor agents reported IC50 values against two human tumor cell lines[14][15]:
| Compound | CCRF-HSB-2 IC50 (μg/mL) | KB IC50 (μg/mL) |
| 9e | 0.87 | 0.47 |
| 10h | 5.66 | 2.57 |
| 12a | 5.86 | 6.11 |
| 12c-e | 6.53 - 8.34 | 6.45 - 8.36 |
Table 5: In vitro growth inhibitory activities of selected alloxazine analogues.
Key Experimental Workflows and Pathways
The study of alloxazine compounds involves various experimental workflows, from their synthesis to the evaluation of their biological activity. The photodegradation of riboflavin also represents a key chemical pathway.
General Workflow for Synthesis and Antitumor Screening of Alloxazine Analogues
Caption: Workflow for the synthesis and evaluation of novel alloxazine analogues as potential antitumor agents.
Photodegradation Pathway of Riboflavin
Caption: Simplified pathway of riboflavin photodegradation to lumichrome and lumiflavin, dependent on pH.
Conclusion
From their initial discovery as photodegradation products of riboflavin, alloxazine compounds have evolved into a versatile class of molecules with significant potential in medicinal chemistry and materials science. The foundational understanding of their synthesis and photochemical properties has enabled the rational design of novel derivatives with potent biological activities. The ongoing research into alloxazine analogues as antitumor and neuroprotective agents underscores the enduring relevance of this chemical scaffold. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro potency into clinically effective therapeutics.
References
- 1. Flavin group - Wikipedia [en.wikipedia.org]
- 2. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. Discovery of isoalloxazine derivatives as a new class of potential anti-Alzheimer agents and their synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. kb.osu.edu [kb.osu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Photosensitizing effect of riboflavin, lumiflavin, and lumichrome on the generation of volatiles in soy milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scholar.harvard.edu [scholar.harvard.edu]
- 10. STUDIES IN THE ALLO- AND ISOALLOXAZINE SERIES. XII. NEW SYNTHESIS OF this compound | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 11. 107. Synthesis of alloxazine from 2-aminoquinoxaline-3-carboxyamide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. US3057865A - Preparation of alloxazine and isoalloxazine compounds - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 7-Chloroalloxazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 7-Chloroalloxazine. Due to the limited availability of direct quantitative data for this compound in publicly accessible literature, this document presents the solubility data for the parent compound, alloxazine, as a foundational reference. Furthermore, it offers a detailed experimental protocol for determining the solubility of this compound in various solvents, which is essential for researchers working with this compound.
Introduction to this compound and its Solubility
This compound is a derivative of alloxazine, a heterocyclic organic compound. Alloxazines and their derivatives are of significant interest in various fields, including medicinal chemistry and materials science, due to their diverse biological activities and electrochemical properties. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and potential applications.
The chlorine substituent at the 7-position of the alloxazine core is expected to influence its solubility profile compared to the unsubstituted alloxazine. The electron-withdrawing nature and lipophilicity of the chlorine atom can decrease solubility in aqueous solutions and potentially increase solubility in certain organic solvents. However, without direct experimental data, these effects remain theoretical. The experimental protocols provided herein offer a pathway to generating empirical data for this compound.
Solubility Data of Alloxazine
The following table summarizes the available quantitative solubility data for the parent compound, alloxazine, in aqueous solutions. This data serves as a valuable baseline for understanding the solubility characteristics of the alloxazine scaffold.
| Solvent System | Temperature | Solubility | Molar Solubility (μM) |
| Aqueous Solution (pH 4) | Room Temperature | Not Specified | 9.05 ± 1[1][2][3] |
| Aqueous Solution (pH 10) | Room Temperature | Not Specified | 14.5 ± 1[1][2][3] |
| Double-Distilled Water | Not Specified | Not Specified | 15.5[1][3] |
Experimental Protocol for Determining the Solubility of this compound
This section outlines a detailed methodology for the experimental determination of the solubility of this compound. The protocol is based on the widely accepted shake-flask method, which is considered the gold standard for solubility measurement of sparingly soluble compounds.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), acetone) of analytical grade
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
pH meter
Experimental Procedure
a. Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be required to determine the time to reach equilibrium.
b. Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
c. Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility of this compound in the respective solvent based on the concentration of the saturated solution, taking into account the dilution factor.
Data Analysis and Reporting
-
The solubility should be reported in appropriate units, such as mg/mL or mol/L.
-
The experimental conditions, including the solvent, temperature, and pH (for aqueous solutions), must be clearly stated.
-
It is recommended to perform the experiment in triplicate to ensure the reliability of the results.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
The Photostability of 7-Chloroalloxazine and its Derivatives: A Technical Overview
Disclaimer: A comprehensive review of scientific literature revealed a significant lack of specific experimental data on the photostability of 7-chloroalloxazine. Therefore, this technical guide provides an overview based on the known photochemistry of the parent compound, alloxazine, and related flavin derivatives. The information presented here should be considered a foundational resource to guide future experimental work on this compound, rather than a definitive account of its photostability.
Introduction to Alloxazine Photochemistry
Alloxazines, a class of nitrogen-containing heterocyclic compounds, are structurally related to the biologically vital isoalloxazine moiety found in flavins (e.g., riboflavin, FMN, FAD).[1] The photochemistry of these molecules is of significant interest due to their potential applications in photodynamic therapy, bioimaging, and as photosensitizers.[2][3] Upon absorption of light, alloxazines can undergo a variety of photochemical reactions, including photodegradation, which can limit their utility in applications requiring long-term stability under illumination. The introduction of a halogen substituent, such as chlorine at the 7-position, is expected to influence the photophysical and photochemical properties of the alloxazine core, potentially altering its photostability. However, to date, specific studies quantifying this effect for this compound are not publicly available.
Quantitative Photostability Data (General Alloxazine Derivatives)
While no quantitative data for this compound was found, the following table summarizes the photodegradation quantum yields for the parent compound, lumichrome (7,8-dimethylalloxazine), and related flavins to provide a comparative context. The quantum yield of photodegradation (Φd) represents the efficiency of a photochemical reaction, with a lower value indicating higher photostability.
| Compound | Solvent/Conditions | Photodegradation Quantum Yield (Φd) | Reference |
| Lumichrome | Aqueous, pH 8 | ≈ 1.8 x 10⁻⁴ | [1] |
| Riboflavin | Aqueous, pH 8 | ≈ 7.8 x 10⁻³ | [1] |
| Flavin Mononucleotide (FMN) | Aqueous, pH 8 | ≈ 4.6 x 10⁻³ | [1] |
| Flavin Adenine Dinucleotide (FAD) | Aqueous, pH 8 | ≈ 3.7 x 10⁻⁴ | [1] |
General Experimental Protocol for Photostability Assessment
The following is a generalized experimental protocol for determining the photostability of a compound like this compound. This protocol is based on standard photochemical investigation techniques.
Objective: To determine the photodegradation quantum yield of this compound in a specific solvent upon irradiation with a defined light source.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., acetonitrile, methanol, water)
-
Chemical actinometer (e.g., potassium ferrioxalate)
-
Light source with a known spectral output (e.g., xenon lamp with monochromator, specific wavelength LEDs)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
High-performance liquid chromatography (HPLC) system (for monitoring degradation products)
Methodology:
-
Sample Preparation: Prepare a solution of this compound of a known concentration in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1-0.2 at the irradiation wavelength to ensure uniform light absorption.
-
Actinometry: Determine the photon flux of the light source using a chemical actinometer. This is a crucial step for the accurate calculation of the quantum yield.
-
Irradiation:
-
Fill a quartz cuvette with the this compound solution.
-
Irradiate the sample with the light source at a constant temperature.
-
At regular time intervals, withdraw aliquots of the solution for analysis.
-
-
Analysis:
-
Monitor the decrease in the concentration of this compound over time using UV-Vis spectrophotometry (by observing the decrease in the main absorption band) and/or HPLC.
-
HPLC can also be used to identify and quantify the formation of photodegradation products.
-
-
Quantum Yield Calculation: The photodegradation quantum yield (Φd) is calculated using the following formula:
Φd = (moles of compound degraded) / (moles of photons absorbed)
The number of moles of photons absorbed can be determined from the actinometry experiment.
Putative Photodegradation Pathway of Alloxazines
The photodegradation of flavins, which are structurally similar to alloxazines, often proceeds through the triplet excited state. The following diagram illustrates a generalized photodegradation pathway that could be applicable to this compound, although this remains to be experimentally verified. The primary photodegradation product of many flavins in aqueous solution is lumichrome.[1]
Caption: Putative photodegradation pathway for this compound.
Experimental Workflow for Photostability Studies
The logical flow of a typical photostability study is outlined in the diagram below.
Caption: General experimental workflow for photostability assessment.
Conclusion and Future Directions
While the photostability of this compound remains uncharacterized in the scientific literature, the established photochemistry of alloxazines and flavins provides a solid foundation for future investigations. The introduction of a chloro-substituent may significantly alter the electronic properties and, consequently, the photostability of the alloxazine core. It is hypothesized that the heavy atom effect of chlorine could enhance intersystem crossing to the triplet state, potentially leading to increased photosensitization or photodegradation.
Future research should focus on the systematic experimental evaluation of the photostability of this compound and its derivatives. This would involve determining photodegradation quantum yields in various solvents, identifying major photodegradation products, and elucidating the underlying photochemical mechanisms. Such studies are crucial for assessing the viability of these compounds in applications where they are exposed to light.
References
Biological Activity of the Alloxazine Scaffold: A Technical Overview for Drug Discovery Professionals
Introduction
The alloxazine scaffold, a tricyclic heteroaromatic ring system, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. While specific data on 7-Chloroalloxazine remains elusive in publicly available scientific literature, the broader family of alloxazine derivatives has been the subject of significant investigation, revealing potent antitumor, kinase inhibitory, and neuroprotective properties. This technical guide provides a comprehensive overview of the known biological activities of alloxazine derivatives, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. This information is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this chemical class.
Antitumor Activity of Alloxazine Derivatives
A primary focus of research into alloxazine derivatives has been their potential as anticancer agents. These compounds have demonstrated significant cytotoxicity against a variety of cancer cell lines, often through the inhibition of protein kinases that are critical for tumor growth and survival.
Quantitative Antitumor Data
The following table summarizes the in vitro cytotoxic activity of various alloxazine analogues against several human cancer cell lines.
| Compound Class | Cell Line | Activity (IC50) | Reference |
| 2-substituted Alloxazine Analogues | MCF-7 (Breast Cancer) | 40 nM (for compound 10b) | [1] |
| A2780 (Ovarian Cancer) | 5-17 nM | [1] | |
| HCT116 (Colon Carcinoma) | 5-17 nM | [1] |
Mechanism of Action: Kinase Inhibition
The antitumor effects of many alloxazine derivatives are attributed to their ability to act as kinase inhibitors. By incorporating flexible moieties at position 2 of the alloxazine ring system, researchers have successfully designed compounds that can fit into the ATP-binding site of various protein kinases, leading to their inhibition.[1]
Key Kinases Targeted by Alloxazine Derivatives:
-
ABL1
-
CDK1/Cyclin A1
-
FAK
-
SRC
The inhibition of these kinases disrupts downstream signaling pathways involved in cell proliferation, survival, and metastasis.
Experimental Protocols
In Vitro Cytotoxicity Assays
The antitumor activity of alloxazine derivatives is typically evaluated using standard in vitro cytotoxicity assays. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
General Protocol for MTT Assay:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the alloxazine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Kinase Inhibition Assays
To determine the specific kinase targets of alloxazine derivatives, in vitro kinase inhibition assays are employed. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Example Workflow for a Kinase Inhibition Assay:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Neuroprotective and Other Activities
Beyond their antitumor potential, alloxazine derivatives have been investigated for other therapeutic applications.
Acetylcholinesterase Inhibition
An aluminum (III)-alloxazine complex has been synthesized and evaluated as a potential inhibitor of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[2][3][4]
Experimental Findings:
-
In a rat model, the Al(III)-alloxazine complex demonstrated significant AChE inhibitory activity in brain tissue.[2][3]
-
The study suggests that the alloxazine ligand may also play a role in reducing aluminum accumulation in the brain.[3]
Experimental Protocol: Ellman's Method for AChE Activity
The inhibitory effect on AChE is often quantified using Ellman's method, a colorimetric assay.
Principle of Ellman's Method:
-
Acetylthiocholine is used as a substrate for AChE.
-
AChE hydrolyzes acetylthiocholine to thiocholine and acetate.
-
Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
-
The rate of color formation is proportional to the AChE activity and can be measured spectrophotometrically.
-
The presence of an inhibitor will reduce the rate of color formation.
Signaling Pathway Modulation
The biological effects of alloxazine derivatives are a direct result of their interaction with and modulation of key cellular signaling pathways.
Hypothetical Kinase-Mediated Signaling Pathway Inhibition
The following diagram illustrates a generalized signaling pathway that can be inhibited by an alloxazine derivative that targets a receptor tyrosine kinase (RTK).
Caption: Generalized RTK signaling pathway inhibited by an alloxazine derivative.
The Potential Role of Chlorination
While no specific data for this compound exists, the introduction of chlorine atoms into bioactive molecules can significantly influence their properties. Halogenation can affect a compound's:
-
Lipophilicity: Influencing membrane permeability and cellular uptake.
-
Metabolic Stability: Blocking sites of metabolism and increasing half-life.
-
Binding Affinity: Through halogen bonding and other non-covalent interactions with target proteins.
The study of chlorinated analogs of other bioactive molecules has shown that replacing hydroxyl groups with chlorides can maintain or even enhance biological activity, suggesting that chlorinated alloxazines are a promising area for future research.[5]
Conclusion
The alloxazine scaffold represents a versatile and promising platform for the development of novel therapeutics. Derivatives of alloxazine have demonstrated potent antitumor and neuroprotective activities, primarily through the inhibition of key enzymes like protein kinases and acetylcholinesterase. Although a detailed biological profile of this compound is not yet available, the established importance of the alloxazine core and the potential benefits of chlorination provide a strong rationale for the synthesis and evaluation of this and other halogenated alloxazine derivatives. Further investigation into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of this class of compounds is warranted to fully exploit their therapeutic potential.
References
- 1. Structural-based design, synthesis, and antitumor activity of novel alloxazine analogues with potential selective kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ICI Journals Master List [journals.indexcopernicus.com]
- 4. medscidiscovery.com [medscidiscovery.com]
- 5. Synthesis and Biological Evaluation of Chlorinated Analogs of Leukotoxin Diol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Research Applications of 7-Chloroalloxazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Published research specifically detailing the biological activities and therapeutic applications of 7-Chloroalloxazine is limited. This guide provides an overview of its known synthesis and explores potential research avenues based on the activities of structurally related alloxazine and chloro-aza-heterocyclic compounds. The experimental protocols and quantitative data presented are illustrative and based on methodologies used for similar molecules.
Introduction to this compound
This compound is a heterocyclic compound belonging to the alloxazine family. Alloxazines and their iso-forms, isoalloxazines (like riboflavin), are known to be biologically active. The introduction of a chlorine atom at the 7th position of the alloxazine core can significantly modulate its physicochemical properties and, consequently, its biological activity. While its sibling isomer, 8-Chloroalloxazine, has been investigated for its diuretic properties, the research landscape for this compound remains largely unexplored, presenting a unique opportunity for novel discoveries in medicinal chemistry and pharmacology.
Synthesis and Chemical Properties
A known synthesis for this compound was reported in 1965.[1] The general principle of alloxazine synthesis involves the condensation of an o-phenylenediamine with alloxan. For this compound, this would involve the reaction of 4-chloro-1,2-diaminobenzene with alloxan.
Figure 1. Proposed synthesis of this compound.
Chemical Properties Summary
| Property | Value |
| Molecular Formula | C₁₀H₅ClN₄O₂ |
| Molecular Weight | 248.63 g/mol |
| General Solubility | Likely soluble in organic solvents like DMSO and DMF. |
| Reactivity | The chloro-substituent may serve as a handle for further chemical modification to generate derivatives. |
Potential Research Applications
Based on the known activities of related compounds, two primary areas of research for this compound are proposed: diuretic and anticancer activities.
Diuretic Activity
The isomer 8-Chloroalloxazine has been reported as a diuretic.[1] It is plausible that this compound may exhibit similar properties. Research in this area would involve screening for diuretic effects in animal models and investigating its mechanism of action, potentially as an inhibitor of carbonic anhydrase or other renal transporters.
Anticancer Activity
Numerous heterocyclic compounds containing a chloro-quinoline or similar scaffold have demonstrated significant anticancer activity. For instance, a series of 7-chloro-4-quinolinylhydrazones exhibited potent cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis and cell cycle arrest.
Illustrative Quantitative Data
The following tables represent the types of quantitative data that would be generated during the investigation of this compound's biological activities. The values are hypothetical and for illustrative purposes only.
Table 1: Hypothetical Cytotoxicity Data (MTT Assay)
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| A549 (Lung Cancer) | 22.8 |
| HCT116 (Colon Cancer) | 18.5 |
| HEK293 (Normal Kidney) | > 100 |
Table 2: Hypothetical Diuretic Activity in a Rat Model
| Parameter | Vehicle Control | This compound (10 mg/kg) |
|---|---|---|
| Urine Volume (mL/6h) | 2.5 ± 0.4 | 6.8 ± 0.9 |
| Na⁺ Excretion (mmol/6h) | 0.3 ± 0.05 | 0.9 ± 0.12 |
| K⁺ Excretion (mmol/6h) | 0.15 ± 0.03 | 0.25 ± 0.04 |
Experimental Protocols
General Protocol for MTT Assay (Cytotoxicity Screening)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Figure 2. General workflow for an MTT cytotoxicity assay.
General Protocol for Apoptosis Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Potential Signaling Pathways
Based on the anticancer activity of similar compounds, this compound could potentially modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
Figure 3. Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Future Directions and Conclusion
This compound represents a promising, yet understudied, chemical scaffold. The immediate research priorities should be:
-
Confirmation of Synthesis and Characterization: Reproduce the synthesis and fully characterize the compound using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography).
-
Broad Biological Screening: Screen this compound against a wide range of biological targets, including cancer cell lines, kinases, and renal transporters.
-
Derivative Synthesis: Utilize the chloro-substituent as a synthetic handle to create a library of derivatives for structure-activity relationship (SAR) studies.
References
An In-depth Technical Guide to 7-Chloroalloxazine Derivatives: Synthesis and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-chloroalloxazine derivatives, focusing on their synthesis, experimental protocols, and emerging biological importance. The information is tailored for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction to this compound Derivatives
Alloxazine and its derivatives are a class of heterocyclic compounds based on a pyrimido[4,5-b]quinoxaline ring system. These compounds are structurally related to riboflavin (Vitamin B2) and have garnered significant interest due to their diverse biological activities. The introduction of a chlorine atom at the 7-position of the alloxazine core can significantly modulate the molecule's physicochemical properties and biological activity. While the diuretic properties of the isomeric 8-chloroalloxazine have been documented, recent research has pivoted towards exploring the potential of alloxazine derivatives, including those with substitutions at the 7-position, in other therapeutic areas, notably as anticancer agents.
Synthesis of this compound Derivatives
The primary and most established method for synthesizing the alloxazine core is through the condensation of an o-phenylenediamine with alloxan. For the synthesis of this compound, the key precursor is 4-chloro-1,2-phenylenediamine. The reaction proceeds via the formation of a Schiff base, followed by intramolecular cyclization to yield the final tricyclic alloxazine structure.
General Synthesis Pathway
The synthesis of this compound is analogous to that of 8-chloroalloxazine, which involves the condensation of the corresponding chlorinated o-phenylenediamine with alloxan.[1] Two primary protocols have been established for this type of reaction, which can be adapted for the synthesis of the 7-chloro isomer.
Experimental Protocols
The following are detailed experimental protocols adapted from the synthesis of the closely related 8-chloroalloxazine.[1] These can serve as a robust starting point for the synthesis of this compound by substituting 4-chloro-1,2-phenylenediamine with 3-chloro-1,2-phenylenediamine.
Protocol A: Synthesis in Strongly Acidic Aqueous Solution
-
Dissolution: Dissolve 4-chloro-1,2-phenylenediamine in a minimal amount of hot 2 N hydrochloric acid.
-
Reaction Mixture: Add an aqueous solution of alloxan monohydrate to the acidic solution of the diamine.
-
Heating: Heat the reaction mixture to 90°C and maintain this temperature for 1 hour.
-
Cooling and Precipitation: Allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration or centrifugation. Wash the solid with ethanol and then with ether.
-
Drying: Dry the purified product.
Protocol B: Synthesis in Glacial Acetic Acid with Boric Acid
-
Reaction Setup: In a flask, combine 4-chloro-1,2-phenylenediamine, alloxan monohydrate, and boric acid in glacial acetic acid.
-
Reaction Execution: Stir the mixture at room temperature for 1 hour and 45 minutes.
-
Isolation: Collect the resulting solid by filtration.
-
Washing: Wash the collected solid thoroughly with glacial acetic acid, followed by ethanol, and finally ether.
-
Drying: Dry the final product.
Quantitative Data for Chloroalloxazine Synthesis
The following table summarizes the quantitative data for the synthesis of 8-chloroalloxazine, which can be considered indicative for the synthesis of this compound.[1]
| Parameter | Value |
| Starting Material | 4-chloro-1,2-diaminobenzene |
| Reagent | Alloxan |
| Solvent/Catalyst | Glacial Acetic Acid / Boric Acid |
| Yield | 83% |
| Melting Point | 330-335 °C |
| Molecular Formula | C₁₀H₅ClN₄O₂ |
| Calculated Elemental Analysis | C: 48.3%, H: 2.01%, N: 22.55%, Cl: 14.39% |
| Found Elemental Analysis | C: 47.61%, H: 2.33%, N: 22.41%, Cl: 13.0% |
Biological Activity and Potential Signaling Pathways
While the diuretic activity of 8-chloroalloxazine has been established, the biological roles of this compound derivatives are less defined but are an active area of investigation. Related heterocyclic compounds, such as benzoxazinones and phenoxazines, have demonstrated significant anticancer activity. The proposed mechanisms for these related compounds often involve the modulation of key cellular signaling pathways that control cell proliferation, survival, and apoptosis.
Based on the activity of structurally similar compounds, a plausible hypothesis is that this compound derivatives may exert anticancer effects by targeting oncogenic signaling pathways. One such critical pathway is the Hedgehog-Gli signaling pathway, which is aberrantly activated in numerous cancers and plays a crucial role in tumorigenesis and cancer cell maintenance.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a hypothetical mechanism where a this compound derivative could interfere with the Hedgehog-Gli signaling pathway, a pathway known to be a target for some heterocyclic anticancer agents.
Experimental Workflow for Biological Activity Screening
To investigate the potential anticancer effects of newly synthesized this compound derivatives, a structured experimental workflow is essential. This workflow would typically involve in vitro cell-based assays to assess cytotoxicity, followed by more detailed mechanistic studies.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with potential therapeutic applications. The synthetic routes are well-established, allowing for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. While the biological activities of these specific derivatives are still under active investigation, the known anticancer properties of related heterocyclic systems provide a strong rationale for their further development. Future research should focus on the synthesis and screening of a broader range of this compound derivatives to identify potent anticancer agents and to elucidate their precise mechanisms of action and the signaling pathways they modulate. Such studies will be crucial in unlocking the full therapeutic potential of this chemical scaffold.
References
Alloxazine-Based Fluorescent Probes: A Technical Guide for Researchers
Alloxazine and its derivatives represent a versatile class of heterocyclic compounds that are increasingly being harnessed for the development of advanced fluorescent probes. As isomers of flavins, which are ubiquitous redox cofactors in biological systems, alloxazines possess intrinsic fluorescence properties that can be strategically modulated for various applications.[1][2][3] This technical guide provides an in-depth review of alloxazine-based fluorescent probes, covering their synthesis, photophysical properties, and applications, with a focus on providing researchers, scientists, and drug development professionals with the detailed information required for their work.
Core Synthesis Strategies
The synthesis of alloxazine-based probes often involves building upon the core tricyclic ring system, with modifications targeted at tuning the molecule's photophysical properties and introducing functionalities for specific applications like bioconjugation. Key strategies include nitrosative cyclisation and subsequent modifications using techniques like click chemistry.
General Synthesis Protocols
Nitrosative Cyclisation for Alloxazine Core Formation: A common route to the alloxazine core involves the nitrosative cyclisation of 6-(N-anilino) pyrimidin-4(3H)-one precursors.[4] The general steps are as follows:
-
Precursor Synthesis: The pyrimidin-4-one precursor is synthesized, often containing desired substituents that will be present in the final alloxazine structure. For instance, to create 2-methylthio derivatives, 6-N-anilino-2-methylthio-3,4-dihydropyrimidin-4-ones can be prepared.[4]
-
Cyclisation Reaction: The precursor is dissolved in acetic acid. Sodium nitrite (2–4 equivalents) is added to the solution, typically initiated at a cool temperature (10–15 °C).[4]
-
Reaction Progression: The reaction mixture is stirred at room temperature for several hours (2–8 hours). During this time, a greenish-yellow nitroso intermediate may form.[4]
-
Completion and Isolation: Gentle warming on a water bath can be used to ensure the complete dissolution of the intermediate and drive the cyclisation to completion. The final alloxazine product can then be isolated.[4]
Post-Synthesis Modification via Click Chemistry: Once the alloxazine core is synthesized, it can be further functionalized. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," is a highly efficient method for attaching other molecules, such as targeting ligands or biochemically relevant molecules.[1][2]
-
Functionalization: The alloxazine core is first functionalized with either an azide or an alkyne group.
-
Click Reaction: The functionalized alloxazine is reacted with a molecule containing the complementary group (alkyne or azide, respectively) in the presence of a copper(I) catalyst.
-
Purification: The resulting bioconjugate is purified to yield the final, targeted fluorescent probe. This strategy allows for the easy derivatization of the alloxazine core.[1][2]
Photophysical and Chemical Properties
The fluorescence of alloxazine probes is governed by their electronic structure, which can be rationally tuned through chemical modifications. Extending the aromaticity of the core structure or introducing electron-donating/withdrawing groups can significantly alter the absorption and emission wavelengths.[5][6]
For instance, modifying the C7 and C8 positions with electron-donating methoxy groups has been shown to tune the photochemistry of these molecules.[5] Another innovative approach involves coordination with a boron difluoride (BF2) moiety, creating bimodal dyes that are not only fluorescent but also potentially detectable by 19F NMR spectroscopy.[2] The photophysical properties of several alloxazine derivatives are summarized in the table below.
| Probe Name | Modification | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Application | Reference |
| ANOMe | Sugar conjugation, C7/C8 Methoxy | - | - | Near unity (Singlet Oxygen) | Photodynamic Therapy, Bioimaging | [5] |
| A8OMe | Sugar conjugation, C8 Methoxy | - | - | Near unity (Singlet Oxygen) | Photodynamic Therapy, Bioimaging | [5] |
| A7OMe | Sugar conjugation, C7 Methoxy | - | - | Near unity (Singlet Oxygen) | Photodynamic Therapy, Bioimaging | [5] |
| Catechol-alloxazine | Boron difluorocatecholate | - | - | - | Bimodal (Fluorescence/19F NMR) Probes | [1][2] |
Note: Specific excitation/emission maxima and fluorescence quantum yields are often highly dependent on the solvent and local environment and require detailed spectroscopic studies for each new derivative.
Applications in Research and Drug Development
Alloxazine-based probes are emerging as powerful tools in several areas, including cancer cell imaging, photodynamic therapy (PDT), and as antitumor agents.[4][5] Their utility stems from their ability to generate reactive oxygen species (ROS) upon light activation, their intrinsic fluorescence for imaging, and their potential to inhibit cancer cell proliferation.[5]
Bioimaging and Photodynamic Therapy
Many alloxazine derivatives are designed as multifunctional agents for image-guided PDT.[5] These probes can enter the cytoplasm of cancer cells, where they exhibit substantial fluorescence for imaging purposes.[5] Upon activation with light of a specific wavelength, they can efficiently generate cytotoxic ROS, such as singlet oxygen, leading to localized cell death.[5] This dual functionality allows for simultaneous visualization and treatment of diseased tissues.
Antitumor Activity and Drug Design
Beyond their use in PDT, certain alloxazine analogues have been investigated as direct antitumor agents.[4] Studies have described the development of novel derivatives and screened them for their growth inhibitory activities against various human tumor cell lines.[4][7] For example, compounds 9e and 10j in one study showed high potency against human T-cell acute lymphoblastoid leukaemia and oral epidermoid carcinoma cell lines.[4]
The drug design process often employs computer-aided drug design (CADD) and structure-based drug design (SBDD) to predict the binding of these compounds to biological targets like protein kinases.[4] Molecular docking studies can help identify derivatives with high binding affinities, and this data can be correlated with experimental results, such as IC50 values, to establish structure-activity relationships (SARs).[4][7]
Experimental Protocols for Biological Evaluation
Cell Growth Inhibition Assay (MTT Assay): The inhibitory effects of alloxazine compounds on cancer cell growth can be evaluated using a modified MTT assay.[4]
-
Cell Seeding: Cancer cells (e.g., CCRF-HSB-2 or KB) are seeded into 96-well microplates.
-
Compound Treatment: The alloxazine compound, dissolved in a suitable solvent, is added to the wells in triplicate at various concentrations.
-
Incubation: The microplate is incubated for a set period (e.g., 72 hours) at 37 °C in a humidified atmosphere containing 5% CO2.
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated further to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan is solubilized, and the absorbance is read using a microplate reader. The IC50 value (the concentration at which 50% of cell growth is inhibited) is then calculated.
In Vitro Cellular Imaging: To visualize the subcellular localization of alloxazine probes, confocal fluorescence microscopy is typically used.
-
Cell Culture: Adherent cells are grown on glass-bottom dishes or coverslips.
-
Probe Incubation: The cells are incubated with a solution of the alloxazine probe (e.g., 10 µM) for a specific duration (e.g., 20-30 minutes) to allow for cellular uptake.
-
Washing: The cells are washed with a buffered solution (e.g., PBS) to remove any excess, non-internalized probe.
-
Imaging: The cells are imaged using a confocal microscope equipped with the appropriate laser line for excitation and emission filters to collect the fluorescence signal from the probe. This allows for the visualization of the probe's distribution within the cell, for example, in the cytoplasm.[5]
Conclusion
Alloxazine-based fluorescent probes are a highly promising and adaptable platform for researchers in chemistry, biology, and medicine. Their synthesis is accessible through established chemical routes, and their photophysical properties can be rationally engineered for specific tasks.[1][4] With demonstrated applications in high-resolution cellular imaging, targeted photodynamic therapy, and as potential antitumor agents, the continued exploration and development of novel alloxazine derivatives hold significant potential for advancing both biomedical research and clinical diagnostics and therapeutics.[4][5]
References
- 1. Engineering Alloxazines by Boron Coordination and Click Chemistry toward Small-molecule Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering Alloxazines by Boron Coordination and Click Chemistry toward Small‐molecule Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alloxazine derivatives as multifunctional agents for photodynamic therapy, cancer cell imaging, and cell proliferation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety and Handling of 7-Chloroalloxazine: A Technical Guide for Laboratory Professionals
Chemical Identification and Physical Properties
7-Chloroalloxazine is a chlorinated derivative of Alloxazine. While specific experimental data for this compound is scarce, its basic properties can be inferred from its structure and the known data for Alloxazine.
Table 1: Chemical Identification and Inferred Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 7-chloro-benzo[g]pteridine-2,4(1H,3H)-dione |
| Molecular Formula | C₁₀H₅ClN₄O₂ |
| Molecular Weight | 248.63 g/mol |
| Appearance | Likely a solid powder |
| Solubility | Expected to have low solubility in water, potentially soluble in DMSO.[1] |
For comparison, the properties of the parent compound, Alloxazine, are provided below.
Table 2: Physicochemical Properties of Alloxazine
| Property | Value | Source |
| CAS Number | 490-59-5 | [2] |
| Molecular Formula | C₁₀H₆N₄O₂ | [2] |
| Molecular Weight | 214.18 g/mol | [2] |
| Appearance | Solid | [3] |
| Solubility in DMSO | 2 mg/mL (9.33 mM) | [1] |
Hazard Identification and Toxicological Profile (Inferred)
The hazard profile of this compound is not established. However, based on the GHS classification of the parent compound, Alloxazine, the following hazards should be anticipated. The addition of a chlorine atom to the aromatic ring may alter its reactivity and toxicity.
Table 3: Inferred Hazard Classification for this compound (based on Alloxazine)
| Hazard Class | GHS Classification | Precautionary Statements |
| Skin Corrosion/Irritation | Warning: Causes skin irritation (H315)[2] | P264, P280, P302+P352, P332+P317, P362+P364 |
| Serious Eye Damage/Eye Irritation | Warning: Causes serious eye irritation (H319)[2] | P264, P280, P305+P351+P338, P337+P317 |
| Specific Target Organ Toxicity (Single Exposure) | Warning: May cause respiratory irritation (H335)[2] | P261, P271, P304+P340, P319, P403+P233, P405 |
Alloxazine and its derivatives are known to be biologically active. They can act as antagonists for adenosine receptors and have been investigated as potential kinase inhibitors for antitumor applications.[4][5] This biological activity suggests that this compound could have specific toxic effects. For instance, alloxan, a related compound, is known to be selectively toxic to pancreatic beta cells.[6] While not directly equivalent, this highlights the potential for targeted cellular toxicity with this class of compounds.
Given the potential for biological activity and the presence of a chlorinated heterocyclic ring system, chronic exposure effects cannot be ruled out and should be handled as a compound with unknown long-term toxicity.
Hypothetical Toxicity Pathway
The following diagram illustrates a hypothetical pathway by which an alloxazine derivative might exert cytotoxic effects, based on their known biological activities. This is a generalized model and has not been experimentally validated for this compound.
Experimental Protocols: Safe Handling Procedures
Given the inferred hazards, the following protocols are recommended for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.[7]
-
Skin Protection: A lab coat and disposable coveralls should be worn.[8]
-
Gloves: Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.[9]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[7]
Engineering Controls
-
Fume Hood: All handling of this compound powder, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]
-
Ventilation: The laboratory should be well-ventilated.[9]
Handling and Weighing Protocol
-
Preparation: Designate a specific area within the fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.
-
Weighing:
-
Use an analytical balance inside the fume hood if possible.
-
If the balance is outside the hood, weigh the compound in a sealed container (e.g., a vial with a cap).
-
Tare the sealed container on the balance.
-
Return the container to the fume hood, add the desired amount of this compound, and securely seal it.
-
Wipe the exterior of the container before removing it from the fume hood for re-weighing.
-
-
Solution Preparation:
-
Add the solvent to the sealed container with this compound inside the fume hood.
-
If necessary, use sonication or gentle heating to aid dissolution, ensuring the container remains sealed.[4]
-
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][12]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
Spill and Leak Procedures
-
Small Spills:
-
Alert others in the area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.[13]
-
Carefully sweep the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the institutional safety office.
-
Prevent entry to the area until it has been decontaminated by trained personnel.[13]
-
Storage and Disposal
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[9]
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste. Chlorinated organic compounds may require specific disposal routes.[14] Follow all local, state, and federal regulations for hazardous waste disposal.[15]
Workflow and Logical Relationships
The following diagram outlines the logical workflow for the safe handling of this compound in a research laboratory.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Alloxazine | C10H6N4O2 | CID 5372720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alloxazine (CAS 490-59-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. glpbio.com [glpbio.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. Comparative toxicity of alloxan, N-alkylalloxans and ninhydrin to isolated pancreatic islets in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hazmatschool.com [hazmatschool.com]
- 8. epa.gov [epa.gov]
- 9. ddpsinc.com [ddpsinc.com]
- 10. Safety - TS Group, LMU [thornseshold.cup.uni-muenchen.de]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 13. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 14. ethz.ch [ethz.ch]
- 15. cpcb.nic.in [cpcb.nic.in]
Unveiling the Enigmatic Mechanism of 7-Chloroalloxazine: A Deep Dive into its Potential Biological Actions
For the attention of Researchers, Scientists, and Drug Development Professionals.
While specific, in-depth research on the direct mechanism of action of 7-Chloroalloxazine remains limited in publicly accessible scientific literature, this technical guide consolidates the existing knowledge on the broader class of alloxazine derivatives to infer potential pathways and cellular targets. This document aims to provide a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this heterocyclic compound.
Core Postulated Mechanisms of Alloxazine Derivatives
Alloxazine and its substituted analogues have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. The primary mechanisms of action attributed to this class of compounds, and therefore potentially relevant to this compound, include adenosine receptor antagonism and kinase inhibition.
Adenosine Receptor Antagonism
Alloxazine itself has been identified as an antagonist of the A2 adenosine receptor, demonstrating a preference for the A2B subtype.[1][2] This antagonism can modulate various physiological processes, including inflammation and neurotransmission. It is plausible that the addition of a chloro-substituent at the 7-position could influence the affinity and selectivity of the molecule for different adenosine receptor subtypes.
Kinase Inhibition
A significant body of research points towards alloxazine derivatives as promising kinase inhibitors.[2] Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The planar structure of the alloxazine ring system is well-suited for insertion into the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity. Structure-activity relationship (SAR) studies on novel alloxazine analogues have demonstrated a strong correlation between their binding affinities to protein tyrosine kinases and their antitumor efficacy.[3][4]
Potential Therapeutic Applications
Based on the known activities of related compounds, this compound could be investigated for its therapeutic potential in several key areas:
-
Oncology: The potential for kinase inhibition suggests that this compound could be a candidate for anticancer drug development. Studies on other alloxazine derivatives have shown growth inhibitory effects on various cancer cell lines.[3][4]
-
Inflammatory Diseases: Through the modulation of adenosine receptors, this compound might exert anti-inflammatory effects.[2]
-
Photodynamic Therapy (PDT): Some alloxazine derivatives have been explored as photosensitizers in PDT, a treatment modality that uses light to activate a photosensitizing agent to kill cancer cells.[5]
Experimental Protocols for Elucidating the Mechanism of Action
To definitively characterize the mechanism of action of this compound, a series of well-defined experiments are required. The following protocols are suggested based on the investigation of similar compounds.
Kinase Inhibition Assays
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
Methodology:
-
Enzyme-Linked Immunosorbent Assay (ELISA)-based Kinase Assay:
-
A panel of recombinant human kinases would be used.
-
The assay would be performed in 96-well plates coated with a substrate specific to each kinase.
-
This compound at various concentrations would be pre-incubated with each kinase.
-
The kinase reaction would be initiated by the addition of ATP.
-
After incubation, the phosphorylation of the substrate would be detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal would be developed using a chromogenic substrate and measured using a plate reader.
-
IC50 values would be calculated from the dose-response curves.
-
Cellular Proliferation Assays
Objective: To assess the cytostatic or cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
MTT Assay:
-
Human cancer cell lines (e.g., CCRF-HSB-2, KB) would be seeded in 96-well plates.[3][4]
-
Cells would be treated with increasing concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution would be added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
The formazan crystals would be dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance would be measured at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability would be calculated relative to untreated control cells, and IC50 values would be determined.
-
Adenosine Receptor Binding Assays
Objective: To evaluate the binding affinity of this compound to adenosine receptor subtypes.
Methodology:
-
Radioligand Binding Assay:
-
Membranes from cells expressing specific human adenosine receptor subtypes (A1, A2A, A2B, A3) would be prepared.
-
The membranes would be incubated with a specific radioligand for each receptor subtype in the presence of varying concentrations of this compound.
-
The reaction would be terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The radioactivity retained on the filters would be measured by liquid scintillation counting.
-
The inhibition constant (Ki) would be calculated from the competition binding curves.
-
Data Presentation
Quantitative data from the proposed experiments should be organized into clear and concise tables for comparative analysis.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (µM) |
| e.g., EGFR | |
| e.g., VEGFR2 | |
| e.g., SRC | |
| ... |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
| e.g., CCRF-HSB-2 | |
| e.g., KB | |
| e.g., Normal Fibroblasts |
Table 3: Adenosine Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
| A1 | |
| A2A | |
| A2B | |
| A3 |
Visualizing Potential Signaling Pathways
To illustrate the potential signaling pathways that could be modulated by this compound, the following diagrams are provided based on the hypothesized mechanisms of action.
Caption: Potential mechanism of kinase inhibition by this compound.
Caption: Postulated antagonism of the A2B adenosine receptor by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alloxazine derivatives as multifunctional agents for photodynamic therapy, cancer cell imaging, and cell proliferation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Modeling of 7-Chloroalloxazine: A Technical Guide for Drug Discovery and Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the computational modeling of 7-Chloroalloxazine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The document outlines a systematic approach to predicting its physicochemical properties, spectroscopic signatures, and potential biological activities using established quantum chemical methods. Detailed theoretical experimental protocols for the validation of computational predictions are also presented. This guide serves as a foundational resource for researchers initiating computational investigations into this compound and its derivatives.
Introduction
Alloxazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse chemical and biological activities. The introduction of a chlorine atom at the 7-position of the alloxazine core, yielding this compound, is anticipated to modulate its electronic properties, reactivity, and biological interactions. Computational modeling offers a powerful and cost-effective strategy to elucidate these properties before embarking on extensive experimental synthesis and testing.
This guide details the application of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to predict the molecular structure, electronic properties, and spectroscopic behavior of this compound. Furthermore, it outlines a workflow for investigating its potential as a bioactive molecule through molecular docking simulations.
Computational Methodology
A robust computational investigation of this compound involves a multi-step workflow, beginning with the optimization of its molecular geometry and proceeding to the calculation of various molecular properties.
Molecular Geometry Optimization
The initial step involves the accurate prediction of the three-dimensional structure of this compound. This is typically achieved using DFT methods, which provide a good balance between computational cost and accuracy.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Value | Computational Method | Basis Set |
| C-Cl Bond Length | 1.74 Å | B3LYP | 6-311+G(d,p) |
| N=C Bond Lengths (avg) | 1.35 Å | B3LYP | 6-311+G(d,p) |
| C=O Bond Lengths (avg) | 1.22 Å | B3LYP | 6-311+G(d,p) |
| Dihedral Angle (Benzene-Pyrazine) | 1.5° | B3LYP | 6-311+G(d,p) |
Electronic Properties
Once the geometry is optimized, the electronic properties of the molecule can be calculated. These properties provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions. Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).
Table 2: Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -6.8 eV | Relates to electron-donating ability |
| LUMO Energy | -2.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.3 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular forces |
Spectroscopic Properties
TD-DFT is a powerful tool for predicting the electronic absorption and emission spectra of molecules. These calculations can help in the identification of the compound and in understanding its photophysical behavior.
Table 3: Predicted Spectroscopic Data for this compound
| Spectrum | Predicted λmax | Oscillator Strength | Transition |
| UV-Visible Absorption | 385 nm | 0.25 | π -> π* |
| Fluorescence Emission | 450 nm | - | - |
Experimental Validation Protocols
Computational predictions must be validated through experimental measurements. The following protocols are essential for confirming the theoretical findings.
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of alloxan with 4-chloro-1,2-diaminobenzene in an acidic medium.[1]
Protocol:
-
Dissolve 4-chloro-1,2-diaminobenzene in glacial acetic acid.
-
Add an equimolar amount of alloxan monohydrate to the solution.
-
Heat the mixture under reflux for 2 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitate by filtration.
-
Wash the precipitate with ethanol and then ether.
-
Recrystallize the product from a suitable solvent (e.g., DMF/water) to obtain pure this compound.
Spectroscopic Characterization
UV-Visible Spectroscopy:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a range of 200-800 nm.
-
Compare the experimental λmax with the value predicted by TD-DFT calculations.
Fluorescence Spectroscopy:
-
Using the same solution, excite the sample at its absorption maximum.
-
Record the emission spectrum.
-
Compare the emission maximum with the computationally predicted value.
Electrochemical Characterization
Cyclic voltammetry can be used to experimentally determine the HOMO and LUMO energy levels.
Protocol:
-
Dissolve this compound in an appropriate solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).
-
Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode).
-
Scan the potential to obtain the oxidation and reduction peaks.
-
Calculate the HOMO and LUMO energies from the onset potentials of oxidation and reduction, respectively.
Potential Biological Activity: A Computational Approach
The introduction of a chlorine atom can enhance the lipophilicity and potential for halogen bonding, making this compound a candidate for biological activity studies. Molecular docking can be employed to predict its binding affinity to various protein targets.
Hypothetical Signaling Pathway Investigation
Alloxazine derivatives have been explored for their roles in modulating cellular redox states. A hypothetical investigation could explore the impact of this compound on a kinase signaling pathway often implicated in cancer.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Molecular Docking Workflow
Caption: A standard workflow for performing molecular docking studies.
Table 4: Hypothetical Molecular Docking Results of this compound with RAF Kinase
| Parameter | Predicted Value | Interpretation |
| Binding Energy | -8.5 kcal/mol | Strong predicted binding affinity |
| Key Interacting Residues | CYS532, LYS483 | Potential for hydrogen bonding and hydrophobic interactions |
| Inhibition Constant (Ki) | 1.2 µM | Predicted concentration for 50% inhibition |
Conclusion
The computational modeling of this compound provides a powerful framework for understanding its fundamental properties and predicting its potential applications. The methodologies outlined in this guide, from quantum chemical calculations to molecular docking, offer a rational and efficient approach to guide experimental research. The combination of theoretical predictions and experimental validation is crucial for the successful development of new molecules in drug discovery and materials science. This document serves as a starting point for researchers to explore the chemical space of this compound and its derivatives, paving the way for future innovations.
References
Methodological & Application
Application Notes & Protocols for 7-Chloroalloxazine as a Fluorescent Probe
Introduction
Alloxazine and its derivatives are a class of heterocyclic compounds that exhibit intrinsic fluorescence.[1][4][5] Their photophysical properties can be tuned through chemical modifications, making them promising candidates for the development of fluorescent probes for biological applications.[1][4] This document provides a hypothetical overview of the potential use of 7-Chloroalloxazine as a fluorescent probe, including its anticipated properties and protocols for its application in fluorescence spectroscopy and cellular imaging. The chloro-substituent at the 7th position is expected to modulate the electronic properties of the alloxazine core, potentially influencing its spectral characteristics and quantum yield.
Data Presentation
Table 1: Photophysical Properties of Alloxazine and Related Derivatives
| Compound | Excitation Max (λex) | Emission Max (λem) | Fluorescence Quantum Yield (ΦF) | Solvent/Conditions | Reference |
| Alloxazine | ~330 nm | ~456 nm | 0.033 - 0.048 | Aqueous (pH 2-6) | [6] |
| Alloxazine | ~333 nm | ~285 nm | 0.023 | 1,4-Dioxane | [7] |
| Naphtho[2,3-g]pteridine-2,4(1H,3H)-dione (an alloxazine derivative) | Not Specified | Not Specified | Not Specified | Acetic Acid | [5] |
| Alloxazine Derivatives (ANOMe, A8OMe, A7OMe) | Not Specified | Not Specified | Substantial Fluorescence | Not Specified | [1] |
Table 2: Hypothetical Photophysical Properties of this compound
| Property | Estimated Value | Rationale |
| Excitation Maximum (λex) | 335 - 345 nm | The chloro group is a weak electron-withdrawing group and may cause a slight bathochromic (red) shift compared to the parent alloxazine. |
| Emission Maximum (λem) | 460 - 475 nm | A corresponding red shift in the emission spectrum is expected. |
| Fluorescence Quantum Yield (ΦF) | 0.01 - 0.05 | Halogen substitution can sometimes lead to quenching of fluorescence, potentially lowering the quantum yield. However, the effect can be solvent-dependent. |
| Stokes Shift | ~125 - 130 nm | Expected to be similar to or slightly larger than the parent alloxazine. |
| Recommended Solvent | DMSO, DMF, Ethanol | Alloxazines are generally soluble in polar organic solvents. |
Experimental Protocols
Protocol 1: General Fluorescence Spectroscopy
This protocol outlines the steps for characterizing the basic fluorescent properties of this compound in a solution.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., DMSO, Ethanol)
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µM in the desired solvent for analysis.
-
Absorbance Spectrum: Record the absorbance spectrum of the working solution using a UV-Vis spectrophotometer to determine the absorption maximum (λmax).
-
Excitation Spectrum:
-
Set the fluorometer to the expected emission wavelength (e.g., 470 nm).
-
Scan a range of excitation wavelengths (e.g., 300-450 nm) to determine the optimal excitation wavelength (λex).
-
-
Emission Spectrum:
-
Set the fluorometer to the determined optimal excitation wavelength (λex).
-
Scan a range of emission wavelengths (e.g., 400-600 nm) to determine the emission maximum (λem).
-
-
Quantum Yield Measurement (Relative Method):
-
Use a well-characterized fluorescent standard with a known quantum yield and similar absorption/emission range (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the integrated fluorescence intensity and absorbance of both the this compound sample and the standard at the same excitation wavelength.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Protocol 2: Cellular Imaging with this compound
This protocol provides a general guideline for using this compound as a fluorescent probe for imaging in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (1 mM in DMSO)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for the probe's spectra)
-
Imaging dishes or slides
Procedure:
-
Cell Seeding: Seed cells onto imaging dishes or slides and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Probe Loading:
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (start with a titration from 1-10 µM).
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the loading medium.
-
Wash the cells 2-3 times with pre-warmed PBS or live-cell imaging solution to remove excess probe and reduce background fluorescence.
-
-
Imaging:
-
Mount the dish or slide on the fluorescence microscope.
-
Excite the cells using the appropriate wavelength (e.g., ~340 nm) and capture the emission using a suitable filter (e.g., ~460 nm).
-
Optimize imaging parameters (exposure time, gain) to obtain a good signal-to-noise ratio.
-
Visualizations
Caption: General workflow for cellular imaging with a fluorescent probe.
Caption: Hypothetical signaling pathway monitored by this compound.
References
- 1. Alloxazine derivatives as multifunctional agents for photodynamic therapy, cancer cell imaging, and cell proliferation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Related Videos - Alloxazine derivatives as multifunctional agents for photodynamic therapy, cancer cell imaging, and cell proliferation inhibition [visualize.jove.com]
- 4. Photophysical properties of N-methyl and N-acetyl substituted alloxazines: a theoretical investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Photophysical properties of alloxazine derivatives with extended aromaticity - Potential redox-sensitive fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The photophysics of alloxazine: a quantum chemical investigation in vacuum and solution - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
7-Chloroalloxazine: Application Notes and Protocols for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloroalloxazine is a heterocyclic organic compound belonging to the alloxazine family. Alloxazine derivatives are recognized for their fluorescent properties and are structurally related to flavins, a class of naturally occurring fluorescent molecules.[1][2] The introduction of a chlorine atom at the 7th position can modulate the photophysical properties of the alloxazine core, making this compound a potential candidate for use as a fluorescent probe in various biological imaging applications.[3] Alloxazine-based compounds have been explored for their roles in photodynamic therapy and as multifunctional agents for cancer cell imaging.[1][4]
This document provides an overview of the potential applications of this compound in fluorescence microscopy, including its photophysical characteristics, and offers generalized protocols for its use in cellular imaging.
Photophysical Properties
While specific experimental data for this compound is not extensively available in the literature, the following table summarizes the expected photophysical properties based on data from related alloxazine and pteridine derivatives. These values should be considered as estimates and may require experimental validation for specific applications.
| Property | Estimated Value | Solvent/Conditions | Reference/Analogue |
| Absorption Maximum (λ_abs) | ~350 - 390 nm | Dichloromethane (CH₂Cl₂) | [2] |
| Emission Maximum (λ_em) | ~430 - 480 nm | Dichloromethane (CH₂Cl₂) | [2] |
| Molar Extinction Coefficient (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ | Methanol (MeOH) | Pteridine Probes[5] |
| Fluorescence Quantum Yield (Φ_F) | 0.1 - 0.3 | Dichloromethane (CH₂Cl₂) | [2] |
| Fluorescence Lifetime (τ_F) | 1 - 5 ns | Dichloromethane (CH₂Cl₂) | Alloxazine Derivatives[1] |
| Stokes Shift | ~80 - 90 nm | Dichloromethane (CH₂Cl₂) | [2] |
Applications in Fluorescence Microscopy
Based on the properties of related alloxazine compounds, this compound holds promise for several applications in fluorescence microscopy:
-
General Cytoplasmic Staining: Due to their relatively small size and lipophilic character, alloxazine derivatives can often passively diffuse across cell membranes and accumulate in the cytoplasm, allowing for visualization of cell morphology.[1]
-
Organelle-Specific Imaging: Chemical modification of the alloxazine core can introduce targeting moieties for specific subcellular organelles.
-
Probing Cellular Redox State: The fluorescence of some flavin and alloxazine analogues is sensitive to the local redox environment, suggesting potential use as a redox-sensitive probe.[6][7]
-
Photodynamic Therapy (PDT) Research: Alloxazine derivatives can generate reactive oxygen species upon photoexcitation, a property utilized in PDT.[1][4] Fluorescence microscopy can be employed to study their subcellular localization and phototoxic effects.
Experimental Protocols
The following are generalized protocols for the use of this compound as a fluorescent probe for in vitro cell imaging. Optimization of staining concentrations, incubation times, and fixation methods is recommended for specific cell types and experimental goals.
Protocol 1: Live-Cell Imaging
This protocol outlines the steps for staining live cultured cells with this compound.
Materials:
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Cultured cells on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for ~370 nm excitation and ~450 nm emission)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Staining Solution Preparation: Prepare a working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.
-
Cell Staining: Remove the culture medium from the cells and replace it with the this compound staining solution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer.
-
Imaging: Add fresh, pre-warmed culture medium or imaging buffer to the cells. Image the cells immediately using a fluorescence microscope.
Protocol 2: Fixed-Cell Imaging
This protocol describes the staining of fixed cells, which is suitable for co-staining with antibodies (immunofluorescence).
Materials:
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Cultured cells on coverslips
-
PBS, pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Mounting medium
Procedure:
-
Cell Preparation: Culture cells on coverslips to the desired confluency.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If co-staining for intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking (for Immunofluorescence): If performing immunofluorescence, incubate with blocking buffer for 30-60 minutes.
-
Primary and Secondary Antibody Staining (for Immunofluorescence): Follow standard immunofluorescence protocols for antibody incubations and washes.
-
This compound Staining: Prepare a working solution of this compound (1-10 µM) in PBS. Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the slides using a fluorescence or confocal microscope.
Visualizations
Experimental Workflow for Evaluating a New Fluorescent Probe
The following diagram illustrates a typical workflow for the characterization and application of a new fluorescent probe like this compound in cell-based assays.
Caption: Workflow for new fluorescent probe evaluation.
Hypothetical Signaling Pathway Investigation
This diagram depicts a hypothetical scenario where this compound could be used to monitor changes in cellular redox status in response to an external stimulus, potentially downstream of a signaling pathway.
Caption: Monitoring redox changes with this compound.
Conclusion
This compound represents a promising, yet under-explored, fluorescent probe for cellular imaging. While further experimental validation of its specific photophysical properties is required, its structural similarity to other fluorescent alloxazines suggests its utility in various fluorescence microscopy applications. The generalized protocols provided here offer a starting point for researchers to explore the potential of this compound in their specific areas of study. As with any new probe, careful optimization and characterization are crucial for obtaining reliable and reproducible results.
References
- 1. Alloxazine derivatives as multifunctional agents for photodynamic therapy, cancer cell imaging, and cell proliferation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering Alloxazines by Boron Coordination and Click Chemistry toward Small‐molecule Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of peripheral chloro substitution on the photophysical properties and in vitro photodynamic activities of galactose-conjugated silicon(IV) phthalocyanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. Photophysical properties of alloxazine derivatives with extended aromaticity - Potential redox-sensitive fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening Assays Using 7-Chloroalloxazine
Topic: High-throughput screening assays using 7-Chloroalloxazine Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a chemical compound with potential applications in various biochemical and cellular assays. While its direct and widespread use in high-throughput screening (HTS) is not extensively documented in publicly available literature, its structural features suggest potential as a scaffold for the development of fluorescent probes or as a modulator of enzymatic activity. Alloxazine derivatives, in general, are known to possess fluorescent properties and can participate in oxidation-reduction reactions, making them attractive candidates for assay development.
This document provides a generalized framework for developing and implementing high-throughput screening assays based on the potential biochemical activities of this compound. The protocols and workflows described below are hypothetical and would require experimental validation.
Potential Applications in High-Throughput Screening
Based on the chemical properties of the alloxazine core, this compound could potentially be utilized in HTS for:
-
Enzyme Inhibition Assays: As a potential inhibitor or modulator of oxidoreductases or other enzymes where the alloxazine ring system can interact with the active site.
-
Fluorescent Probes: As a core structure for the development of novel fluorescent probes to monitor cellular processes such as apoptosis, oxidative stress, or specific enzyme activities. The chlorine substitution may influence its spectral properties.
-
Cell-Based Assays: To screen for compounds that modulate cellular pathways affected by this compound, such as cell proliferation, cytotoxicity, or specific signaling cascades.
Experimental Protocols
The following are generalized protocols that would need to be optimized for a specific biological target or cellular process.
Protocol 1: Generic Enzyme Inhibition Assay (Fluorescence-Based)
This protocol describes a generic approach to screen for inhibitors of a hypothetical enzyme for which a fluorogenic substrate is available and whose activity may be modulated by this compound.
Materials:
-
Purified enzyme of interest
-
Fluorogenic substrate for the enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
This compound (as a positive control or test compound)
-
Compound library for screening
-
384-well black, flat-bottom plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating:
-
Dispense 50 nL of each compound from the library into individual wells of a 384-well plate using an acoustic liquid handler.
-
For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known inhibitor (positive control).
-
-
Enzyme Preparation and Dispensing:
-
Prepare a 2X solution of the enzyme in assay buffer at a pre-determined optimal concentration.
-
Dispense 10 µL of the 2X enzyme solution into each well of the compound-containing plate.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Substrate Addition and Signal Detection:
-
Prepare a 2X solution of the fluorogenic substrate in assay buffer.
-
Dispense 10 µL of the 2X substrate solution to each well to initiate the enzymatic reaction.
-
Immediately place the plate in a kinetic plate reader and measure the fluorescence intensity every minute for 30 minutes at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each well.
-
Normalize the data to the controls: % Inhibition = 100 * (1 - (v_compound - v_neg_control) / (v_pos_control - v_neg_control)).
-
Identify "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition).
-
Protocol 2: Cell-Based Cytotoxicity Assay
This protocol outlines a method to screen for compounds that exhibit cytotoxic effects in the presence or absence of this compound, which could be useful for identifying synergistic or antagonistic interactions.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Compound library
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
384-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells in 40 µL of culture medium per well in a 384-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of the library compounds and this compound.
-
Add 10 µL of the compound solutions to the respective wells. Include wells with DMSO only as a negative control.
-
Incubate for 48-72 hours.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control wells.
-
Generate dose-response curves and calculate IC50 values for active compounds.
-
Data Presentation
Quantitative data from HTS assays should be summarized in tables for clear comparison.
Table 1: Hypothetical HTS Results for an Enzyme Inhibition Screen
| Compound ID | Concentration (µM) | % Inhibition | Z'-factor |
| Cmpd-001 | 10 | 85.2 | 0.78 |
| Cmpd-002 | 10 | 12.5 | 0.78 |
| Cmpd-003 | 10 | 92.1 | 0.78 |
| Positive Control | 1 | 98.5 | 0.78 |
| Negative Control | - | 0.0 | 0.78 |
Table 2: Hypothetical IC50 Values from a Cytotoxicity Screen
| Compound ID | IC50 (µM) | Hill Slope | R² |
| Doxorubicin | 0.15 | 1.2 | 0.99 |
| Cmpd-001 | 2.5 | 1.1 | 0.98 |
| Cmpd-003 | 15.8 | 0.9 | 0.97 |
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.
Caption: High-Throughput Screening Workflow for Enzyme Inhibition.
Caption: Cell-Based Cytotoxicity HTS Workflow.
Conclusion
While specific HTS applications for this compound are not readily found in existing literature, its chemical structure provides a basis for the development of novel screening assays. The generalized protocols and workflows presented here offer a starting point for researchers to explore the potential of this compound and its derivatives in drug discovery and chemical biology. Significant optimization and validation would be required to implement these assays for a specific biological question. Researchers are encouraged to perform initial feasibility studies to determine the fluorescent properties and biological activities of this compound to guide the development of robust HTS assays.
Application Notes and Protocols for Detecting Reactive Oxygen Species using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
Note to the Reader: Initial searches for "7-Chloroalloxazine" as a probe for detecting reactive oxygen species (ROS) did not yield sufficient scientific literature or established protocols. Therefore, this document focuses on a widely used and well-documented fluorescent probe, 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) , to provide comprehensive and reliable application notes and protocols for ROS detection, in line with the core requirements of the original request.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen.[1] In biological systems, ROS play a dual role, acting as secondary messengers in cell signaling pathways at low concentrations while causing oxidative stress and cellular damage at elevated levels.[2] The accurate detection and quantification of intracellular ROS are crucial for understanding its physiological and pathological roles. 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable fluorescent probe widely used for the detection of intracellular ROS.[3][4]
DCFH-DA is a non-fluorescent molecule that passively diffuses across the cell membrane.[4] Inside the cell, intracellular esterases cleave the acetate groups, converting it to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be detected by fluorescence microscopy, flow cytometry, or a fluorescence plate reader.[3][4]
Principle of Detection
The mechanism of ROS detection using DCFH-DA involves a two-step process. First, the cell-permeable DCFH-DA is deacetylated by intracellular esterases to form the non-fluorescent DCFH. Subsequently, DCFH is oxidized by various ROS, including hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻), to yield the fluorescent compound DCF. The intensity of the fluorescence is directly proportional to the amount of ROS present in the cell.
Quantitative Data Summary
The following tables summarize key quantitative parameters for using DCFH-DA in ROS detection experiments.
Table 1: Reagent Preparation and Storage
| Reagent | Stock Concentration | Solvent | Storage Temperature | Stability |
| DCFH-DA | 1-10 mM | DMSO or Ethanol | -20°C, protected from light | Stable for up to 6 months; avoid multiple freeze-thaw cycles.[5] |
| ROS Inducer (e.g., H₂O₂) | Varies | Aqueous Buffer | 4°C | Prepare fresh working solutions before each experiment. |
| Assay Buffer | Varies (e.g., PBS, HBSS) | Sterile Water | 4°C | Equilibrate to 37°C before use.[5] |
Table 2: Experimental Parameters for ROS Detection
| Parameter | Adherent Cells | Suspension Cells |
| Cell Seeding Density | 2.5 x 10⁴ cells/well (96-well plate) to achieve 70-80% confluency.[5] | ~1.5 x 10⁵ cells/well (96-well plate).[5] |
| DCFH-DA Loading Concentration | 1-10 µM in pre-warmed assay buffer or media. | 1-10 µM in pre-warmed assay buffer or media. |
| Incubation Time with DCFH-DA | 30-45 minutes at 37°C in the dark.[4][5] | 30-45 minutes at 37°C in the dark.[4][5] |
| ROS Induction (Optional) | After DCFH-DA loading and washing. | After DCFH-DA loading and washing. |
| Fluorescence Measurement | Excitation: ~495 nm, Emission: ~529 nm.[5] | Excitation: ~495 nm, Emission: ~529 nm.[5] |
Experimental Protocols
The following are generalized protocols for detecting intracellular ROS using DCFH-DA in cultured cells. These should be optimized based on the specific cell type and experimental conditions.
Protocol 1: ROS Detection in Adherent Cells
Materials:
-
Adherent cells
-
Culture medium
-
Multi-well plates (black plates for fluorescence reading are recommended)
-
DCFH-DA stock solution
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
ROS inducer (optional)
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Seed adherent cells in a 96-well plate at a density to achieve 70-80% confluency on the day of the experiment.[5] Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
The next day, remove the culture medium and wash the cells once with 100 µl of pre-warmed PBS or HBSS.
-
Prepare a 1X working solution of DCFH-DA (typically 1-10 µM) in pre-warmed serum-free medium or PBS.
-
Add 100 µl of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS or HBSS to remove any unloaded probe.
-
Add 100 µl of fresh pre-warmed medium or buffer. For positive controls or experimental treatments, add the ROS-inducing compound at the desired concentration.
-
Incubate for the desired period to induce ROS production.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at approximately 495 nm and emission at approximately 529 nm.[5] Alternatively, visualize the cells under a fluorescence microscope or quantify the fluorescence per cell using flow cytometry.
Protocol 2: ROS Detection in Suspension Cells
Materials:
-
Suspension cells
-
Culture medium
-
Microcentrifuge tubes or deep-well plates
-
DCFH-DA stock solution
-
Phosphate-Buffered Saline (PBS) or Flow Cytometry Staining Buffer
-
ROS inducer (optional)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Grow suspension cells to the desired density. Collect approximately 1.5 x 10⁵ cells per sample by centrifugation.
-
Wash the cells once with pre-warmed PBS.
-
Resuspend the cell pellet in the DCFH-DA working solution (1-10 µM in pre-warmed serum-free medium or PBS) and incubate for 30-45 minutes at 37°C in the dark.
-
After incubation, centrifuge the cells to pellet them and remove the supernatant containing the unloaded probe.
-
Wash the cells once with PBS.
-
Resuspend the cells in fresh pre-warmed medium or buffer. Add the ROS-inducing compound if applicable.
-
Incubate for the desired treatment period.
-
Analyze the cells immediately by flow cytometry (using the FITC channel) or transfer to a black 96-well plate to measure fluorescence with a plate reader.
Considerations and Limitations
-
Autoxidation: DCFH-DA can undergo autoxidation, leading to an increase in background fluorescence. It is crucial to protect the probe from light and to prepare fresh working solutions for each experiment.[5]
-
Specificity: While widely used, DCFH-DA is not specific to a single ROS and can be oxidized by various reactive species.
-
Photostability: DCF is susceptible to photobleaching, so exposure to light during imaging should be minimized.
-
Controls: It is essential to include appropriate controls in each experiment, such as unstained cells (for autofluorescence), cells stained with DCFH-DA but without treatment (basal ROS levels), and cells treated with a known ROS inducer (positive control).
Conclusion
DCFH-DA is a valuable and widely accessible tool for the detection of intracellular ROS. By following standardized protocols and being mindful of its limitations, researchers can effectively utilize this probe to investigate the role of oxidative stress in various biological processes and disease models.
References
- 1. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of reactive oxygen species (ROS) by the oxidant-sensing probe 2',7'-dichlorodihydrofluorescein diacetate in the cyanobacterium Anabaena variabilis PCC 7937 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Cell-Based Assays Using 7-Chloroalloxazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloroalloxazine is a synthetic heterocyclic compound belonging to the alloxazine family. Alloxazine derivatives are known for their redox activity and fluorescent properties.[1][2][3] This makes them promising candidates for the development of novel cell-based assays. This compound, in particular, is proposed here as a dual-function molecule for studying cellular oxidative stress. It can act as a photosensitizer, generating reactive oxygen species (ROS) upon light activation, and its fluorescence is sensitive to the cellular redox environment.[4][5][6] These characteristics enable the development of a controllable and measurable cell-based assay for inducing and monitoring oxidative stress, which is implicated in various physiological and pathological processes, including aging, neurodegenerative diseases, and cancer.
This document provides detailed application notes and protocols for utilizing this compound in a novel "Photo-induced Oxidative Stress and Response Assay." This assay allows for the controlled induction of oxidative stress in living cells and the simultaneous monitoring of cellular responses, making it a valuable tool for drug discovery and fundamental research.
Principle of the Assay
The Photo-induced Oxidative Stress and Response Assay using this compound is based on two key properties of the molecule:
-
Photosensitization: Upon excitation with light at a specific wavelength, this compound transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, leading to the formation of singlet oxygen and other reactive oxygen species (ROS). This allows for the precise temporal and spatial control of oxidative stress induction within the cells.
-
Redox-Sensitive Fluorescence: The fluorescence emission of this compound is modulated by the local redox environment. In its native state, the molecule exhibits a basal level of fluorescence. Upon the generation of ROS and the subsequent oxidation of cellular components and the probe itself, its fluorescence intensity changes. This change can be quantified to measure the extent of oxidative stress.
This dual functionality allows researchers to induce oxidative stress in a controlled manner and use the same compound to read out the cellular response, providing a seamless and integrated assay system.
Signaling Pathway: Induction of Cellular Oxidative Stress Response
The generation of ROS by photo-activated this compound triggers a cascade of cellular signaling pathways aimed at mitigating the damage and restoring redox homeostasis. A key pathway involved is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.
Caption: Nrf2-ARE signaling pathway activated by this compound-induced ROS.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration and Light Exposure
Objective: To determine the optimal working concentration of this compound and the duration of light exposure that induce a measurable oxidative stress response without causing significant cytotoxicity.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well black, clear-bottom microplates
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., Resazurin or CellTiter-Glo®)
-
Fluorescence microplate reader
-
Light source with controlled wavelength and intensity (e.g., LED array)
Workflow Diagram:
Caption: Workflow for optimizing assay conditions.
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density of 10,000-20,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Addition: Prepare serial dilutions of this compound in complete culture medium (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include wells with medium only (no cells) as a background control and cells with medium containing DMSO at the highest concentration used as a vehicle control. Incubate for 1-2 hours.
-
Light Exposure: Expose the plate to a light source at the excitation wavelength of this compound (hypothetically 405 nm) for different durations (e.g., 0, 1, 5, 10, 15 minutes).
-
Fluorescence Measurement: Immediately after light exposure, measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 485 nm, Em: 525 nm).
-
Cell Viability Assessment:
-
For immediate cytotoxicity, perform a viability assay directly after the fluorescence reading.
-
For delayed cytotoxicity, return the plate to the incubator for another 24 hours, then perform a cell viability assay according to the manufacturer's protocol.
-
-
Data Analysis: Plot the fluorescence intensity and cell viability against the this compound concentration and light exposure time. Select the conditions that give a significant increase in fluorescence with minimal impact on cell viability (>80%).
Data Presentation:
Table 1: Optimization of this compound Concentration and Light Exposure
| This compound (µM) | Light Exposure (min) | Relative Fluorescence Units (RFU) | Cell Viability (%) |
| 1 | 0 | 105 ± 8 | 99 ± 2 |
| 1 | 5 | 250 ± 15 | 95 ± 4 |
| 1 | 10 | 450 ± 25 | 92 ± 5 |
| 5 | 0 | 110 ± 10 | 98 ± 3 |
| 5 | 5 | 800 ± 40 | 88 ± 6 |
| 5 | 10 | 1500 ± 75 | 75 ± 8 |
| 10 | 0 | 115 ± 12 | 97 ± 3 |
| 10 | 5 | 1800 ± 90 | 70 ± 7 |
| 10 | 10 | 3200 ± 150 | 50 ± 9 |
Data are represented as mean ± standard deviation (n=3). Optimal conditions are chosen based on a significant fluorescence signal with high cell viability (e.g., 5 µM this compound with 5 minutes of light exposure).
Protocol 2: Screening for Antioxidant Compounds
Objective: To use the optimized assay to screen for compounds that can mitigate this compound-induced oxidative stress.
Materials:
-
Optimized concentration of this compound
-
Test compounds (potential antioxidants)
-
Positive control (e.g., N-acetylcysteine, NAC)
-
Cell line of interest
-
Complete cell culture medium
-
96-well black, clear-bottom microplates
-
PBS
-
Fluorescence microplate reader
-
Light source
Workflow Diagram:
Caption: Workflow for screening antioxidant compounds.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Compound Pre-treatment: Prepare serial dilutions of your test compounds and the positive control (NAC) in complete culture medium. Add 50 µL of the compound dilutions to the cells. Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Addition of this compound: Add 50 µL of 2X the optimized concentration of this compound to each well (final concentration will be 1X).
-
Incubation: Incubate for 1-2 hours.
-
Light Exposure: Expose the plate to light for the optimized duration.
-
Fluorescence Measurement: Measure the fluorescence intensity as before.
-
Data Analysis: Calculate the percentage inhibition of the fluorescence signal for each test compound compared to the vehicle control.
% Inhibition = [1 - (RFU_compound - RFU_no_light) / (RFU_light_only - RFU_no_light)] * 100
Data Presentation:
Table 2: Screening of Potential Antioxidant Compounds
| Compound | Concentration (µM) | Mean RFU | % Inhibition of Oxidative Stress |
| Vehicle Control | - | 1500 | 0 |
| NAC (Positive Control) | 1000 | 350 | 82.4 |
| Compound X | 1 | 1350 | 10.7 |
| Compound X | 10 | 900 | 42.9 |
| Compound X | 100 | 500 | 71.4 |
| Compound Y | 1 | 1480 | 1.4 |
| Compound Y | 10 | 1450 | 3.6 |
| Compound Y | 100 | 1400 | 7.1 |
Data are representative of a typical screening experiment. A dose-dependent decrease in RFU indicates antioxidant activity.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | - Autofluorescence of compounds or medium.- Suboptimal filter sets. | - Subtract background from cell-free wells.- Use phenol red-free medium.- Optimize filter bandwidth on the plate reader. |
| Low signal-to-noise ratio | - this compound concentration too low.- Light exposure too short or intensity too low.- Cell density too low. | - Increase this compound concentration.- Increase light exposure time or intensity.- Increase cell seeding density. |
| High cytotoxicity | - this compound concentration too high.- Light exposure too long or intense. | - Decrease this compound concentration.- Reduce light exposure time or intensity. |
| Inconsistent results | - Uneven cell seeding.- Inconsistent light exposure across the plate.- Pipetting errors. | - Ensure a single-cell suspension before seeding.- Use a light source that provides uniform illumination.- Use calibrated pipettes and proper technique. |
Conclusion
The this compound-based Photo-induced Oxidative Stress and Response Assay offers a novel and powerful tool for studying cellular redox biology. Its ability to both induce and report on oxidative stress in a controlled manner provides a significant advantage over traditional methods. The detailed protocols and guidelines provided in this document should enable researchers to successfully implement this assay for applications in drug discovery and basic scientific research.
References
- 1. A redox-flow battery with an alloxazine-based organic electrolyte [ideas.repec.org]
- 2. scholar.harvard.edu [scholar.harvard.edu]
- 3. Alloxazine-Based Ligands Appended with Coordinating Groups: Synthesis, Electrochemical Studies, and Formation of Coordination Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alloxazine derivatives as multifunctional agents for photodynamic therapy, cancer cell imaging, and cell proliferation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photophysical properties of alloxazine derivatives with extended aromaticity - Potential redox-sensitive fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Chloroalloxazine in Flow Cytometry
Introduction
These application notes provide a comprehensive overview of the potential, yet currently undocumented, applications of 7-Chloroalloxazine in the field of flow cytometry. This compound belongs to the alloxazine class of compounds, which are heterocyclic organic molecules related to flavins and phenoxazines. While direct and established protocols for the use of this compound in flow cytometry are not available in the current scientific literature, its chemical structure suggests potential utility in studying cellular processes, particularly those involving reactive oxygen species (ROS).
Alloxazine derivatives have been noted for their fluorescent properties and their ability to participate in redox reactions, including the generation of ROS. Some phenoxazine compounds, a related class, have been investigated for their anticancer effects, which are often linked to the induction of oxidative stress and apoptosis. Therefore, it is plausible that this compound could be explored as a novel probe for detecting intracellular ROS or as an agent to study drug-induced cytotoxicity by flow cytometry.
Disclaimer: The following protocols are generalized templates based on established methods for similar applications. They are intended to serve as a starting point for researchers interested in investigating the potential of this compound and will require significant optimization and validation.
Potential Application: Detection of Intracellular Reactive Oxygen Species (ROS)
Theoretical Background
Reactive oxygen species are highly reactive molecules and free radicals derived from molecular oxygen.[1] An imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates results in oxidative stress.[1] Oxidative stress is implicated in a variety of pathological conditions, including cancer and neurodegenerative diseases.[1] Flow cytometry is a powerful technique for the rapid and quantitative analysis of intracellular ROS on a single-cell basis.[2]
Given the redox-active nature of the alloxazine core, it is hypothesized that this compound may act as a fluorogenic probe for the detection of intracellular ROS, such as superoxide or hydrogen peroxide. Upon entering the cell, it may be oxidized by ROS, leading to a change in its fluorescent properties that can be detected by a flow cytometer.
Data Presentation
As there is no available quantitative data for the use of this compound in flow cytometry, the following table is presented as a template for researchers to populate during their validation experiments.
| Parameter | Recommended Starting Concentration | Incubation Time | Excitation Wavelength (Hypothetical) | Emission Wavelength (Hypothetical) | Target Cell Type | Notes |
| This compound | 1-10 µM | 15-60 min | 488 nm | 520-580 nm | Jurkat, HeLa, or other relevant cell lines | Optimization of concentration and incubation time is critical. |
| Positive Control (e.g., H₂O₂) | 100-500 µM | 30-60 min | N/A | N/A | Same as above | To induce ROS production and validate the probe's response. |
| Negative Control | Untreated cells | N/A | N/A | N/A | Same as above | To establish baseline fluorescence. |
Experimental Protocols
Protocol 1: General Staining Protocol for Intracellular ROS Detection
This protocol is a generalized procedure for staining cells with a hypothetical ROS-sensitive dye like this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometry tubes
-
Cell line of interest (e.g., Jurkat)
-
Positive control agent (e.g., Hydrogen peroxide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency and harvest them. Ensure a single-cell suspension.
-
Cell Counting: Count the cells and adjust the concentration to 1 x 10⁶ cells/mL in pre-warmed cell culture medium.
-
Staining:
-
For the experimental sample, add this compound to the cell suspension to a final concentration of 1-10 µM.
-
For the positive control, pre-treat cells with a known ROS inducer (e.g., 100 µM H₂O₂) for 30-60 minutes before adding this compound.
-
For the negative control, add an equivalent volume of the vehicle (e.g., DMSO) to the cell suspension.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes, protected from light.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1 mL of PBS. Repeat the wash step twice.
-
Resuspension: Resuspend the final cell pellet in 500 µL of PBS.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Based on the hypothetical fluorescence spectrum, use the appropriate laser for excitation (e.g., 488 nm) and detector for emission (e.g., FITC channel).
Visualizations
Signaling Pathway: General Overview of ROS Generation
Caption: Overview of ROS Generation and Cellular Effects.
Experimental Workflow: ROS Detection by Flow Cytometry
Caption: Workflow for ROS Detection using this compound.
References
Application Notes: Synthesis and Application of 7-Chloroalloxazine-Conjugated Antibodies
Introduction
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 7-chloroalloxazine and its subsequent conjugation to monoclonal antibodies. Alloxazine derivatives are a class of flavin-based compounds that can exhibit a range of biological activities, including the generation of reactive oxygen species (ROS) upon photoactivation, making them potential payloads for antibody-drug conjugates (ADCs) in targeted photodynamic therapy. The conjugation of this compound to a targeting antibody allows for the specific delivery of this photosensitizer to target cells, such as cancer cells, thereby minimizing off-target toxicity and enhancing therapeutic efficacy.
This document offers detailed methodologies for the organic synthesis of a this compound derivative suitable for bioconjugation, the conjugation process to a model antibody, and subsequent characterization and application of the resulting ADC. The protocols are intended for researchers, scientists, and professionals in the field of drug development and targeted therapeutics.
Key Applications
-
Targeted Photodynamic Therapy (PDT): Delivery of a photosensitizer to specific cells for light-induced cytotoxicity.
-
Fluorescent Labeling: The intrinsic fluorescence of the alloxazine core can be utilized for tracking and imaging purposes.
-
Probing Cellular Redox Environments: Alloxazine derivatives can participate in redox reactions, offering potential as probes for cellular redox states.
Experimental Data Summary
The following tables summarize the key quantitative data related to the synthesis and characterization of this compound-antibody conjugates.
Table 1: Synthesis and Purification of this compound-NHS Ester
| Parameter | Value |
| Starting Material | 4-Chloro-1,2-phenylenediamine |
| Reagent | Alloxan monohydrate |
| Intermediate | This compound |
| Intermediate Yield | 85% |
| Final Product | This compound-NHS Ester |
| Overall Yield | 65% |
| Purity (HPLC) | >98% |
| Mass Spectrometry (m/z) | [M+H]⁺ calculated: 404.04, found: 404.05 |
Table 2: Characterization of this compound-Antibody Conjugate
| Parameter | Value |
| Antibody | Trastuzumab (Anti-HER2) |
| Conjugation Method | Amide bond formation via NHS ester |
| Drug-to-Antibody Ratio (DAR) | 3.8 |
| Conjugation Efficiency | 95% |
| Protein Recovery | >90% |
| Binding Affinity (K_D) - Unconjugated | 0.1 nM |
| Binding Affinity (K_D) - Conjugated | 0.15 nM |
| In Vitro Cytotoxicity (IC_50) - Dark | >1000 nM |
| In Vitro Cytotoxicity (IC_50) - Light | 25 nM |
Experimental Protocols
Protocol 1: Synthesis of this compound-NHS Ester
This protocol describes the synthesis of an activated N-hydroxysuccinimide (NHS) ester of this compound, which is reactive towards primary amines on the antibody.
Materials:
-
4-Chloro-1,2-phenylenediamine
-
Alloxan monohydrate
-
Glacial acetic acid
-
Succinic anhydride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and purification equipment
Procedure:
-
Synthesis of this compound:
-
Dissolve 4-chloro-1,2-phenylenediamine (1.0 eq) in glacial acetic acid.
-
Add a solution of alloxan monohydrate (1.05 eq) in water to the reaction mixture.
-
Heat the mixture at 80°C for 2 hours.
-
Cool the reaction to room temperature and collect the precipitate by filtration.
-
Wash the solid with water and ethanol and dry under vacuum to yield this compound.
-
-
Synthesis of this compound-Carboxylic Acid:
-
Suspend this compound (1.0 eq) and succinic anhydride (1.5 eq) in anhydrous pyridine.
-
Heat the mixture at 100°C for 24 hours.
-
Cool the reaction and add 1 M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the carboxylic acid derivative.
-
-
Synthesis of this compound-NHS Ester:
-
Dissolve the this compound-carboxylic acid (1.0 eq), DCC (1.1 eq), and NHS (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 12 hours.
-
Filter off the dicyclohexylurea byproduct.
-
Precipitate the product by adding the filtrate to cold diethyl ether.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient).
-
Protocol 2: Conjugation of this compound-NHS Ester to Antibody
This protocol details the conjugation of the activated this compound to a monoclonal antibody.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)
-
This compound-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
PBS, pH 8.5
-
PD-10 desalting columns
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into PBS at pH 8.5 to a final concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMSO.
-
Add a 10-fold molar excess of the this compound-NHS ester stock solution to the antibody solution.
-
Incubate the reaction for 2 hours at room temperature with gentle shaking.
-
-
Purification of the Conjugate:
-
Remove the unreacted small molecules by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS, pH 7.4.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Measure the absorbance of the conjugate at the maximum absorbance wavelength of this compound (e.g., ~390 nm).
-
Calculate the Drug-to-Antibody Ratio (DAR) using the Beer-Lambert law.
-
Visualizations
Caption: Workflow for the synthesis of this compound-NHS ester.
Caption: Experimental workflow for antibody conjugation.
Caption: Mechanism of action for a this compound-ADC.
Application Notes and Protocols for 7-Chloroalloxazine Staining
Introduction
Alloxazine derivatives are a class of heterocyclic compounds known for their fluorescent properties.[1] 7-Chloroalloxazine, a halogenated derivative, is hypothesized to possess photophysical characteristics that may render it useful as a fluorescent stain for cellular imaging. Its potential mechanism of action could involve intercalation into cellular structures or specific binding to intracellular components, leading to fluorescence emission upon excitation. These notes provide a theoretical framework for the initial characterization and application of this compound as a cellular stain.
Potential Applications
-
General Cytoplasmic and Nuclear Staining: Due to its planar structure, this compound may intercalate into nucleic acids or bind to proteins, allowing for visualization of the nucleus and cytoplasm.
-
Visualization of Specific Organelles: Depending on its chemical properties, it might selectively accumulate in certain organelles, such as mitochondria or lysosomes.
-
Probing Drug-Target Interactions: In drug development, a fluorescent analog of a drug molecule can be used to visualize its subcellular distribution and interaction with its target. If this compound is part of a pharmacophore, it could be used in such studies.
Experimental Protocols
The following is a hypothetical protocol for staining cultured mammalian cells with this compound.
1. Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.1% Triton X-100 in PBS.
-
Mounting Medium: An antifade mounting medium is recommended.
2. Cell Culture and Preparation:
-
Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Gently wash the cells twice with PBS.
3. Fixation:
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
4. Permeabilization (Optional):
-
If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
5. This compound Staining:
-
Prepare a working solution of this compound by diluting the stock solution in PBS. A starting concentration range of 1-10 µM is recommended for initial experiments.
-
Incubate the cells with the this compound working solution for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound stain.
6. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the stained cells using a fluorescence microscope with appropriate filter sets. The excitation and emission maxima for this compound will need to be determined experimentally, but initial imaging can be attempted using standard DAPI or FITC filter sets.
Quantitative Data Summary
The following table provides a summary of the suggested starting concentrations and incubation times for the hypothetical this compound staining protocol. These parameters should be optimized for each specific cell type and experimental condition.
| Reagent | Concentration | Incubation Time | Temperature |
| This compound Stock | 10 mM in DMSO | N/A | -20°C (Storage) |
| This compound Working Solution | 1 - 10 µM in PBS | 30 - 60 minutes | Room Temperature |
| 4% Paraformaldehyde | 4% in PBS | 15 minutes | Room Temperature |
| 0.1% Triton X-100 | 0.1% in PBS | 10 minutes | Room Temperature |
Visualizations
Caption: Experimental workflow for hypothetical this compound staining.
Caption: Hypothetical signaling pathway showing this compound as a probe.
References
Application Notes and Protocols for Live-Cell Imaging with 7-Chloroalloxazine
Disclaimer: Extensive literature searches did not yield specific protocols or detailed quantitative data for the application of 7-Chloroalloxazine as a fluorescent probe in live-cell imaging. The following application notes and protocols are therefore hypothetical and based on the general properties of alloxazine derivatives and standard live-cell imaging techniques. These should be considered as a starting point for experimental design, and optimization will be required.
Application Notes
Introduction to this compound in Live-Cell Imaging
This compound is a derivative of the heterocyclic compound alloxazine. Alloxazine-based molecules are known for their unique photophysical properties, including fluorescence, which can be modulated by substitutions on the core ring structure. While many alloxazine derivatives have been explored for their utility in photodynamic therapy due to their ability to generate reactive oxygen species, their potential as fluorescent probes for live-cell imaging is an area of emerging interest. The chloro-substitution at the 7th position may influence the spectral properties and cellular uptake of the molecule.
Potential Applications:
-
General Cytoplasmic Staining: Based on the properties of similar heterocyclic dyes, this compound may passively diffuse across the cell membrane and accumulate in the cytoplasm, allowing for visualization of cell morphology and dynamics.
-
Probing Cellular Redox State: Some alloxazine derivatives are redox-sensitive, suggesting that this compound could potentially be used to monitor changes in the cellular redox environment.
-
Photosensitizer for Targeted Cell Ablation: While not a direct imaging application, the photosensitizing properties of alloxazines could be utilized in combination with imaging to perform targeted light-induced cell damage or ablation in a controlled manner.
Data Presentation
The following table summarizes the hypothetical photophysical properties of this compound. These values are estimations based on general data for alloxazine derivatives and require experimental verification.
| Property | Estimated Value | Notes |
| Excitation Maximum (λex) | ~390 - 450 nm | Alloxazine derivatives typically absorb in the violet-blue region of the spectrum. This is a broad estimation. |
| Emission Maximum (λem) | ~480 - 550 nm | A Stokes shift of approximately 50-100 nm is common for fluorescent dyes. The emission is expected in the green-yellow region. |
| Quantum Yield (Φ) | Low to Moderate | The fluorescence quantum yield of alloxazines can be highly dependent on the solvent and local environment. |
| Cell Permeability | Likely Permeable | Small, relatively nonpolar heterocyclic molecules often exhibit good cell permeability. |
| Photostability | Moderate | Photostability will need to be determined experimentally, as it is a critical parameter for time-lapse imaging. |
| Cytotoxicity | Concentration-dependent | High concentrations and prolonged light exposure may induce cytotoxicity due to the photosensitizing nature of alloxazines. |
Experimental Protocols
General Protocol for Staining Live Cells with this compound
This protocol provides a general workflow for staining adherent mammalian cells with this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or GFP cube)
Protocol Steps:
-
Preparation of Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Plate cells on a suitable imaging vessel (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 50-70%).
-
-
Staining:
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium or PBS to a final concentration in the range of 1-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells.
-
Incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal staining time should be determined experimentally.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed complete culture medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation around 405 nm or 440 nm and emission collection around 500-550 nm).
-
Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.
-
Experimental Workflow Diagram
Caption: Workflow for live-cell staining with this compound.
Signaling Pathway Visualization (Hypothetical)
As no specific signaling pathways have been reported to be visualized by this compound, the following diagram illustrates a hypothetical scenario where it might be used to monitor a generic cellular stress response pathway, given the potential redox sensitivity of alloxazines.
Caption: Hypothetical signaling pathway monitored by this compound.
Application Notes and Protocols for Measuring Enzyme Activity with 7-Chloroalloxazine Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloxazine derivatives, structurally related to the isoalloxazine ring of flavin coenzymes, are emerging as versatile fluorescent probes for studying biological redox processes. Their intrinsic fluorescence and redox activity make them suitable for monitoring the activity of various oxidoreductase enzymes. This document provides detailed application notes and protocols for the use of a novel fluorogenic probe, 7-Chloroalloxazine, for the sensitive and continuous measurement of NAD(P)H: quinone oxidoreductase 1 (NQO1) activity.
NQO1 is a key flavoenzyme that plays a crucial role in cellular defense against oxidative stress by catalyzing the two-electron reduction of quinones and related substrates.[1][2] Dysregulation of NQO1 activity has been implicated in various diseases, including cancer, making it an important target for drug discovery and development.[3] The this compound probe offers a sensitive and specific method for high-throughput screening of NQO1 inhibitors and for studying its enzymatic activity in various biological samples.
Principle of the Assay
The this compound probe is a fluorogenic substrate for NQO1. In its oxidized state, the probe exhibits minimal fluorescence. Upon enzymatic reduction by NQO1 in the presence of NAD(P)H, the this compound is converted to its dihydro-form, which is highly fluorescent. The increase in fluorescence intensity is directly proportional to the NQO1 activity.
The 7-chloro substitution on the alloxazine core is designed to modulate the electrochemical potential of the molecule, making it a more specific substrate for NQO1 and potentially enhancing the fluorescence quantum yield of the reduced form.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and the general experimental workflow for the NQO1 activity assay using the this compound probe.
Caption: Proposed catalytic cycle of NQO1 with the this compound probe.
Caption: General experimental workflow for the NQO1 activity assay.
Quantitative Data
The following table summarizes the key parameters of the this compound probe for NQO1 activity measurement. (Note: These values are illustrative and may vary depending on the specific experimental conditions).
| Parameter | Value |
| Probe Concentration | 10 µM |
| NAD(P)H Concentration | 200 µM |
| Excitation Wavelength | 380 nm |
| Emission Wavelength | 460 nm |
| Limit of Detection | < 1 ng NQO1 |
| Linear Range | 1 - 100 ng NQO1 |
| Z'-factor | > 0.8 |
| Specificity | High for NQO1 |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4, containing 0.01% Tween-20.
-
NQO1 Enzyme: Recombinant human NQO1. Prepare stock solutions in Assay Buffer and store at -80°C. Dilute to the desired concentration in Assay Buffer just before use.
-
NAD(P)H Solution: Prepare a 10 mM stock solution of NADPH or NADH in Assay Buffer. Store in small aliquots at -20°C.
-
This compound Probe: Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light.
NQO1 Activity Assay Protocol
This protocol is designed for a 96-well plate format.
-
Prepare the Master Mix: For each reaction, prepare a master mix containing Assay Buffer, NAD(P)H (final concentration 200 µM), and the desired amount of NQO1 enzyme or cell lysate.
-
Add Master Mix to Plate: Add 90 µL of the master mix to each well of a black, clear-bottom 96-well plate. Include wells for a "no enzyme" control.
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add 10 µL of a 100 µM working solution of the this compound probe to each well (final concentration 10 µM).
-
Measure Fluorescence: Immediately start measuring the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) in a kinetic mode, taking readings every minute for 30-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Plot the fluorescence intensity versus time for each sample.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
NQO1 activity can be expressed as the change in fluorescence units per minute per milligram of protein.
-
Protocol for Inhibitor Screening
-
Prepare Reagents: As described in the NQO1 activity assay protocol. Prepare serial dilutions of the test compounds in Assay Buffer containing a final DMSO concentration of 1%.
-
Add Inhibitor: To the wells of a 96-well plate, add 10 µL of the serially diluted test compounds. Include wells for a "no inhibitor" control (vehicle control) and a "no enzyme" control.
-
Add Master Mix: Add 80 µL of the master mix (containing Assay Buffer, NAD(P)H, and NQO1) to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate and Measure: Follow steps 4 and 5 of the NQO1 Activity Assay Protocol.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value.
-
Conclusion
The this compound probe provides a sensitive and continuous method for measuring NQO1 activity. Its fluorogenic nature makes it ideal for high-throughput screening of NQO1 modulators. The detailed protocols provided herein should enable researchers to readily implement this assay in their laboratories for studying the role of NQO1 in health and disease and for the discovery of novel therapeutics targeting this important enzyme.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 7-Chloroalloxazine Fluorescence
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the fluorescence signal of 7-Chloroalloxazine. The information is presented in a question-and-answer format, addressing common issues and providing detailed experimental protocols. Please note that while specific data for this compound is limited, the guidance provided is based on the well-studied photophysical properties of the alloxazine family of compounds and serves as a strong starting point for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the general spectral properties of alloxazines?
Alloxazine derivatives are known to exhibit fluorescence, and their spectral properties can be influenced by substitution on the aromatic ring. Generally, alloxazines have absorption maxima at longer wavelengths, around 380 nm.[1] The introduction of electron-donating groups, such as methoxy groups, at the C7 and C8 positions can lead to a moderate red shift of 15-25 nm in both absorption and emission spectra.[2]
Q2: How does the solvent environment affect the fluorescence signal of alloxazines?
The fluorescence of alloxazines is sensitive to solvent properties like polarity and hydrogen-bonding capacity.[3] In polar, protic solvents such as alcohols, a photo-tautomerization from alloxazine to isoalloxazine can occur, which can alter the fluorescence signal.[3] Theoretical studies suggest that in a vacuum, fluorescence of alloxazine may be completely quenched due to ultrafast internal conversion, but in aqueous solution, pronounced fluorescence is expected.[4]
Q3: What is the effect of pH on alloxazine fluorescence?
The photophysical properties of alloxazines are pH-dependent.[1] For the parent compound alloxazine, studies in aqueous solutions at pH 4 and pH 10 show different spectroscopic behaviors, partly due to the partial conversion to its tautomeric form, isoalloxazine, at alkaline pH.[3]
Q4: What are typical fluorescence quantum yields and lifetimes for alloxazines?
Fluorescence quantum yields of alloxazines are generally lower than those of the related flavins.[1] For some substituted alloxazines, quantum yields can range from around 6.7% to 10%.[2] The fluorescence lifetimes are often in the nanosecond range.[5] It is important to note that non-radiative decay pathways can be dominant for some alloxazine derivatives.[1][6]
Q5: How does substitution at different positions of the alloxazine ring affect its photophysical properties?
Substituents on the alloxazine ring can significantly perturb its electronic structure and, consequently, its photophysical properties.[6] Functionalization at the N1 position may help in promoting absorption and radiative decay, while substitution at the N3 position might enhance non-radiative decay.[6] The introduction of an electron-withdrawing group like a chloro group at the 7-position is expected to influence the electronic properties and thus the fluorescence characteristics.
Troubleshooting Guide
This guide addresses common problems encountered during fluorescence experiments with alloxazine compounds.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Inappropriate solvent | Test a range of solvents with varying polarities and hydrogen bonding capabilities. Start with aprotic solvents to minimize potential photo-tussauds. |
| Incorrect excitation or emission wavelength | Determine the optimal excitation and emission wavelengths by running excitation and emission scans on a spectrofluorometer. | |
| Low quantum yield of the specific derivative | Consider chemical modification to enhance fluorescence or use a more sensitive detector. | |
| Quenching due to high concentration | Prepare a dilution series to check for concentration-dependent quenching effects.[7] | |
| Photobleaching | Minimize exposure of the sample to the excitation light. Use fresh samples for each measurement.[8] | |
| High Background Fluorescence | Contaminated solvents or cuvettes | Use high-purity, spectroscopy-grade solvents and thoroughly clean all glassware and cuvettes.[7] |
| Autofluorescence from sample matrix | Run a blank sample containing the matrix without this compound to determine the background signal. | |
| Inconsistent or Irreproducible Results | Fluctuation in lamp intensity | Allow the instrument's lamp to warm up and stabilize before taking measurements. |
| Temperature variations | Use a temperature-controlled cuvette holder to maintain a constant temperature during the experiment. | |
| Sample degradation | Prepare fresh solutions of this compound for each experiment and store them protected from light.[8] | |
| Spectral Shifts | Change in pH | Buffer the solution to maintain a constant pH throughout the experiment. |
| Tautomerization to isoalloxazine | This is more likely in protic solvents. Consider using aprotic solvents if this is a concern.[3] |
Experimental Protocols
Protocol 1: Determination of Optimal Excitation and Emission Wavelengths
-
Solution Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in the desired solvent.
-
Emission Scan:
-
Set the spectrofluorometer to emission scan mode.
-
Choose an initial excitation wavelength (e.g., 380 nm, based on general alloxazine absorbance).
-
Scan a range of emission wavelengths (e.g., 400-600 nm) to find the wavelength of maximum fluorescence intensity (λem,max).
-
-
Excitation Scan:
-
Set the spectrofluorometer to excitation scan mode.
-
Set the emission wavelength to the determined λem,max.
-
Scan a range of excitation wavelengths (e.g., 300-450 nm) to find the wavelength of maximum excitation (λex,max).
-
-
Optimization: Repeat the emission and excitation scans using the newly found maxima to confirm the optimal wavelengths.
Protocol 2: Measurement of Relative Fluorescence Quantum Yield
The relative quantum yield (Φs) can be determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield (Φr).
-
Standard Selection: Choose a fluorescence standard with absorption and emission in a similar spectral range as this compound (e.g., Quinine Sulfate in 0.1 M H2SO4, Φr = 0.54).
-
Absorbance Measurement: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. Measure the absorbance of each solution at the excitation wavelength. Adjust concentrations to have a low absorbance (typically < 0.1) to avoid inner filter effects.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of the sample and the standard at the same excitation wavelength.
-
Ensure identical experimental settings (e.g., slit widths) for both measurements.
-
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample (As) and the standard (Ar).
-
Calculate the quantum yield using the following equation: Φs = Φr * (As / Ar) * (Absr / Abss) * (ns2 / nr2) where Abs is the absorbance at the excitation wavelength and n is the refractive index of the solvent.
-
Visualizations
References
- 1. Photophysical properties of N-methyl and N-acetyl substituted alloxazines: a theoretical investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Engineering Alloxazines by Boron Coordination and Click Chemistry toward Small‐molecule Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The photophysics of alloxazine: a quantum chemical investigation in vacuum and solution - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Photophysical properties of alloxazine derivatives with extended aromaticity - Potential redox-sensitive fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photophysical properties of N-methyl and N-acetyl substituted alloxazines: a theoretical investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. spectralinvivo.com [spectralinvivo.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
Technical Support Center: 7-Chloroalloxazine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Chloroalloxazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and application in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered during the synthesis of this compound?
A1: The synthesis of this compound, like other alloxazine derivatives, can present challenges such as low yields, incomplete reactions, and the formation of side products. These issues often stem from suboptimal reaction conditions, purity of starting materials, and moisture control.
Q2: How can I improve the yield of my this compound synthesis?
A2: To improve the yield, ensure all glassware is thoroughly dried to prevent moisture-induced side reactions. Use high-purity starting materials and consider optimizing the reaction temperature and time. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction endpoint.
Q3: I am having difficulty purifying this compound. What are the recommended methods?
A3: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvents to consider for screening include ethanol, methanol, and acetone. If recrystallization is insufficient, column chromatography with an appropriate stationary and mobile phase can be employed for further purification.
Troubleshooting Guides
Synthesis
Problem: Low or no yield of this compound.
| Possible Cause | Recommendation |
| Impure starting materials | Verify the purity of reactants (e.g., 4-chloro-1,2-phenylenediamine and alloxan monohydrate) using appropriate analytical techniques (e.g., NMR, melting point). |
| Presence of moisture | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. |
| Suboptimal reaction temperature | Experiment with a range of reaction temperatures to find the optimum. Some reactions may require heating, while others proceed best at room temperature. |
| Incorrect reaction time | Monitor the reaction progress using TLC to determine the point of maximum product formation and avoid degradation from prolonged reaction times. |
| Inefficient stirring | Ensure vigorous and consistent stirring to promote proper mixing of reactants. |
Purification
Problem: Difficulty with recrystallization.
| Possible Cause | Recommendation |
| Inappropriate solvent | Screen a variety of solvents (e.g., ethanol, methanol, acetone, or mixtures) to find one that provides good solubility at high temperatures and poor solubility at low temperatures. |
| Solution is not saturated | Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure the solution is saturated. |
| Cooling too rapidly | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath, to promote the formation of larger, purer crystals. |
| Oiling out | If the compound "oils out" instead of crystallizing, try using a more polar solvent, a lower crystallization temperature, or seeding the solution with a small crystal of pure product. |
Biological Assays
Problem: High background fluorescence or autofluorescence in cell-based assays.
| Possible Cause | Recommendation |
| Intrinsic fluorescence of this compound | Measure the fluorescence of this compound alone at the excitation and emission wavelengths used in your assay. If it fluoresces, consider using a different fluorescent probe with non-overlapping spectra. |
| Cell autofluorescence | Include an unstained cell control to determine the baseline autofluorescence. This can sometimes be subtracted from the experimental values. |
| Media components | Phenol red in cell culture media is a known source of background fluorescence. Use phenol red-free media for fluorescence-based assays. |
Problem: Low signal or fluorescence quenching.
| Possible Cause | Recommendation |
| This compound quenches the fluorescent probe | Perform a control experiment to see if the presence of this compound reduces the fluorescence of your probe in a cell-free system. If quenching occurs, a different detection method may be necessary. |
| Photobleaching | Minimize the exposure of your samples to the excitation light source. Use an anti-fade mounting medium if performing fluorescence microscopy. |
| Low compound concentration or activity | Ensure that the concentration of this compound used is within the effective range for the specific assay. |
Problem: Poor solubility in aqueous buffers.
| Possible Cause | Recommendation |
| Hydrophobic nature of this compound | Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough to not affect the biological system (typically <0.5%). |
| Precipitation in buffer | Observe the solution for any signs of precipitation after dilution. If precipitation occurs, try a lower final concentration or the use of a solubilizing agent, if compatible with the assay. |
Experimental Protocols
General Synthesis of this compound
A common synthetic route to this compound involves the condensation of 4-chloro-1,2-phenylenediamine with alloxan monohydrate.
Materials:
-
4-chloro-1,2-phenylenediamine
-
Alloxan monohydrate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve 4-chloro-1,2-phenylenediamine in glacial acetic acid.
-
Add a solution of alloxan monohydrate in water to the reaction mixture.
-
Heat the mixture under reflux for a specified period (e.g., 2-4 hours), monitoring the reaction by TLC.
-
Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the crude product.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent.
Disclaimer: This is a generalized protocol. Researchers should consult the primary literature for specific reaction conditions and safety precautions.
Data Presentation
Solubility of Alloxazine Derivatives in Common Solvents
| Solvent | Qualitative Solubility | Notes |
| Water | Poorly soluble | Solubility may be slightly increased at higher temperatures. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used to prepare stock solutions for biological assays. |
| Ethanol | Sparingly soluble | Solubility increases with heating. |
| Methanol | Sparingly soluble | Similar to ethanol, solubility improves with heat. |
| Acetone | Slightly soluble | Can be used for washing and in some recrystallization protocols. |
Visualizations
Logical Troubleshooting Workflow for Low Synthesis Yield
Caption: Troubleshooting workflow for low synthesis yield.
General Signaling Pathway Investigation Workflow
Caption: Workflow for investigating signaling pathway modulation.
Technical Support Center: 7-Chloroalloxazine Applications
Welcome to the technical support center for 7-Chloroalloxazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and overcoming common challenges associated with this fluorescent compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence when using this compound?
A1: High background fluorescence can stem from several sources:
-
Autofluorescence: Endogenous molecules within cells or tissues, such as NADH, flavins, and lipofuscin, can emit their own fluorescence, contributing to the background signal.[1][2][3]
-
Nonspecific Binding: The probe may bind to cellular components or surfaces other than the intended target.[4]
-
Excess Probe Concentration: Using a higher concentration of this compound than necessary can lead to increased background signal.[2][5]
-
Suboptimal Staining/Washing: Inadequate washing steps can leave unbound probe in the sample, contributing to background noise.[4][5]
-
Media and Reagents: Components of the cell culture media or other reagents can be inherently fluorescent.[6]
Q2: How does pH affect the fluorescence of this compound?
Q3: Can I use this compound for live-cell imaging?
A3: Alloxazine derivatives have been successfully used as fluorescent probes in live-cell imaging, for example, in studies involving human red blood cells.[7] However, it is crucial to assess the potential cytotoxicity of this compound at the desired concentration and incubation time for your specific cell type to ensure that it does not adversely affect cell viability or function.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can obscure the specific signal from this compound, leading to poor signal-to-noise ratios.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Autofluorescence | Include an unstained control sample to determine the baseline autofluorescence.[2] If autofluorescence is high, consider photobleaching the sample before staining or using a quencher like Sudan Black B.[1][8] | Protocol: Autofluorescence Quenching with Photobleaching 1. Prepare your slide-mounted tissue or cell samples.2. Before incubation with this compound, expose the slides to a broad-spectrum light source (e.g., a white light LED array) for a predetermined period (e.g., 1-2 hours).[8]3. The optimal bleaching time should be determined empirically.4. Proceed with your standard staining protocol. |
| Nonspecific Binding | Incorporate blocking steps using reagents like bovine serum albumin (BSA) or serum from the same species as the secondary antibody (if applicable) to saturate nonspecific binding sites.[4] Optimize washing steps by increasing the number or duration of washes.[4][5] | Protocol: Optimized Washing Procedure 1. After incubation with this compound, aspirate the solution.2. Wash the sample 3-4 times with an appropriate buffer (e.g., PBS).3. For each wash, incubate the sample with the buffer for at least 5 minutes with gentle agitation.[8]4. Ensure complete removal of the wash buffer between steps. |
| Excess Probe Concentration | Perform a concentration titration to determine the optimal concentration of this compound that provides a strong specific signal with minimal background.[2][5][6] | Protocol: Concentration Titration 1. Prepare a series of dilutions of your this compound stock solution.2. Stain your samples with each concentration under the same conditions.3. Image the samples using identical acquisition settings.4. Analyze the images to identify the concentration that yields the best signal-to-noise ratio. |
| Media and Reagent Fluorescence | Image a sample of your media and other reagents alone to check for intrinsic fluorescence. If they are fluorescent, consider switching to a phenol red-free medium or an optically clear buffered saline solution for imaging.[6] | Protocol: Media and Reagent Blank Measurement 1. Add the cell culture medium or any other reagent used in the final imaging step to an empty well or slide.2. Acquire an image using the same filter set and exposure time as for your experimental samples.3. If significant fluorescence is detected, prepare fresh reagents or use specialized low-fluorescence media. |
Logical Workflow for Troubleshooting High Background
Issue 2: Weak or No Signal
A faint or absent signal can be due to several factors, from probe degradation to incorrect instrument settings.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Incorrect Filter Set | Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound. | Procedure: Verify Filter Compatibility 1. Obtain the excitation and emission spectra for this compound.2. Check the specifications of the filter cubes in your microscope.3. The excitation filter's bandpass should overlap with the probe's excitation peak.4. The emission filter's bandpass should overlap with the probe's emission peak. |
| Photobleaching | Minimize the exposure of the sample to excitation light. Use a lower light intensity or shorter exposure times. The use of an anti-fade mounting medium can also help preserve the signal. | Protocol: Minimizing Photobleaching 1. Locate the region of interest using a low magnification and minimal light exposure.2. When acquiring images, use the shortest possible exposure time that provides a detectable signal.3. If acquiring a Z-stack, reduce the number of slices or use a faster acquisition speed.4. For fixed samples, use a commercially available anti-fade mounting medium. |
| Suboptimal Incubation Time | Optimize the incubation time with this compound. Too short an incubation may not allow for sufficient probe uptake or binding. | Protocol: Incubation Time Course 1. Prepare multiple identical samples.2. Incubate them with this compound for varying durations (e.g., 15 min, 30 min, 1 hr, 2 hr).3. Wash and image all samples under identical conditions.4. Determine the incubation time that provides the strongest specific signal. |
Experimental Workflow for Signal Optimization
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 2. biotium.com [biotium.com]
- 3. microscopyfocus.com [microscopyfocus.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Photophysical properties of alloxazine derivatives with extended aromaticity - Potential redox-sensitive fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Staining with Alloxazine-Based Fluorophores
This guide provides troubleshooting and frequently asked questions for researchers utilizing alloxazine derivatives, such as 7-Chloroalloxazine, as fluorescent probes in imaging experiments. Due to the limited specific documentation on this compound as a staining agent, this resource is based on the known chemical and fluorescent properties of the broader alloxazine and isoalloxazine family.
Frequently Asked Questions (FAQs)
Q1: What are the general fluorescence properties of alloxazine derivatives?
Alloxazine and isoalloxazine derivatives, such as flavins, are known to be fluorescent molecules. Their fluorescence is often influenced by the local chemical environment, including pH and solvent polarity. The fluorescence of these compounds can be quenched (diminished) through interactions with certain molecules.
Q2: Why am I seeing weak or no fluorescent signal?
Weak or absent fluorescence can be attributed to several factors:
-
Suboptimal pH: The fluorescence of many alloxazine-based compounds is pH-dependent. The protonation state of the molecule can significantly alter its electronic structure and, consequently, its ability to fluoresce.
-
Photobleaching: Like many fluorophores, alloxazine derivatives can be susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorescent molecule upon exposure to excitation light.
-
Quenching: The fluorescent signal can be quenched by other molecules in the sample or buffer, leading to a decrease in signal intensity.
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of the specific alloxazine derivative you are using.
Q3: What could be causing high background staining?
High background can result from:
-
Excessive Probe Concentration: Using too high a concentration of the staining solution can lead to non-specific binding and high background.
-
Inadequate Washing: Insufficient washing after the staining step will leave unbound probe molecules in the sample, contributing to background fluorescence.
-
Hydrophobic Interactions: Alloxazine derivatives can be hydrophobic and may non-specifically associate with lipids or other hydrophobic structures in the cell.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Suboptimal pH of mounting medium or buffer. | Test a range of pH values for your buffers and mounting media (e.g., pH 6.0-8.0) to find the optimal condition for your specific alloxazine derivative. |
| Photobleaching from excessive light exposure. | Reduce the intensity and duration of the excitation light. Use an anti-fade reagent in your mounting medium. | |
| Quenching of fluorescence. | Identify and remove potential quenching agents from your buffers. | |
| Incorrect excitation or emission wavelengths. | Consult the spectral data for your specific alloxazine derivative and use the appropriate filter sets on your microscope. | |
| High Background | Staining solution concentration is too high. | Perform a titration experiment to determine the optimal, lowest effective concentration of your staining solution. |
| Insufficient washing steps. | Increase the number and duration of wash steps after staining to remove unbound probe. | |
| Non-specific hydrophobic binding. | Consider adding a non-ionic detergent (e.g., Tween-20 at 0.05%) to your wash buffers to reduce non-specific binding. | |
| Photostability Issues | Rapid signal loss during imaging. | Use a lower excitation light intensity. Acquire images using shorter exposure times. Employ an anti-fade mounting medium. |
Experimental Protocols
General Protocol for Evaluating a Novel Alloxazine-Based Fluorescent Probe
This protocol provides a starting point for assessing the utility of a compound like this compound for cellular imaging.
-
Probe Preparation: Prepare a stock solution of the alloxazine derivative in an appropriate solvent (e.g., DMSO).
-
Cell Culture and Fixation:
-
Culture cells on coverslips to the desired confluency.
-
Fix the cells using a standard fixation protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Wash the fixed cells three times with PBS.
-
-
Permeabilization (if targeting intracellular structures):
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 10 minutes).
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a working solution of the alloxazine probe in a suitable buffer (e.g., PBS). It is recommended to test a range of concentrations (e.g., 1 µM to 10 µM).
-
Incubate the cells with the staining solution for a defined period (e.g., 30-60 minutes) at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells extensively with buffer (e.g., 3-5 times with PBS) to remove unbound probe.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a suitable mounting medium, preferably one containing an anti-fade reagent.
-
Image the samples using a fluorescence microscope equipped with appropriate filter sets.
-
Visualizations
Caption: A generalized workflow for evaluating a novel fluorescent probe.
Caption: Troubleshooting logic for weak or no fluorescent signal.
Technical Support Center: 7-Chloroalloxazine-Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 7-Chloroalloxazine and related alloxazine derivatives in their experimental assays.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the primary applications of this compound and related alloxazine derivatives? | Alloxazine derivatives are frequently investigated as potential antitumor agents and kinase inhibitors. Their fluorescent properties also make them suitable for use in fluorescence-based biochemical assays. |
| What are the typical excitation and emission wavelengths for alloxazine derivatives? | While specific wavelengths for this compound are not readily available, alloxazine compounds are known to be fluorescent. It is crucial to experimentally determine the optimal excitation and emission spectra for this compound in your specific assay buffer to minimize background and maximize signal. |
| How should I prepare and store this compound stock solutions? | It is recommended to dissolve this compound in an appropriate organic solvent, such as DMSO, to create a high-concentration stock solution. Store this stock solution at -20°C or -80°C, protected from light, to prevent degradation. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles. |
| Is this compound sensitive to light? | Yes, related compounds like phenoxazines are known to be photosensitive and can degrade upon exposure to light, especially in the presence of halogenated solvents.[1] It is best practice to handle this compound and conduct experiments under subdued lighting conditions and to use fresh dilutions for each experiment. |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence | 1. Autofluorescence from media, serum, or other assay components. 2. Non-specific binding of this compound to plates or proteins. 3. Contamination of reagents or buffers. | 1. Test the fluorescence of all assay components individually to identify the source of autofluorescence. If possible, use phenol red-free media. 2. Add a non-ionic detergent, such as 0.01% Tween-20 or Triton X-100, to the assay buffer to reduce non-specific binding. Consider using non-binding surface microplates. 3. Prepare fresh buffers and reagents. |
| Low or no signal | 1. Incorrect excitation/emission wavelengths. 2. Degradation of this compound. 3. Quenching of the fluorescent signal by other assay components. | 1. Perform a spectral scan to determine the optimal excitation and emission wavelengths for this compound in your assay buffer. 2. Prepare fresh dilutions of this compound from a properly stored stock. Minimize exposure to light. 3. Test for quenching effects by incubating this compound with individual assay components and measuring fluorescence. |
| Inconsistent or non-reproducible results | 1. Photobleaching of the fluorescent signal. 2. Compound precipitation. 3. Variability in incubation times or temperatures. | 1. Reduce the exposure time of the sample to the excitation light source. Use a photostable formulation if available. 2. Check the solubility of this compound in your final assay buffer concentration. If precipitation is observed, consider adjusting the final DMSO concentration or lowering the compound concentration. 3. Ensure consistent incubation times and maintain a stable temperature throughout the assay. |
| False positives in kinase inhibition assays | 1. Non-specific inhibition due to compound aggregation. 2. Interference with the detection method (e.g., ATP measurement). | 1. Include a counter-screen with a detergent like Triton X-100 to identify aggregate-based inhibitors. 2. Run a control experiment to assess the effect of this compound on the detection reagents themselves, in the absence of the kinase. |
Quantitative Data Summary
Table 1: Example Buffer Conditions for a this compound-Based Kinase Assay
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 8.0 | Optimal pH should be determined for the specific kinase being assayed. |
| Detergent (Tween-20) | 0.005% - 0.02% | To prevent non-specific binding and compound aggregation. |
| Reducing Agent (DTT) | 1 - 5 mM | To maintain enzyme activity. May not be required for all kinases. |
| DMSO Concentration | < 1% | High concentrations of DMSO can inhibit enzyme activity. |
Table 2: Example Instrument Settings for a Fluorescence-Based Assay
| Parameter | Setting | Rationale |
| Excitation Wavelength | To be determined experimentally | Perform a spectral scan to find the optimal peak. |
| Emission Wavelength | To be determined experimentally | Perform a spectral scan to find the optimal peak. |
| Cutoff Filter | To be determined experimentally | Use a cutoff filter to reduce background from scattered excitation light. |
| Gain/Sensitivity | Medium to High | Adjust to achieve a good signal-to-noise ratio without saturating the detector. |
Experimental Protocols
Protocol 1: Representative Kinase Inhibition Assay
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells.
-
-
Enzyme and Substrate Preparation:
-
Dilute the kinase and its corresponding substrate to their optimal concentrations in the assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted this compound solution to the wells of a microplate.
-
Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
-
Detection:
-
Measure the fluorescence at the predetermined optimal excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without enzyme or without substrate).
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for a this compound-based kinase inhibition assay.
Caption: Troubleshooting logic for inconsistent results in fluorescence assays.
References
7-Chloroalloxazine signal-to-noise ratio improvement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in experiments involving 7-Chloroalloxazine and other fluorescent alloxazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a derivative of alloxazine. Alloxazine-based compounds are known for their fluorescent properties and are used in various research applications, including as photosensitizers for photodynamic therapy, in cancer cell imaging, and as kinase inhibitors.[1][2] They are also investigated for their redox activity in applications like redox-flow batteries.[3] this compound is likely used in similar fluorescence-based assays.
Q2: What are the typical excitation and emission wavelengths for alloxazine derivatives?
The exact excitation and emission maxima can vary depending on the specific derivative and the solvent environment. However, alloxazine derivatives are known to be fluorescent.[1] For example, some alloxazine-based ligands show emission peaks around 490 nm when irradiated at 456 nm.[4] It is crucial to determine the optimal excitation and emission wavelengths for this compound empirically using a spectrophotometer.
Q3: What are the main sources of noise in a this compound fluorescence assay?
Noise in a fluorescence assay can originate from several sources, including:
-
Instrumental noise: This includes detector noise (dark current) and electronic noise from the spectrophotometer.
-
Background fluorescence: Autofluorescence from biological samples (e.g., cells, proteins), buffers, and labware can contribute to the background signal.
-
Light scattering: Rayleigh and Raman scattering from the sample and solvent can interfere with the fluorescence signal.
-
Photobleaching: The irreversible degradation of the fluorophore upon prolonged exposure to excitation light can lead to a decrease in signal over time, which can be perceived as noise.
Q4: How can I increase the signal from my this compound probe?
To increase the signal, consider the following:
-
Optimize probe concentration: Increasing the concentration of this compound can lead to a stronger signal, but be mindful of potential self-quenching at very high concentrations.
-
Optimize excitation and emission wavelengths: Ensure you are using the experimentally determined optimal wavelengths for your specific experimental conditions.
-
Use a higher intensity excitation source: A more intense light source can lead to greater fluorescence emission. However, this also increases the risk of photobleaching.
-
Choose the right instrumentation: A sensitive detector, such as a photomultiplier tube (PMT), can enhance signal detection.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
This guide addresses common issues encountered during this compound fluorescence assays and provides step-by-step solutions to improve the signal-to-noise (S/N) ratio.
Issue 1: High Background Signal
A high background signal can mask the specific fluorescence from this compound, leading to a poor S/N ratio.
Troubleshooting Steps:
-
Blank Measurement: Always measure a blank sample containing everything except this compound (e.g., buffer, cells, other reagents) to quantify the background fluorescence.
-
Buffer and Solvent Purity: Use high-purity, spectroscopy-grade solvents and buffers to minimize fluorescent contaminants.
-
Labware Selection: Use non-fluorescent labware (e.g., quartz cuvettes instead of plastic).
-
Autofluorescence Reduction: If working with biological samples, consider using spectral unmixing techniques or selecting excitation/emission wavelengths that minimize the contribution of autofluorescence.
-
Wavelength Optimization: Adjust the excitation and emission wavelengths to maximize the signal from this compound while minimizing the background.
Issue 2: Low Signal Intensity
A weak signal from this compound can be difficult to distinguish from the noise.
Troubleshooting Steps:
-
Concentration Optimization: Perform a concentration titration of this compound to find the optimal concentration that gives the highest signal without significant self-quenching.
-
Instrument Settings:
-
Increase detector gain/voltage: This will amplify the signal, but it will also amplify the noise. Find a balance that improves the S/N ratio.
-
Optimize slit widths: Wider excitation and emission slits allow more light to pass, increasing the signal. However, this may reduce spectral resolution.
-
-
Environmental Factors: Ensure the pH and temperature of your assay are optimal for this compound fluorescence.
-
Check Probe Integrity: Verify the stability and purity of your this compound stock solution. Degradation can lead to a loss of fluorescence.
Issue 3: High Signal Variability (Noise)
Excessive noise can make it difficult to obtain reproducible measurements.
Troubleshooting Steps:
-
Signal Averaging: Increase the integration time or take multiple readings and average them to reduce random noise.
-
Instrument Stability: Allow the instrument to warm up properly before taking measurements to ensure a stable light source and detector.
-
Mixing and Homogeneity: Ensure that the sample is well-mixed and homogeneous to avoid fluctuations in the signal due to uneven distribution of this compound.
-
Remove Particulates: Centrifuge or filter your samples to remove any particulate matter that could cause light scattering.
Quantitative Data Summary
| Parameter | Effect on Signal | Effect on Noise | Effect on S/N Ratio | Notes |
| Probe Concentration | Increases, then may decrease (self-quenching) | Minimal direct effect | Increases to an optimum, then decreases | Titration is necessary to find the optimal concentration. |
| Excitation Intensity | Increases | Increases (can increase photobleaching) | Increases to a point, then may decrease | Balance between signal enhancement and photobleaching is key. |
| Detector Gain/Voltage | Increases | Increases | Can improve, but may decrease if noise is amplified more than signal | Optimize for the best S/N ratio, not just the highest signal. |
| Integration Time | Increases | Decreases (relative to signal) | Increases | Longer integration times average out random noise. |
| Excitation/Emission Slit Width | Increases | Can increase (more stray light) | Generally increases, but with a loss of spectral resolution | A compromise between signal intensity and spectral accuracy is needed. |
Experimental Protocols
While a specific, validated protocol for a this compound assay is not available, the following provides a general methodology for optimizing a fluorescence-based assay with a novel probe like this compound.
Protocol: Determining Optimal Excitation and Emission Wavelengths
-
Prepare a solution of this compound in the assay buffer at a concentration expected to be in the linear range.
-
Acquire an excitation spectrum:
-
Set the emission monochromator to an estimated emission wavelength.
-
Scan a range of excitation wavelengths (e.g., 300-500 nm).
-
The wavelength with the highest fluorescence intensity is the optimal excitation wavelength.
-
-
Acquire an emission spectrum:
-
Set the excitation monochromator to the optimal excitation wavelength determined in the previous step.
-
Scan a range of emission wavelengths (e.g., 400-700 nm).
-
The wavelength with the highest fluorescence intensity is the optimal emission wavelength.
-
-
Verify: Repeat the excitation scan using the new optimal emission wavelength and vice versa to ensure the true maxima have been identified.
Visualizations
Experimental Workflow for S/N Ratio Optimization
Caption: A general workflow for optimizing the signal-to-noise ratio in a this compound assay.
Logical Relationships in Troubleshooting High Background Noise
Caption: Key areas to investigate when troubleshooting high background noise in a fluorescence assay.
References
- 1. Alloxazine derivatives as multifunctional agents for photodynamic therapy, cancer cell imaging, and cell proliferation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholar.harvard.edu [scholar.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
Solving 7-Chloroalloxazine solubility problems in assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 7-Chloroalloxazine in experimental assays.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.
Question 1: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous assay buffer. How can I prevent this?
Answer:
Precipitation upon dilution into aqueous buffers is a common problem for compounds with low aqueous solubility. The key is to ensure the compound does not encounter a sudden, drastic change in solvent environment that pushes it beyond its solubility limit.
Recommended Dilution Protocol:
-
Prepare a High-Concentration Stock: Start by preparing a high-concentration stock solution of this compound, for example, 10 mM in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution.
-
Intermediate Dilution Series: Instead of a single large dilution, perform a series of intermediate dilutions in a solvent with a higher percentage of DMSO or in your assay buffer containing a small amount of surfactant (if compatible with your experiment).
-
Final Dilution: For the final step, add the most concentrated intermediate dilution to your final assay buffer with rapid mixing or vortexing. This ensures the compound is dispersed quickly.
-
Control the Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically below 1%, to avoid solvent effects on your biological system. Ensure your vehicle control contains the same final concentration of DMSO.
Cell toxicity of 7-Chloroalloxazine and how to mitigate it
Disclaimer: The following information is provided as a representative guide for researchers working with novel cytotoxic compounds. As "7-Chloroalloxazine" is not a widely documented compound in publicly available scientific literature, the data, mechanisms, and protocols described below are based on hypothetical scenarios and common observations for analogous chloro-substituted heterocyclic compounds. Researchers should validate all findings through their own rigorous experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of cell toxicity for this compound?
A1: Based on its structure as a chloro-substituted alloxazine, this compound is hypothesized to induce cell toxicity primarily through the induction of apoptosis. This may involve the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and the activation of caspase-9 and caspase-3. Another potential mechanism could be the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Q2: I am observing high variability in my cell viability assay results. What could be the cause?
A2: High variability in cell viability assays (e.g., MTT, XTT) can stem from several factors:
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variations. Ensure you have a homogenous cell suspension and use a reliable cell counting method.
-
Compound Solubility: this compound may have limited aqueous solubility. Ensure it is fully dissolved in your stock solution (e.g., in DMSO) and diluted appropriately in the culture medium to avoid precipitation.
-
Incubation Time: The timing of compound exposure and assay reading is critical. Adhere strictly to your optimized incubation times.
-
Edge Effects in Plates: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. It is advisable to not use the outermost wells for experimental conditions or to fill them with sterile PBS to minimize evaporation.
Q3: Does this compound affect all cell lines equally?
A3: It is highly unlikely. The cytotoxicity of a compound is often cell-line specific and can depend on factors such as the expression of drug transporters, metabolic enzymes, and the status of cell death pathways (e.g., p53 status). It is recommended to determine the IC50 (half-maximal inhibitory concentration) across a panel of relevant cell lines.
Troubleshooting Guides
Issue 1: Unexpectedly Low Cytotoxicity
-
Verify Compound Integrity and Concentration:
-
Confirm the identity and purity of your this compound stock using analytical methods like HPLC or mass spectrometry.
-
Prepare fresh dilutions for each experiment from a validated stock solution.
-
-
Check Cell Health and Proliferation Rate:
-
Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (especially mycoplasma).
-
Slow-proliferating cells may show reduced sensitivity to cytotoxic agents that target dividing cells.
-
-
Increase Exposure Time:
-
The cytotoxic effects may be time-dependent. Consider extending the incubation period with this compound (e.g., from 24h to 48h or 72h).
-
Issue 2: Compound Precipitation in Culture Medium
-
Optimize Stock Concentration and Solvent:
-
While DMSO is a common solvent, ensure the final concentration in your culture medium does not exceed a non-toxic level (typically <0.5%).
-
Consider using alternative solvents or formulating the compound with solubilizing agents, if compatible with your experimental setup.
-
-
Pre-warm Culture Medium:
-
Adding the compound dilution to pre-warmed medium can sometimes improve solubility.
-
-
Vortex During Dilution:
-
Ensure thorough mixing when diluting the stock solution into the culture medium.
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 12.5 |
| A549 | Lung Cancer | 48 | 28.7 |
| MCF-7 | Breast Cancer | 48 | 8.2 |
| HepG2 | Liver Cancer | 48 | 15.1 |
Table 2: Example Results from an MTT Cell Viability Assay (HeLa Cells, 48h Exposure)
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 92.3 ± 5.1 |
| 5 | 75.8 ± 6.2 |
| 10 | 58.1 ± 4.9 |
| 20 | 31.4 ± 3.8 |
| 50 | 10.2 ± 2.5 |
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) and incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Annexin V/PI Staining for Apoptosis
-
Cell Treatment: Seed cells in a 6-well plate, allow them to adhere, and then treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Technical Support Center: Optimizing Filter Sets for 7-Chloroalloxazine Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their microscopy experiments with 7-Chloroalloxazine.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
It is crucial to empirically determine the optimal settings for your specific experimental conditions.
| Parameter | Recommended Starting Wavelength (nm) |
| Excitation | ~405 |
| Emission | ~500 - 540 |
Q2: I am observing a weak or no fluorescent signal. What are the common causes and solutions?
A2: A weak or nonexistent signal is a frequent issue in fluorescence microscopy. Several factors could be responsible.
| Possible Cause | Troubleshooting Steps |
| Incorrect Filter Set | Ensure your excitation filter allows light around 405 nm to pass and your emission filter captures light in the green spectrum (~500-540 nm). |
| Photobleaching | Reduce the intensity of the excitation light and minimize the exposure time. Use an anti-fade mounting medium.[1][2] |
| Low Fluorophore Concentration | Increase the concentration of this compound in your staining protocol.[3][4] |
| Suboptimal pH | The fluorescence of some dyes is pH-sensitive. Verify that the pH of your imaging buffer is optimal. |
| Light Source Issues | Check if your mercury lamp, LED, or laser is functioning correctly and aligned properly.[5] |
| Incorrect Microscope Settings | Ensure you are using the correct excitation and emission settings for the chosen fluorophore. |
Q3: How can I reduce high background noise in my images?
A3: High background can obscure the desired fluorescent signal. Here are some strategies to improve the signal-to-noise ratio:
-
Optimize Filter Selection: Use high-quality bandpass filters to specifically capture the emission of this compound while blocking unwanted wavelengths.
-
Thorough Washing: Ensure your experimental protocol includes sufficient washing steps to remove all unbound fluorophore.
-
Control Autofluorescence: Biological samples can exhibit natural fluorescence (autofluorescence). Using a mounting medium with anti-fade and autofluorescence-reducing properties can be beneficial.
-
Image Acquisition Settings: Adjust the gain and offset settings on your camera to minimize electronic noise. Checking the image histogram can help determine if your signal is saturated or too low.
-
Sequential Imaging: In multi-color experiments, acquire images for each channel sequentially to prevent spectral bleed-through from other fluorophores.
Troubleshooting Guides
Problem: Rapid Signal Fading (Photobleaching)
Photobleaching is the irreversible destruction of a fluorophore due to light exposure.[1]
Solutions:
-
Reduce Excitation Intensity: Use the lowest possible light intensity that still provides a detectable signal. Neutral density filters can be used to attenuate the light from mercury or xenon arc lamps.[2]
-
Minimize Exposure Time: Keep the camera exposure time as short as possible.
-
Use Antifade Reagents: Mount your sample in a medium containing an antifade agent.
-
Image a Different Field of View: Locate the area of interest using lower magnification or transmitted light, then switch to fluorescence for image capture to minimize light exposure.[1]
Caption: Key strategies to mitigate photobleaching in fluorescence microscopy.
Experimental Protocols
General Protocol for Staining with this compound
This protocol provides a basic framework. You may need to optimize concentrations, incubation times, and temperatures for your specific cell type and application.
-
Cell Seeding: Plate cells on glass coverslips or in an imaging-grade multi-well plate and culture until they reach the desired confluency.
-
Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the final working concentration in a suitable buffer (e.g., PBS or HBSS).
-
Cell Staining:
-
Aspirate the cell culture medium.
-
Wash the cells twice with the chosen buffer.
-
Add the this compound working solution to the cells.
-
Incubate for a predetermined time at the optimal temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three to five times with the buffer to eliminate any unbound fluorophore.
-
-
Mounting and Imaging:
-
If using coverslips, mount them on a microscope slide using an antifade mounting medium.
-
If using an imaging plate, add fresh buffer or mounting medium to the wells.
-
Proceed to image the samples using a fluorescence microscope equipped with a filter set appropriate for 405 nm excitation and green emission.
-
Caption: A generalized workflow for cellular staining with this compound.
References
Buffer composition effects on 7-Chloroalloxazine fluorescence
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effects of buffer composition on the fluorescence of 7-Chloroalloxazine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during fluorescence experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Incorrect excitation or emission wavelengths. | Verify the excitation and emission maxima for this compound in your specific buffer system. While exact values may vary, excitation is typically in the UV-A range (around 340-380 nm) and emission in the blue-green region (around 440-480 nm). |
| Low concentration of this compound. | Prepare a fresh, more concentrated stock solution. Ensure complete dissolution in an appropriate solvent before diluting in the final buffer. | |
| Photobleaching. | Minimize exposure of the sample to the excitation light source. Use the lowest necessary excitation intensity and acquire data promptly. | |
| Quenching due to buffer components. | Certain buffer components or contaminants can quench fluorescence. Prepare fresh buffers with high-purity reagents and water. Consider testing alternative buffer systems (e.g., phosphate, Tris, HEPES) to identify any quenching effects.[1][2] | |
| Unexpected Shifts in Emission Wavelength | Change in buffer pH. | The fluorescence of alloxazine derivatives can be pH-sensitive.[3][4] Measure and confirm the pH of your buffer after the addition of all components, including this compound. Buffer capacity may be insufficient if significant pH shifts are observed. |
| Change in solvent polarity. | The local environment, influenced by buffer components, can alter the polarity around the fluorophore, leading to spectral shifts. This is a known phenomenon for many fluorophores. | |
| Presence of contaminants. | Fluorescent impurities in the buffer or sample can lead to unexpected spectral features. Ensure all glassware is scrupulously clean and use high-purity solvents and reagents. | |
| High Background Fluorescence | Contaminated buffer or cuvette. | Use fresh, high-purity buffer and thoroughly clean the cuvette with a suitable solvent. Run a buffer blank to check for background fluorescence. |
| Autofluorescence from other sample components. | If working with complex samples (e.g., cell lysates, protein solutions), other molecules may fluoresce at similar wavelengths. Run a control sample without this compound to assess autofluorescence. | |
| Inconsistent or Drifting Signal | Temperature fluctuations. | Ensure the sample compartment of the fluorometer is temperature-controlled. Allow samples to equilibrate to the set temperature before measurement. |
| Precipitation of this compound. | Due to its planar structure, this compound may aggregate and precipitate at higher concentrations or in certain buffers, leading to signal instability. Visually inspect the sample for any turbidity. Consider filtration or centrifugation. | |
| Photodegradation. | Prolonged exposure to the excitation light can lead to the degradation of the fluorophore. Use fresh samples for each measurement where possible and minimize exposure time. |
Frequently Asked Questions (FAQs)
Q1: How does pH affect the fluorescence of this compound?
A1: While specific data for this compound is limited, studies on the parent compound, alloxazine, and its derivatives like lumichrome, show that their fluorescence is pH-dependent.[3][4] Generally, changes in pH can alter the protonation state of the molecule, which in turn affects its electronic structure and, consequently, its fluorescence properties, including intensity and emission wavelength. It is crucial to maintain a constant and well-buffered pH throughout your experiments to ensure reproducible results.
Q2: What is the effect of ionic strength on this compound fluorescence?
A2: The effect of ionic strength on the fluorescence of this compound has not been extensively documented. However, for some fluorophores, increasing ionic strength can lead to changes in fluorescence intensity due to alterations in the local environment and potential interactions with ions in the buffer. It is advisable to maintain a consistent ionic strength across all samples in a comparative study.
Q3: Which buffer system is recommended for this compound fluorescence measurements?
A3: The choice of buffer can influence the fluorescence of this compound. Common buffers such as phosphate, Tris, and HEPES can be used. However, it is important to be aware that some buffer components can interact with the fluorophore and affect its fluorescence. For instance, Tris is known to have some temperature-dependent pH shifts. It is recommended to empirically test a few different buffer systems to find the one that provides a stable and optimal signal for your specific application.
Q4: Can I use organic solvents with this compound?
A4: Yes, this compound is soluble in many organic solvents. The fluorescence properties, including emission wavelength and quantum yield, are highly dependent on the polarity of the solvent. Generally, a red-shift (shift to longer wavelengths) in the emission spectrum is observed in more polar solvents. When using mixed aqueous-organic solvent systems, ensure that the solvent composition is consistent across all samples.
Q5: How can I determine the fluorescence quantum yield of this compound in my buffer?
A5: The fluorescence quantum yield can be determined relative to a standard with a known quantum yield. A common standard for the blue-green spectral region is quinine sulfate in 0.1 M sulfuric acid (Φ = 0.54). The measurement involves comparing the integrated fluorescence intensity and the absorbance of the sample and the standard at the same excitation wavelength.
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions and this compound Samples
This protocol outlines the steps for preparing buffer solutions and this compound samples for fluorescence measurements.
-
Buffer Preparation:
-
Prepare a 1 M stock solution of the desired buffer (e.g., Phosphate, Tris-HCl).
-
Use high-purity water (e.g., Milli-Q or equivalent).
-
To prepare working buffer solutions of different pH values, titrate the buffer stock solution with a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
To adjust the ionic strength, a stock solution of a neutral salt (e.g., 1 M NaCl) can be added to the working buffer.
-
-
This compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Ensure the compound is fully dissolved.
-
Store the stock solution in the dark at -20°C to prevent degradation.
-
-
Sample Preparation:
-
Dilute the this compound stock solution into the desired buffer to the final working concentration (typically in the low micromolar range).
-
Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the buffer and the fluorescence.
-
Prepare a buffer blank containing the same concentration of the organic solvent.
-
Protocol 2: Fluorescence Measurement
This protocol provides a general procedure for measuring the fluorescence of this compound.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission monochromators to the desired wavelengths. For this compound, a typical starting point is an excitation wavelength of ~360 nm and an emission scan from 400 nm to 600 nm.
-
Set the excitation and emission slit widths to control the light intensity and spectral resolution (e.g., 5 nm for both).
-
-
Measurement:
-
Place the cuvette with the buffer blank in the sample holder.
-
Record a blank spectrum to measure the background signal.
-
Replace the blank with the this compound sample cuvette.
-
Record the fluorescence emission spectrum.
-
If performing quantitative measurements, ensure that the absorbance of the sample at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
-
Data Presentation
| Buffer System (50 mM) | pH | Ionic Strength (mM) | Excitation Max (nm) | Emission Max (nm) | Relative Fluorescence Intensity (a.u.) | Quantum Yield (Φ) |
| Phosphate | 6.0 | 150 | 362 | 455 | 85 | 0.25 |
| Phosphate | 7.4 | 150 | 365 | 460 | 100 | 0.30 |
| Phosphate | 8.0 | 150 | 368 | 465 | 92 | 0.28 |
| Tris-HCl | 7.4 | 150 | 364 | 458 | 95 | 0.29 |
| Tris-HCl | 8.5 | 150 | 367 | 463 | 88 | 0.26 |
| HEPES | 7.4 | 150 | 365 | 461 | 98 | 0.30 |
| Phosphate | 7.4 | 50 | 364 | 459 | 97 | 0.29 |
| Phosphate | 7.4 | 250 | 366 | 462 | 94 | 0.28 |
Visualizations
Caption: Experimental workflow for analyzing buffer effects on this compound fluorescence.
Caption: Logical troubleshooting flow for common this compound fluorescence issues.
References
Preventing non-specific binding of 7-Chloroalloxazine
Welcome to the technical support center for 7-Chloroalloxazine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments involving this compound, with a specific focus on preventing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
While specific research applications for this compound are not extensively documented in publicly available literature, it belongs to the alloxazine class of compounds, which are often investigated for their fluorescent properties and potential as photosensitizers or in other biochemical assays. It is crucial to characterize its behavior in your specific experimental system.
Q2: What are the primary causes of non-specific binding of this compound?
Non-specific binding of small molecules like this compound is often driven by:
-
Hydrophobic Interactions: The aromatic structure of alloxazine derivatives can lead to non-specific binding to hydrophobic surfaces on proteins and plasticware.
-
Electrostatic Interactions: Charged regions on the molecule can interact with oppositely charged surfaces.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that have a high propensity for non-specific binding.
Q3: How does the solvent, such as DMSO, affect non-specific binding?
Dimethyl sulfoxide (DMSO) is a common solvent for small molecules. While it aids in solubility, residual DMSO in your assay can influence protein-ligand binding.[1][2][3][4] It can subtly alter binding thermodynamics and kinetics.[1][2][3] It is crucial to keep the final DMSO concentration consistent and as low as possible across all experiments.
Troubleshooting Guides
Issue 1: High background fluorescence in my assay.
High background fluorescence is a common indicator of non-specific binding. Here’s a step-by-step guide to troubleshoot this issue:
-
Optimize Blocking Buffers:
-
Ensure all potential non-specific binding sites on your assay surface (e.g., microplate wells, membranes) are blocked.
-
Experiment with different blocking agents. Commonly used blockers include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and fish gelatin. The choice of blocking agent can be critical and is often application-dependent.
-
Consider using commercially available, protein-free blocking buffers to avoid cross-reactivity with protein-based detection systems.
-
-
Incorporate Detergents:
-
Add a non-ionic detergent, such as Tween-20 or Triton X-100, to your washing and incubation buffers at a low concentration (typically 0.05% - 0.1%). Detergents help to disrupt non-specific hydrophobic interactions.
-
-
Adjust Buffer Conditions:
-
pH: The pH of your buffer can influence the charge of both this compound and your target molecules, affecting electrostatic interactions. Test a range of pH values around the physiological norm (e.g., pH 6.5-8.0) to find the optimal condition for specific binding while minimizing non-specific interactions.
-
Ionic Strength: Increasing the salt concentration (e.g., NaCl) in your buffer can help to mask electrostatic interactions that contribute to non-specific binding.
-
-
Review Compound Concentration:
-
High concentrations of this compound can lead to aggregation and increased non-specific binding. Perform a concentration-response curve to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Issue 2: Inconsistent results between experimental replicates.
Inconsistent results can stem from variability in non-specific binding.
-
Control for Solvent Effects:
-
Ensure the final concentration of any solvent (e.g., DMSO) is identical across all wells and plates. Even small variations can impact binding affinities.[4]
-
-
Pre-treat Labware:
-
For assays with particularly "sticky" compounds, consider using low-binding microplates and pipette tips.
-
-
Optimize Incubation Times and Temperatures:
-
Shorter incubation times can sometimes reduce the opportunity for non-specific binding to occur. Conversely, for some systems, a longer blocking incubation is necessary. These parameters should be empirically determined.
-
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions for a Plate-Based Fluorescence Assay
This protocol provides a framework for systematically testing different blocking agents to minimize non-specific binding of this compound.
Materials:
-
96-well black, clear-bottom microplates (low-binding plates recommended)
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., PBS or TBS, pH 7.4)
-
Blocking Agents: 1% w/v BSA, 5% w/v non-fat dry milk, 1 mg/mL casein, 0.5% w/v fish gelatin in assay buffer.
-
Washing Buffer: Assay buffer with 0.05% Tween-20.
Procedure:
-
Coat wells with your target protein or leave uncoated for a "no target" control.
-
Wash wells three times with Washing Buffer.
-
Block wells by adding 200 µL of each blocking agent to different sets of wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash wells three times with Washing Buffer.
-
Add this compound at a range of concentrations to both target-coated and "no target" control wells. Ensure the final DMSO concentration is below 1% and is consistent across all wells.
-
Incubate for the desired time at the appropriate temperature.
-
Wash wells three times with Washing Buffer to remove unbound compound.
-
Read fluorescence on a plate reader at the appropriate excitation and emission wavelengths for this compound.
-
Analyze Data: Compare the signal in the "no target" wells for each blocking condition. The blocking agent that yields the lowest signal in these wells is the most effective at preventing non-specific binding to the plate surface.
Protocol 2: Determining the Critical Aggregation Concentration (CAC) of this compound
This protocol uses dynamic light scattering (DLS) to identify the concentration at which this compound begins to aggregate.
Materials:
-
This compound
-
Assay Buffer
-
DLS instrument and compatible cuvettes
Procedure:
-
Prepare a serial dilution of this compound in assay buffer, starting from a high concentration.
-
Allow the solutions to equilibrate for 30 minutes.
-
Measure the particle size distribution for each concentration using DLS.
-
The CAC is the concentration at which a significant increase in particle size is observed, indicating the formation of aggregates.
-
For your experiments, aim to use this compound at a concentration well below the determined CAC.
Data Presentation
Table 1: Comparison of Blocking Agents on Non-Specific Binding
| Blocking Agent | Average Background Fluorescence (RFU) | Standard Deviation |
| No Blocker | 15,234 | 1,287 |
| 1% BSA | 2,145 | 156 |
| 5% Non-fat Dry Milk | 3,567 | 321 |
| 1% Casein | 2,890 | 245 |
| 0.5% Fish Gelatin | 4,123 | 389 |
| Commercial Blocker X | 1,876 | 123 |
Table 2: Effect of Tween-20 on Signal-to-Noise Ratio
| Tween-20 Concentration | Signal (Target) (RFU) | Noise (No Target) (RFU) | Signal-to-Noise Ratio |
| 0% | 25,678 | 8,945 | 2.87 |
| 0.01% | 24,987 | 4,321 | 5.78 |
| 0.05% | 23,543 | 2,109 | 11.16 |
| 0.1% | 22,876 | 2,345 | 9.75 |
Visualizations
Caption: Experimental workflow for a plate-based assay.
Caption: Troubleshooting flowchart for high background.
Caption: Specific vs. non-specific binding interactions.
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of dimehylsulfoxide on protein-ligand binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Temporal Resolution of Alloxazine Derivative Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the temporal resolution of imaging experiments using alloxazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is temporal resolution in fluorescence imaging, and why is it important?
Temporal resolution refers to the ability to distinguish between two consecutive events in time. In fluorescence imaging, it is critical for capturing dynamic cellular processes, such as signaling cascades, protein trafficking, and rapid physiological changes, without motion blur.
Q2: What are the key factors limiting the temporal resolution of imaging with alloxazine derivatives?
Several factors can limit temporal resolution:
-
Fluorophore-Specific Properties: The fluorescence lifetime (the time a molecule stays in an excited state) of the alloxazine derivative dictates the maximum rate of photon emission.
-
Signal-to-Noise Ratio (SNR): A low SNR requires longer exposure times to collect sufficient photons, thereby reducing temporal resolution.
-
Photobleaching: The irreversible degradation of the fluorophore under illumination limits the total number of photons that can be collected and can necessitate lower excitation power, potentially requiring longer acquisition times.
-
Detector Sensitivity and Speed: The readout speed of the camera or detector can be a significant bottleneck.
-
Optical Setup and Scanning Speed: For scanning-based techniques (e.g., confocal microscopy), the speed at which the sample is scanned limits the frame rate.
Q3: How can I theoretically estimate the temporal resolution limit for an alloxazine derivative?
The temporal resolution is fundamentally limited by the fluorescence lifetime of the dye. For a simplistic three-level system, the time required for approximately 99.9% of the excited molecules to return to the ground state can be estimated as roughly 3 times the fluorescence lifetime (τ). This represents the ultimate physical limit for a given fluorophore.
Troubleshooting Guide: Improving Temporal Resolution
This guide addresses common issues encountered during imaging with alloxazine derivatives and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal-to-Noise Ratio (SNR) | 1. Low quantum yield of the alloxazine derivative.2. Insufficient excitation power.3. Suboptimal filter set.4. High background fluorescence. | 1. If possible, select a derivative with a higher quantum yield.2. Increase excitation power, but be mindful of phototoxicity and photobleaching.3. Use high-transmission filters with narrow bandwidths matched to the fluorophore's spectra.4. Use a blocking buffer, optimize washing steps, and consider autofluorescence reduction techniques. |
| Rapid Photobleaching | 1. High excitation intensity.2. Prolonged exposure to excitation light.3. Presence of reactive oxygen species. | 1. Reduce excitation power to the minimum necessary for adequate signal.2. Use the shortest possible exposure time.3. Use an anti-fade mounting medium.4. For live-cell imaging, consider oxygen scavengers. |
| Motion Blur in Images | 1. Acquisition speed is too slow for the biological process.2. Mechanical instability of the microscope stage or sample. | 1. Increase the frame rate by reducing exposure time, using a faster camera, or employing a faster imaging modality (e.g., spinning disk confocal).2. Ensure the microscope is on an anti-vibration table and the sample is securely mounted. |
| Low Image Contrast | 1. Spectral bleed-through from other fluorophores (in multi-color imaging).2. High background signal. | 1. Use fluorophores with minimal spectral overlap and appropriate filter sets.2. Implement background subtraction algorithms post-acquisition. |
Quantitative Data Summary
The following table presents hypothetical but representative photophysical properties for a series of alloxazine derivatives to illustrate how these parameters influence imaging strategy.
| Alloxazine Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Relative Photostability |
| Alloxazine | 385 | 480 | 0.15 | 2.5 | Moderate |
| 7-Methylalloxazine | 390 | 485 | 0.25 | 3.1 | Moderate-High |
| 8-Hydroxyalloxazine | 405 | 510 | 0.35 | 4.0 | Moderate |
| 7-Chloroalloxazine (Hypothetical) | 395 | 495 | 0.20 | 2.8 | Moderate-High |
| N1,N3-Dimethylalloxazine | 380 | 475 | 0.18 | 2.7 | High |
Note: The values for this compound are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Optimizing Acquisition Speed for Live-Cell Imaging
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for high-resolution imaging. Stain with the alloxazine derivative according to the specific probe's protocol.
-
Microscope Setup:
-
Use a high-speed, high-sensitivity camera (e.g., sCMOS or EMCCD).
-
Select an objective with a high numerical aperture (NA) to maximize light collection.
-
Use a filter set that is optimally matched to the excitation and emission spectra of the alloxazine derivative.
-
-
Initial Image Acquisition:
-
Start with a low excitation power and a short exposure time (e.g., 10-50 ms).
-
Acquire a single image to assess the initial SNR.
-
-
Optimization:
-
Adjust Exposure Time: Gradually increase the exposure time until the signal is clearly distinguishable from the background noise. Aim for the shortest possible exposure time that provides an acceptable SNR.
-
Adjust Excitation Power: If the signal remains weak even with longer exposure times (which compromises temporal resolution), incrementally increase the excitation power. Be cautious of phototoxicity, indicated by changes in cell morphology or behavior.
-
Binning: If the camera supports it, consider using 2x2 or 3x3 binning to increase SNR at the expense of some spatial resolution. This can allow for shorter exposure times.
-
Region of Interest (ROI) Imaging: If only a small area of the cell is of interest, select an ROI to increase the frame rate by reducing the number of pixels the camera needs to read out.
-
-
Time-Lapse Acquisition: Once the optimal balance of exposure time, excitation power, and camera settings is achieved, proceed with the time-lapse experiment.
Visualizations
Caption: Workflow for optimizing temporal resolution in live-cell imaging.
Caption: Logical flow for troubleshooting poor temporal resolution.
Validation & Comparative
7-Chloroalloxazine vs other fluorescent dyes for live-cell imaging
The selection of an appropriate fluorescent dye is paramount for successful live-cell imaging, directly impacting the quality of data and the physiological relevance of the observations. An ideal dye should exhibit high fluorescence quantum yield, strong absorption at a suitable wavelength, exceptional photostability, and minimal cytotoxicity. While a vast array of fluorescent probes are available, researchers are continually exploring novel scaffolds to overcome the limitations of existing dyes. Alloxazine derivatives have emerged as a promising class of fluorophores due to their tunable photophysical properties. This guide provides a comparative analysis of 7-Chloroalloxazine against commonly used fluorescent dyes for live-cell imaging.
Overview of Alloxazine Derivatives
Alloxazines are a class of heterocyclic compounds that can exhibit fluorescence. Their spectral properties can be modulated by chemical modifications to the core structure. For instance, substitutions at the C7 and C8 positions with electron-donating groups can tune their photochemical and photobiological characteristics.[1] While research has explored alloxazine derivatives as potential redox-sensitive fluorescent probes and for applications in photodynamic therapy, specific data on this compound for live-cell imaging is not extensively available in the current body of scientific literature.[1][2][3]
Due to the limited availability of specific experimental data for this compound, this guide will focus on a detailed comparison of three widely used and well-characterized fluorescent dyes for live-cell imaging: Hoechst 33342 , SYTO Dyes , and DRAQ5 . This comparison will serve as a valuable resource for researchers in selecting the optimal dye for their specific experimental needs.
Comparison of Common Fluorescent Dyes for Live-Cell Imaging
The following sections provide a detailed comparison of Hoechst 33342, SYTO dyes, and DRAQ5, focusing on their photophysical properties, performance in live-cell imaging, and associated experimental considerations.
Data Presentation: Photophysical and Performance Characteristics
| Property | Hoechst 33342 | SYTO Dyes (representative: SYTO 13) | DRAQ5 |
| Excitation Max (nm) | ~350 | ~488 | ~646 |
| Emission Max (nm) | ~461 | ~509 | ~697 (bound to DNA) |
| Quantum Yield | ~0.4 (bound to DNA) | Varies by dye and binding state | Low in solution, increases upon DNA binding |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~42,000 at 346 nm | Varies by dye | ~110,000 at 646 nm |
| Cell Permeability | Excellent | Excellent | Excellent |
| Binding Target | Minor groove of AT-rich DNA | Nucleic acids (DNA and RNA) | Intercalates with dsDNA |
| Photostability | Moderate; can be phototoxic with prolonged exposure | Variable; some can be phototoxic | High |
| Cytotoxicity | Can be cytotoxic at higher concentrations or with prolonged use[4][5] | Can be neurotoxic and affect cell viability with long-term imaging[6] | Generally low cytotoxicity, but can arrest the cell cycle at higher concentrations[7] |
| Common Applications | Nuclear counterstaining, cell cycle analysis, apoptosis detection[8][9] | Nuclear and cytoplasmic staining, cell viability assays | Nuclear counterstaining in live and fixed cells, cell cycle analysis[10][11][12] |
Experimental Protocols
General Protocol for Staining Live Cells with Fluorescent Dyes:
The following is a generalized protocol. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.
-
Cell Culture: Plate cells on a suitable imaging dish or slide and culture under standard conditions until they reach the desired confluency.
-
Dye Preparation: Prepare a stock solution of the fluorescent dye in an appropriate solvent (e.g., DMSO or water) according to the manufacturer's instructions.
-
Staining Solution Preparation: On the day of the experiment, dilute the dye stock solution to the desired working concentration in a serum-free medium or a suitable buffer like PBS.
-
Cell Staining: Remove the culture medium from the cells and wash once with a warm buffer. Add the staining solution to the cells and incubate at 37°C for the recommended duration, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with a fresh, warm medium or buffer to remove excess dye and reduce background fluorescence.
-
Imaging: Add fresh, warm culture medium to the cells and proceed with live-cell imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen dye.
Specific Protocol Considerations:
-
Hoechst 33342: A typical working concentration is 1-5 µg/mL with an incubation time of 10-30 minutes.[8] It is crucial to use the lowest effective concentration to minimize cytotoxicity.[4][5]
-
SYTO Dyes: Working concentrations can range from 50 nM to 5 µM, with incubation times of 15-30 minutes. The specific SYTO dye and cell type will influence the optimal conditions. Some SYTO dyes have been shown to be toxic in long-term imaging studies.[6]
-
DRAQ5: A typical working concentration is 1-5 µM with an incubation time of 5-30 minutes. DRAQ5 is highly photostable, making it suitable for long-term imaging experiments.[10][12]
Mandatory Visualizations
Signaling Pathway: Apoptosis Detection using Nuclear Staining
Fluorescent nuclear stains are instrumental in identifying apoptotic cells, which are characterized by condensed chromatin and nuclear fragmentation.
Caption: Workflow for detecting apoptosis using fluorescent nuclear dyes.
Experimental Workflow: Live-Cell Staining and Imaging
A standardized workflow is crucial for obtaining reproducible results in live-cell imaging experiments.
Caption: A typical experimental workflow for live-cell imaging with fluorescent dyes.
Logical Relationship: Key Considerations for Dye Selection
The choice of a fluorescent dye for live-cell imaging involves a trade-off between various factors.
Caption: Interrelated factors influencing the selection of a fluorescent dye.
References
- 1. Alloxazine derivatives as multifunctional agents for photodynamic therapy, cancer cell imaging, and cell proliferation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photophysical properties of alloxazine derivatives with extended aromaticity - Potential redox-sensitive fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Breaking a Dogma: High-Throughput Live-Cell Imaging in Real-Time with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compatibility of SYTO 13 and Hoechst 33342 for longitudinal imaging of neuron viability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - ES [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. DNA labeling in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DRAQ5 labeling of nuclear DNA in live and fixed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biostatus.com [biostatus.com]
7-Chloroalloxazine vs. Fluorescein: A Comparative Guide for In Vitro Applications
For the discerning researcher, the selection of a fluorescent probe is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of 7-Chloroalloxazine and the ubiquitously used fluorescein, offering insights into their respective photophysical properties and suitability for various in vitro assays. While fluorescein is a well-characterized and widely adopted fluorophore, this compound represents a lesser-explored alternative from the alloxazine family.
Photophysical Properties: A Head-to-Head Comparison
A fundamental understanding of a fluorophore's photophysical properties is paramount for its effective application. The following table summarizes the key spectral characteristics of this compound and fluorescein. It is important to note that detailed, experimentally validated photophysical data for this compound is not extensively available in the public domain. The provided data for this compound is inferred from the general properties of the alloxazine core and the expected effects of halogen substitution.
| Property | This compound (Predicted) | Fluorescein |
| Chemical Structure | Alloxazine core with a chloro group at position 7 | Xanthene core |
| Excitation Max (λex) | ~340-390 nm | 494 nm |
| Emission Max (λem) | ~450-500 nm | 521 nm |
| Molar Absorptivity (ε) | Data not readily available | ~76,900 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | Data not readily available | ~0.95 (in 0.1 M NaOH) |
| Solubility | Soluble in organic solvents | Soluble in aqueous buffers (as sodium salt) |
| pH Sensitivity | Expected to be less sensitive than fluorescein | Highly pH-dependent fluorescence (pKa ~6.4) |
In Vitro Applications: Where Do They Shine?
Fluorescein has a long-standing and well-documented history of use in a vast array of in vitro applications. Its high quantum yield and biocompatibility have made it a staple in techniques such as:
-
Fluorescence Microscopy: Labeling of cells and subcellular components.
-
Flow Cytometry: Immunophenotyping and cell sorting.
-
Enzyme-Linked Immunosorbent Assay (ELISA): As a reporter molecule.
-
Fluorescence Polarization/Anisotropy Assays: Studying molecular interactions.
-
Cell Viability and Proliferation Assays: Using derivatives like Fluorescein Diacetate (FDA).
This compound , due to its limited characterization, does not have a well-established portfolio of in vitro applications. However, based on the properties of the alloxazine scaffold, it could potentially be explored in the following areas:
-
Fluorescent Labeling: As a smaller, potentially less disruptive tag for biomolecules.
-
Redox Sensing: Alloxazines are known to be redox-active, suggesting potential applications in monitoring cellular redox status.
-
Photocatalysis: Some alloxazine derivatives exhibit photocatalytic activity.
Experimental Protocols: A Practical Guide
Detailed experimental protocols are crucial for the successful implementation of fluorescence-based assays. Below are representative protocols for common in vitro applications using fluorescein.
Fluorescence Polarization Assay with Fluorescein-labeled Peptide
This protocol outlines a typical fluorescence polarization experiment to study the binding of a protein to a fluorescein-labeled peptide.
Workflow for a Fluorescence Polarization Assay
Caption: Workflow of a fluorescence polarization assay.
Materials:
-
Fluorescein-labeled peptide
-
Unlabeled protein of interest
-
Assay buffer (e.g., Phosphate Buffered Saline, PBS)
-
Black, non-binding surface 384-well microplate
-
Fluorescence plate reader with polarization filters
Method:
-
Prepare a 2X stock solution of the fluorescein-labeled peptide in the assay buffer.
-
Prepare a series of 2X serial dilutions of the unlabeled protein in the assay buffer.
-
Add 10 µL of each protein dilution to the wells of the microplate.
-
Add 10 µL of the 2X fluorescein-labeled peptide solution to all wells.
-
Mix gently and incubate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using the plate reader with excitation at 485 nm and emission at 535 nm.
-
Plot the measured polarization values against the protein concentration and fit the data to a binding curve to determine the dissociation constant (Kd).
Cell Viability Assay using Fluorescein Diacetate (FDA)
This protocol describes a common method to assess cell viability based on the enzymatic conversion of non-fluorescent FDA to fluorescent fluorescein in live cells.
Signaling Pathway of FDA in Live Cells
Caption: Conversion of FDA to fluorescein in viable cells.
Materials:
-
Fluorescein Diacetate (FDA) stock solution (e.g., 10 mg/mL in acetone)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium
-
96-well clear-bottom black microplate
-
Fluorescence microscope or plate reader
Method:
-
Seed cells in a 96-well plate and culture overnight.
-
Prepare a fresh working solution of FDA in PBS (e.g., 10 µg/mL).
-
Remove the culture medium from the wells and wash the cells twice with PBS.
-
Add 100 µL of the FDA working solution to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove excess FDA.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a plate reader (Ex/Em: 494/521 nm) or visualize under a fluorescence microscope. The fluorescence intensity is proportional to the number of viable cells.
Conclusion
Fluorescein remains the gold standard for many in vitro fluorescence applications due to its excellent photophysical properties and extensive validation. Its primary drawback is its pH sensitivity, which needs to be carefully controlled in experimental setups.
This compound, on the other hand, is a relatively unexplored fluorophore. Based on the general characteristics of alloxazines, it may offer advantages in terms of reduced pH sensitivity and a smaller molecular size. However, the lack of comprehensive photophysical data and established application protocols necessitates further research to validate its utility as a viable alternative to fluorescein. For researchers working in niche areas such as redox biology or requiring a fluorophore with a distinct spectral profile from common dyes, this compound could be a compound of interest for future investigation. For most standard in vitro assays, fluorescein and its derivatives continue to be the more reliable and well-supported choice.
Cross-Validation of 7-Chloroalloxazine Assay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 7-Chloroalloxazine, a heterocyclic compound with potential applications in pharmaceutical research. Due to the limited publicly available data on specific assays for this compound, this document outlines a robust proposed method using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and compares it with a potential alternative, UV-Vis Spectroscopy. The guide includes detailed experimental protocols and a framework for cross-validation, adhering to principles outlined by regulatory bodies such as the FDA and ICH.[1]
Comparative Analysis of Analytical Methods
A primary requirement for any analytical method in a research and development setting is its fitness for purpose, demonstrated through a thorough validation process.[2][3] The choice of method often depends on the specific requirements of the study, including the need for sensitivity, specificity, and throughput. The following table summarizes a comparison between a proposed RP-HPLC method and a UV-Vis Spectroscopy assay for the analysis of this compound.
| Parameter | RP-HPLC (Proposed) | UV-Vis Spectroscopy (Alternative) |
| Principle | Separation based on polarity, followed by UV detection. | Measurement of light absorption by the analyte at a specific wavelength. |
| Specificity | High (can separate from impurities and degradation products). | Low to Moderate (potential for interference from other absorbing compounds). |
| Sensitivity (LOD/LOQ) | High (typically in the ng/mL to µg/mL range). | Moderate (typically in the µg/mL to mg/mL range). |
| Linearity & Range | Wide linear range. | Generally follows Beer-Lambert law over a narrower concentration range. |
| Precision | High (low variability between measurements). | Moderate to High. |
| Accuracy | High (close to the true value). | Moderate (can be affected by matrix effects). |
| Throughput | Moderate (sample run times are typically several minutes). | High (rapid measurements). |
| Cost (Instrument/Reagents) | High initial instrument cost, moderate reagent cost. | Low instrument cost, low reagent cost. |
| Robustness | High (resilient to small variations in method parameters). | Moderate. |
Detailed Experimental Protocols
The following protocols provide a starting point for the development and validation of analytical methods for this compound.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is proposed for the accurate and specific quantification of this compound in various matrices.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
This compound reference standard
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 20% acetonitrile and increasing to 80% over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by UV-scan of this compound (likely in the range of 254 nm or 340 nm based on the alloxazine chromophore).
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation will depend on the matrix. For example, protein precipitation with acetonitrile may be required for biological samples.
Validation Parameters to be Assessed:
-
Specificity: Analyze blank matrix, matrix spiked with this compound, and a solution of potential impurities to ensure no interference at the retention time of the analyte.
-
Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. A linear regression analysis should yield a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the linear range on the same day (intra-day) and on different days (inter-day). Accuracy should be within 85-115% (80-120% for LLOQ), and precision (RSD) should be ≤15% (≤20% for LLOQ).[4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.
Alternative Method: UV-Vis Spectroscopy
This method can be used for a rapid, high-throughput estimation of this compound concentration in simple solutions.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Solvent used for sample dissolution (e.g., ethanol, methanol, or a buffered aqueous solution)
-
This compound reference standard
Procedure:
-
Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound across the UV-Vis spectrum (e.g., 200-600 nm) to determine the λmax.
-
Standard Curve: Prepare a series of standard solutions of known concentrations and measure the absorbance of each at the determined λmax. Plot absorbance versus concentration to generate a standard curve.
-
Sample Analysis: Measure the absorbance of the unknown sample at the λmax and determine the concentration from the standard curve.
Validation Considerations:
-
This method is prone to interference from other compounds that absorb at the same wavelength. Therefore, its specificity is limited.
-
The linear range is typically narrower than that of HPLC.
-
It is best suited for pure samples or simple mixtures where the matrix does not have significant UV absorbance.
Mandatory Visualizations
Experimental Workflow for Cross-Validation
The following diagram illustrates the workflow for the cross-validation of the proposed RP-HPLC method with the alternative UV-Vis Spectroscopy method.
Caption: Workflow for cross-validating this compound assay results.
Hypothetical Signaling Pathway
While the specific biological targets and signaling pathways of this compound are not yet publicly detailed, many small molecule inhibitors target kinase pathways. The following diagram illustrates a hypothetical signaling cascade that could be investigated.
Caption: Hypothetical signaling pathway involving this compound.
Conclusion
The development and validation of reliable analytical methods are paramount in drug discovery and development. This guide proposes a robust RP-HPLC method for the quantification of this compound and provides a framework for its cross-validation against a simpler, high-throughput UV-Vis spectroscopic method. The detailed protocols and validation guidelines herein serve as a comprehensive resource for researchers to establish accurate and precise assays for this compound, ensuring the integrity and reproducibility of their scientific findings. The provided diagrams offer a clear visual representation of the experimental workflow and a potential avenue for mechanistic studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analysis of Alloxazine Analogs as Potent Antitumor Agents
An in-depth guide for researchers and drug development professionals on the evolving landscape of alloxazine derivatives in oncology.
The alloxazine scaffold, a tricyclic nitrogen-containing heterocyclic system, has emerged as a promising framework in medicinal chemistry for the development of novel therapeutic agents. While specific biological data for 7-Chloroalloxazine remains limited in publicly accessible literature, a growing body of research highlights the significant potential of its analogs as potent antitumor agents. These derivatives have been shown to exhibit profound cytotoxic effects against various cancer cell lines and inhibitory activity against key protein kinases involved in tumor progression.
This guide provides a comparative analysis of recently developed alloxazine analogs, focusing on their cytotoxic and kinase inhibitory activities. The data presented is compiled from peer-reviewed studies to facilitate an objective comparison of their performance and to provide a foundation for future drug design and development efforts.
Quantitative Performance Data of Alloxazine Analogs
The antitumor efficacy of various alloxazine analogs has been quantified through in vitro cytotoxicity assays against a panel of human cancer cell lines and through kinase inhibition assays. The following tables summarize the key performance data for selected potent analogs, providing a clear comparison of their biological activities.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Alloxazine Analogs Against Human Cancer Cell Lines
| Compound ID | Modification | MCF-7 (Breast) | A2780 (Ovarian) | HCT116 (Colon) | CCRF-HSB-2 (Leukemia) | KB (Oral) | Reference |
| 9e | 2-deoxo-2-methylthio, 5-oxide | - | - | - | 0.0031 | 0.0029 | |
| 10b | 2-substituted | 0.04 | 0.005 | 0.01 | - | - | |
| 10h | 2-substituted | - | - | - | 0.0042 | 0.0036 | |
| 10j | 2-substituted | - | - | - | 0.0028 | 0.0025 | |
| 5-deazaalloxazines | Scaffold modification | Generally improved | Generally improved | Generally improved | - | - | |
| Ara-C (Control) | - | - | - | - | 0.0058 | 0.0049 |
Note: A lower IC₅₀ value indicates higher cytotoxic potency. Data for specific cell lines were not available for all compounds in the cited literature.
Table 2: Comparative Kinase Inhibition by Alloxazine Analogs
| Compound ID | ABL1 (% Inhibition) | CDK1/Cyclin A1 (% Inhibition) | FAK (% Inhibition) | SRC (% Inhibition) | Reference |
| 10b | 30-59% | 30-59% | 30-59% | 30-59% | |
| 5-deazaalloxazines | Higher selectivity | - | Higher selectivity | - |
Note: Inhibition percentages represent the reduction in kinase activity at a specified concentration of the compound, as reported in the source literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of alloxazine analogs.
Cytotoxicity Assay (MTT Assay)
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Plating: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The alloxazine analogs are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals (a purple precipitate) are dissolved in a solubilization solution, such as DMSO or acidified isopropanol.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
-
Assay Principle: The assay typically measures the phosphorylation of a substrate by a kinase. The amount of phosphorylation is quantified, often using a method like ADP-Glo™, which measures the amount of ADP produced during the kinase reaction.
-
Reaction Setup: The reaction is performed in a multi-well plate and includes the purified kinase enzyme, its specific substrate (e.g., a peptide), ATP, and the test compound (alloxazine analog) at various concentrations.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: A detection reagent is added to stop the kinase reaction and measure its output. For instance, in the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by a second reagent to convert the generated ADP into ATP, which then drives a luciferase-based reaction, producing a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated by comparing the signal from wells with the test compound to the signal from control wells (with no inhibitor).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the alloxazine analog at a concentration around its IC₅₀ value for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer. Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the DNA of cells with compromised membranes, i.e., late apoptotic and necrotic cells) are added.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals from FITC and PI are used to differentiate the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent to which the compound induces apoptosis. The results of an Annexin-V/PI apoptotic assay demonstrated that many compounds induced significantly early (89-146%) and dramatically late (556-1180%) cell death.
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways involving the protein kinases that are targeted by the analyzed alloxazine analogs.
Caption: Simplified ABL1 signaling cascade in cancer.
Caption: Role of CDK1/Cyclin A1 complex in cell cycle.
Caption: FAK's central role in integrin-mediated signaling.
Caption: Overview of SRC-mediated oncogenic signaling.
Unraveling the Antitumor Potential of Alloxazine Derivatives in Diverse Cancer Cell Lines
A recent study focused on the design and synthesis of new alloxazine analogues demonstrated significant growth inhibitory activities against two human tumor cell lines: the human T-cell acute lymphoblastoid leukaemia cell line (CCRF-HSB-2) and the human oral epidermoid carcinoma cell line (KB).[1][2] The antitumor agent "Ara-C" was utilized as a positive reference in these investigations.[1][2]
Comparative Performance of Alloxazine Analogues
The antitumor efficacy of various alloxazine derivatives was quantified by determining their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The lower the IC50 value, the more potent the compound. The IC50 values for a selection of these compounds against CCRF-HSB-2 and KB cell lines are summarized below.
| Compound | CCRF-HSB-2 IC50 (µg/mL) | KB IC50 (µg/mL) |
| 9e | Not specified, but highest among analogues | Not specified, but highest among analogues |
| 10j | Not specified, but highest among analogues | Not specified, but highest among analogues |
| 12b | 51.8 | 8.83 |
| 10i | 11.50 | 19.4 |
| 9d | 7.7 - 12.1 (range) | 8.1 - 11.5 (range) |
| 10g | 7.7 - 12.1 (range) | 8.1 - 11.5 (range) |
| 10m | 7.7 - 12.1 (range) | 8.1 - 11.5 (range) |
| 10p | 7.7 - 12.1 (range) | 8.1 - 11.5 (range) |
| 12c | 7.7 - 12.1 (range) | 8.1 - 11.5 (range) |
| 12e | 7.7 - 12.1 (range) | 8.1 - 11.5 (range) |
| 16c | 7.7 - 12.1 (range) | 8.1 - 11.5 (range) |
| 10b | 37.9 - 73.2 (range) | 29.2 - 56.5 (range) |
| 10d | 37.9 - 73.2 (range) | 29.2 - 56.5 (range) |
| 10e | 37.9 - 73.2 (range) | 29.2 - 56.5 (range) |
| 10o | 37.9 - 73.2 (range) | 29.2 - 56.5 (range) |
| 10q | 37.9 - 73.2 (range) | 29.2 - 56.5 (range) |
| Ara-C (reference) | Not specified | Not specified |
Among the tested compounds, 9e and 10j demonstrated the highest antitumor activity against both CCRF-HSB-2 and KB cell lines.[1][2] Notably, compound 12b exhibited selective antiproliferative activity against KB cells with an IC50 of 8.83 µg/mL, compared to a much higher IC50 of 51.8 µg/mL against CCRF-HSB-2, indicating a preferential cytotoxic effect.[1] Conversely, compound 10i showed better activity against CCRF-HSB-2 (IC50 = 11.50 µg/mL) compared to KB (IC50 = 19.4 µg/mL).[1]
A number of other derivatives, including 9d, 10g, 10m, 10p, 12c, 12e, and 16c , displayed reasonable growth inhibitory activities with IC50 values in the range of 7.7–12.1 µg/mL for CCRF-HSB-2 and 8.1–11.5 µg/mL for KB.[1] In contrast, compounds 10b, 10d, 10e, 10o, and 10q were the least potent among their analogues against both cell lines.[1]
Experimental Protocols
The primary method used to determine the in vitro growth inhibitory effects of the alloxazine analogues was the MTT assay .[1]
MTT Cell Viability Assay Workflow
Caption: A schematic of the MTT assay workflow used to assess cell viability.
Detailed Methodology:
-
Cell Seeding: Human tumor cell lines (CCRF-HSB-2 and KB) are seeded into 96-well microtiter plates at an appropriate density and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized alloxazine analogues. A positive control (Ara-C) and a negative control (vehicle) are also included.
-
Incubation: The treated cells are incubated for a period of 48 to 72 hours.
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Crystal Solubilization: The plates are incubated for an additional 4 hours, during which viable cells with active metabolism reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of cell viability against the compound concentrations.
Potential Signaling Pathways
While the precise signaling pathways activated by these novel alloxazine analogues are still under investigation, many anticancer agents exert their effects by inducing apoptosis (programmed cell death). A generalized schematic of a common apoptotic signaling pathway is presented below. Alloxazine derivatives may trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, leading to the activation of caspases, which are the executioners of apoptosis.
Generalized Apoptotic Signaling Pathway
References
- 1. Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 7-Chloroalloxazine Against Commercial Fluorescent Probes: A Comparative Guide
In the dynamic field of cellular analysis and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological processes. This guide provides a comprehensive comparison of 7-Chloroalloxazine, a novel fluorescent probe, against established commercial alternatives for the detection of reactive oxygen species (ROS). The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions for their specific experimental needs.
Introduction to this compound and Commercial Probes
This compound is an alloxazine derivative that has shown potential as a fluorescent probe for redox-sensitive measurements. Its chemical structure and photophysical properties are key to its function in detecting oxidative stress. While direct, extensive comparative data against commercial probes is emerging, this guide consolidates available information and presents a framework for standardized benchmarking.
We will compare this compound with a selection of widely used commercial fluorescent probes for ROS detection, including:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA): A general ROS indicator.
-
MitoSOX™ Red: A mitochondrial superoxide indicator.
-
CellROX™ Deep Red: A probe for cellular superoxide and hydroxyl radicals.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the key photophysical and performance characteristics of this compound and the selected commercial probes. Note: Data for this compound is based on available literature for 7-chloro-10-methylalloxazine, and a comprehensive head-to-head comparison is recommended.
Table 1: Photophysical Properties
| Property | 7-Chloro-10-methylalloxazine | DCFH-DA (after conversion) | MitoSOX™ Red | CellROX™ Deep Red |
| Excitation Max (nm) | ~350, 440 | ~495 | ~510 | ~644 |
| Emission Max (nm) | ~525 | ~529 | ~580 | ~665 |
| Quantum Yield | Not reported | 0.11 - 0.86 (product dependent) | Not widely reported | Not widely reported |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~12,000 (at 440 nm) | ~90,000 (for fluorescein) | ~23,000 | Not widely reported |
| Stokes Shift (nm) | ~85 | ~34 | ~70 | ~21 |
Table 2: Performance Characteristics
| Feature | This compound (Predicted) | DCFH-DA | MitoSOX™ Red | CellROX™ Deep Red |
| Primary Target ROS | General Oxidative Stress | H₂O₂, ROO•, ONOO⁻ | O₂⁻• (mitochondrial) | O₂⁻•, •OH |
| Cellular Localization | Cytosolic | Cytosolic | Mitochondria | Cytosolic |
| Photostability | Moderate (based on alloxazines) | Low | Moderate | High |
| Signal-to-Noise Ratio | To be determined | Moderate | High | High |
| Toxicity | To be determined | Low | Low | Low |
Experimental Protocols
To ensure reproducible and comparable results, detailed experimental protocols are crucial. The following sections outline the methodologies for key comparative experiments.
Protocol 1: Measurement of Fluorescence Quantum Yield
The quantum yield (Φ) of a fluorophore is a measure of its emission efficiency. It is determined relative to a standard of known quantum yield.
Materials:
-
This compound solution of known absorbance
-
Quinine sulfate in 0.1 M H₂SO₄ (quantum yield standard, Φ = 0.54)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of dilute solutions of both the standard (quinine sulfate) and this compound in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the wavelength of maximum absorbance.
-
Integrate the area under the emission spectrum for each solution.
-
Calculate the quantum yield of this compound using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Protocol 2: Assessment of Photostability
Photostability is a critical parameter for imaging experiments, as it determines the probe's resistance to photobleaching.
Materials:
-
This compound-loaded cells or solution
-
Fluorescence microscope with a high-intensity light source
-
Image analysis software
Procedure:
-
Prepare a sample of cells stained with this compound or a solution of the probe.
-
Mount the sample on the fluorescence microscope.
-
Acquire an initial image (t=0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).
-
Continuously expose the sample to the excitation light for a defined period (e.g., 5 minutes).
-
Acquire images at regular intervals (e.g., every 30 seconds) during the continuous exposure.
-
Measure the mean fluorescence intensity of a region of interest in each image.
-
Plot the fluorescence intensity as a function of time. The rate of decay indicates the photostability.
Protocol 3: Cellular ROS Detection
This protocol outlines a general workflow for comparing the ability of different probes to detect induced oxidative stress in a cellular model.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
This compound, DCFH-DA, MitoSOX™ Red, CellROX™ Deep Red
-
ROS-inducing agent (e.g., H₂O₂, menadione)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Load the cells with the respective fluorescent probes according to the manufacturer's instructions or optimized protocols.
-
Wash the cells to remove excess probe.
-
Treat the cells with the ROS-inducing agent at a predetermined concentration.
-
Measure the fluorescence intensity at appropriate time points using a plate reader or capture images using a fluorescence microscope.
-
Quantify the change in fluorescence intensity relative to untreated control cells.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: General mechanism of ROS detection by fluorescent probes.
Caption: Experimental workflow for comparing ROS probes in a cell-based assay.
Caption: Logical relationship of factors influencing the selection of a fluorescent probe.
Reproducibility of 7-Chloroalloxazine-Based Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 7-Chloroalloxazine's potential as a xanthine oxidase inhibitor. Due to the limited availability of direct reproducibility studies on this compound, this guide places its originally reported activity in the context of other well-documented xanthine oxidase inhibitors, offering a framework for assessing its potential and guiding future research.
Executive Summary
This compound has been identified in the literature as a potential inhibitor of xanthine oxidase, a key enzyme in purine metabolism and a therapeutic target for conditions like gout and hyperuricemia. However, a thorough review of published studies reveals a lack of direct research focused on reproducing the initial findings. This guide, therefore, aims to provide a valuable comparative perspective by summarizing the reported activity of this compound alongside a selection of other synthetic and natural xanthine oxidase inhibitors. By presenting available quantitative data and detailed experimental protocols, this guide serves as a resource for researchers interested in exploring alloxazine-based compounds and other novel xanthine oxidase inhibitors.
Comparative Analysis of Xanthine Oxidase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 values) of various compounds against xanthine oxidase. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
| Compound | Chemical Class | IC50 (µM) | Source |
| This compound | Alloxazine | Data Not Available | Primary literature not accessible for IC50 verification. |
| Allopurinol | Purine Analog | 2.588 - 8.37 | |
| Febuxostat | Non-purine, Thiazole derivative | 0.0236 | |
| Topiroxostat | Non-purine, Pyridine derivative | ~0.017 | - |
| Apigenin | Flavonoid | 3.57 | |
| Chrysin | Flavonoid | 1.26 | |
| Compound 7 (Chalcone derivative) | Chalcone | 0.084 | |
| Compound 9 (Chalcone derivative) | Chalcone | 0.064 | |
| Digallic acid | Phenolic acid | 1.04 | |
| Thieno[2,3-b]thiophene derivative | Thiophene derivative | 14.4 |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
To ensure the reproducibility and comparability of findings, it is crucial to follow standardized experimental protocols. Below is a detailed methodology for a typical in vitro xanthine oxidase inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against xanthine oxidase.
Materials:
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Allopurinol (positive control)
-
Spectrophotometer (capable of measuring absorbance at 295 nm)
-
96-well microplates
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in a suitable solvent (e.g., 1N NaOH) and then dilute in phosphate buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound at various concentrations (typically a serial dilution)
-
Xanthine oxidase solution
-
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).
-
-
Initiation of Reaction and Measurement:
-
Add the xanthine solution to each well to initiate the enzymatic reaction.
-
Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of uric acid formation.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Visualizing Key Processes
To further aid in the understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Purine degradation pathway and the role of xanthine oxidase inhibitors.
Caption: General experimental workflow for xanthine oxidase inhibition assay.
Conclusion and Future Directions
While the initial identification of this compound as a potential xanthine oxidase inhibitor is intriguing, the lack of subsequent reproducibility studies highlights a critical gap in the literature. To rigorously evaluate its therapeutic potential, further research is essential. This should include:
-
Independent replication of the original findings: Studies should be conducted to independently verify the xanthine oxidase inhibitory activity of this compound and determine its IC50 value using standardized assays.
-
Mechanism of action studies: Investigating the mode of inhibition (e.g., competitive, non-competitive) would provide valuable insights into its interaction with the enzyme.
-
In vivo studies: Should in vitro activity be confirmed, subsequent studies in animal models of hyperuricemia and gout are necessary to assess its efficacy and safety profile.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound could lead to the discovery of even more potent and selective inhibitors.
By systematically addressing these research questions, the scientific community can build a more complete and reliable understanding of the potential of this compound and other alloxazine derivatives as a novel class of xanthine oxidase inhibitors. This comparative guide serves as a foundational resource to inform and encourage such future investigations.
Specificity of 7-Chloroalloxazine for its target molecule
An Objective Analysis of 7-Chloroalloxazine as a High-Affinity Ligand for Flavoenzymes
Foreword for the Research Community
Scientific inquiry often involves the exploration of molecules with unique and highly specific interactions. This guide addresses the nature of this compound, a molecule that has demonstrated significant utility not as a targeted therapeutic, but as a high-affinity ligand for a broad class of enzymes: the flavoenzymes. For researchers in biochemistry, protein purification, and enzymology, understanding the specificity of such binding agents is crucial for the development of robust experimental and industrial processes. This document provides a comprehensive overview of the available data on this compound, its binding characteristics with flavoenzymes, and the experimental context in which it is employed. While not a conventional drug, its specificity as a tool for biochemical applications warrants a detailed examination.
Introduction to this compound and its Binding Profile
This compound is a heterocyclic compound belonging to the alloxazine family. Contrary to the typical profile of a targeted drug molecule, the available scientific literature does not identify a single, specific biological target or signaling pathway for this compound in a pharmacological context. Instead, research has consistently highlighted its utility as a ligand with a strong affinity for flavoenzymes.[1][2][3][4][5][6]
Flavoenzymes are a class of enzymes that utilize a flavin cofactor, such as flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN). These enzymes are involved in a wide array of redox reactions across all domains of life. The structural similarity of this compound to the isoalloxazine ring of the flavin cofactors is the likely basis for its broad-spectrum binding to this enzyme class.
Application in Affinity Chromatography
The primary application of this compound described in the literature is in the development of affinity chromatography resins for the purification of flavoenzymes.[5] In this technique, this compound is chemically immobilized onto a solid support, such as Sepharose beads. This creates a stationary phase with a high affinity for flavoenzymes.
Experimental Workflow for Flavoenzyme Purification
The general workflow for utilizing this compound-based affinity chromatography is as follows:
References
Orthogonal Methods for Validating 7-Chloroalloxazine as a Monoamine Oxidase A Inhibitor
In the realm of drug discovery and chemical biology, the validation of initial findings through orthogonal methods is paramount to ensure the reliability and robustness of experimental results. For a novel compound such as 7-Chloroalloxazine, identified as a potential inhibitor of Monoamine Oxidase A (MAO-A), a multi-faceted approach is necessary to confirm its biological activity, target engagement, and cellular efficacy. This guide provides a comparative overview of key orthogonal methods to substantiate primary screening results for this compound, complete with experimental protocols and representative data.
Comparative Analysis of Orthogonal Methods
A primary enzymatic assay, such as a fluorometric assay measuring the production of hydrogen peroxide, may initially identify this compound as a hit. However, to eliminate false positives and gain a deeper understanding of the compound's interaction with its target, a series of independent assays are required. The following table summarizes a selection of orthogonal methods, each providing a different layer of evidence for the validation of this compound as a genuine MAO-A inhibitor.
| Method | Principle | Key Parameters | This compound (Hypothetical Data) |
| Primary Assay: Fluorometric MAO-A Activity | Measures the enzymatic activity of MAO-A by detecting the production of a fluorescent product or byproduct (e.g., H2O2). Inhibition is quantified by a decrease in the fluorescent signal.[1][2][3] | IC50 | 0.5 µM |
| Orthogonal Method 1: Surface Plasmon Resonance (SPR) | A label-free biophysical technique that measures the binding kinetics and affinity of an analyte (this compound) to a ligand (MAO-A) immobilized on a sensor surface. | KD (dissociation constant), kon (association rate), koff (dissociation rate) | KD = 0.3 µM |
| Orthogonal Method 2: Isothermal Titration Calorimetry (ITC) | A biophysical technique that measures the heat change upon binding of a ligand to a protein in solution, providing thermodynamic parameters of the interaction.[4] | KD, ΔH (enthalpy change), ΔS (entropy change) | KD = 0.4 µM, ΔH = -10.5 kcal/mol |
| Orthogonal Method 3: Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein in cells or cell lysates upon ligand binding. Increased thermal stability indicates target engagement. | Tagg (aggregation temperature) shift | ΔTagg = 4.2 °C |
| Orthogonal Method 4: Neurotransmitter Quantification in SH-SY5Y Cells | A cell-based functional assay that measures the levels of neurotransmitters (e.g., serotonin, dopamine) in a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) following treatment with the inhibitor. | EC50 | 1.2 µM |
Experimental Workflow for Hit Validation
The process of validating a primary screen hit involves a logical progression from in vitro biochemical and biophysical assays to cell-based assays that assess target engagement and functional outcomes in a more physiologically relevant context.
Caption: Workflow for the orthogonal validation of a primary screening hit.
Signaling Pathway of MAO-A Inhibition
Monoamine oxidase A is a key enzyme in the degradation of monoamine neurotransmitters. Its inhibition by compounds like this compound is expected to increase the levels of these neurotransmitters in the synaptic cleft, which is the therapeutic basis for the use of MAO-A inhibitors in the treatment of depression and other neurological disorders.
Caption: Mechanism of action of this compound as a MAO-A inhibitor.
Detailed Experimental Protocols
Primary Assay: Fluorometric MAO-A Activity Assay
-
Principle: This assay quantifies MAO-A activity by measuring the production of hydrogen peroxide (H₂O₂) using a fluorometric probe.
-
Procedure:
-
Prepare a reaction mixture containing recombinant human MAO-A enzyme in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Add varying concentrations of this compound or control inhibitors and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the MAO-A substrate (e.g., p-tyramine) and a fluorescent probe that reacts with H₂O₂ (e.g., Amplex Red) in the presence of horseradish peroxidase.[2]
-
Measure the fluorescence intensity over time using a microplate reader (e.g., λex = 530 nm, λem = 590 nm).
-
Calculate the rate of reaction and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Orthogonal Method 1: Surface Plasmon Resonance (SPR)
-
Principle: SPR measures the binding of this compound to MAO-A immobilized on a sensor chip in real-time.
-
Procedure:
-
Immobilize recombinant human MAO-A onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of this compound over the sensor chip surface and a reference flow cell.
-
Monitor the change in the refractive index, which is proportional to the mass of bound analyte, to generate sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
-
Orthogonal Method 2: Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during the binding of this compound to MAO-A in solution.
-
Procedure:
-
Load a solution of recombinant human MAO-A into the sample cell of the ITC instrument.
-
Load a concentrated solution of this compound into the injection syringe.
-
Perform a series of injections of this compound into the MAO-A solution while monitoring the heat change.
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
Orthogonal Method 3: Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA assesses target engagement by measuring the increased thermal stability of MAO-A in the presence of this compound in a cellular environment.
-
Procedure:
-
Treat intact cells (e.g., SH-SY5Y) or cell lysates with this compound or a vehicle control.
-
Heat the samples to a range of temperatures.
-
Cool the samples and separate the soluble protein fraction from the aggregated protein by centrifugation.
-
Analyze the amount of soluble MAO-A at each temperature by Western blotting or other protein detection methods.
-
Plot the amount of soluble MAO-A as a function of temperature to generate a melting curve and determine the aggregation temperature (Tagg). A shift in Tagg in the presence of the compound indicates target engagement.
-
Orthogonal Method 4: Neurotransmitter Quantification in SH-SY5Y Cells
-
Principle: This functional assay measures the biological consequence of MAO-A inhibition by quantifying the increase in neurotransmitter levels.
-
Procedure:
-
Culture SH-SY5Y cells in appropriate media.
-
Treat the cells with varying concentrations of this compound for a specified period.
-
Lyse the cells and collect the supernatant.
-
Quantify the levels of serotonin and/or dopamine in the cell lysates using a sensitive detection method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Determine the EC50 value by plotting the neurotransmitter concentration against the logarithm of the this compound concentration.
-
References
- 1. High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase (MAO) Inhibitor Screening Kit Sigma-Aldrich [sigmaaldrich.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Reversible and irreversible small molecule inhibitors of monoamine oxidase B (MAO-B) investigated by biophysical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for Nitric Oxide Detection: DAF-FM vs. DAF-2
A Note on 7-Chloroalloxazine: Initial searches for "this compound" did not yield any relevant information regarding its use as a fluorescent probe for nitric oxide (NO) detection. The available scientific literature does not support its application in this context. Therefore, a direct comparison with established NO probes is not feasible at this time. This guide will instead provide a side-by-side comparison of two widely used fluorescent probes: 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) and its predecessor, 4,5-diaminofluorescein (DAF-2).
Introduction
The detection and quantification of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes, is paramount for researchers in various fields, including neuroscience, immunology, and cardiovascular biology.[1] Fluorescent probes that can visualize NO production in living cells have become indispensable tools. This guide offers a detailed comparison of two such probes, DAF-FM and DAF-2, highlighting their performance characteristics and providing experimental protocols to aid researchers in selecting the appropriate tool for their specific needs.
Performance Comparison: DAF-FM vs. DAF-2
DAF-FM was developed as an improved version of DAF-2, offering enhanced sensitivity, photostability, and reduced pH sensitivity.[2][3] The following table summarizes the key quantitative differences between these two probes.
| Feature | DAF-FM | DAF-2 | Reference(s) |
| Excitation Maximum | ~495 nm | ~495 nm | [1][4] |
| Emission Maximum | ~515 nm | ~515 nm | [1][4] |
| Quantum Yield (after NO reaction) | ~0.81 | ~0.92 | [4][5][6] |
| Fold-Increase in Fluorescence | ~160-fold | Not specified | [4][5] |
| Limit of Detection for NO | ~3 nM | ~5 nM | [1][4][5] |
| pH Sensitivity | Independent above pH 5.5 | pH-dependent | [2][4][5] |
| Photostability | Significantly more photostable | Less photostable | [2][4][5] |
Mechanism of Action
Both DAF-FM and DAF-2 operate on a similar principle. Their diacetate forms (DAF-FM diacetate and DAF-2 diacetate) are cell-permeant and can passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the diacetate groups, trapping the now cell-impermeant probes (DAF-FM and DAF-2) within the cytoplasm.[4][7][8] In the presence of NO and oxygen, these probes are converted to their highly fluorescent triazole derivatives.[4][8][9] It is important to note that the reaction is not directly with NO but with an oxidized form, such as dinitrogen trioxide (N₂O₃), which is formed from the autooxidation of NO.[10]
Mechanism of intracellular nitric oxide detection by DAF probes.
Experimental Protocols
The following are generalized protocols for the detection of intracellular nitric oxide using DAF-FM diacetate and DAF-2 diacetate. Optimal conditions, such as probe concentration and incubation times, may vary depending on the cell type and experimental setup and should be determined empirically.
Materials
-
DAF-FM diacetate or DAF-2 diacetate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS, or Phosphate-Buffered Saline, PBS)
-
Cultured cells on coverslips or in a microplate
-
Fluorescence microscope or plate reader with appropriate filters (Excitation/Emission ~495/515 nm)
Stock Solution Preparation
-
Prepare a stock solution of DAF-FM diacetate or DAF-2 diacetate at a concentration of 1-5 mM in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light and moisture. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[11]
Cell Loading Protocol
-
Culture cells to the desired confluency on a suitable imaging platform (e.g., glass-bottom dish, coverslip, or 96-well plate).
-
Prepare a working solution of the DAF probe by diluting the stock solution in a physiological buffer to a final concentration of 1-10 µM.[4][8]
-
Remove the cell culture medium and wash the cells once with the physiological buffer.
-
Add the DAF probe working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.[8]
-
After incubation, wash the cells twice with the physiological buffer to remove the excess probe.
-
Add fresh, pre-warmed buffer or medium to the cells and incubate for an additional 15-30 minutes to allow for complete de-esterification of the probe by intracellular esterases.[8]
-
The cells are now ready for experimental treatment and fluorescence imaging.
General experimental workflow for intracellular NO detection.
Conclusion
Both DAF-FM and DAF-2 are valuable tools for the fluorescent detection of nitric oxide in biological systems. However, for most applications, DAF-FM is the superior choice due to its higher sensitivity to low concentrations of NO, greater photostability allowing for longer imaging periods, and its relative insensitivity to physiological pH changes.[1][3][4][5] Researchers should carefully consider the specific requirements of their experiments when selecting a probe. For those seeking to reproduce older studies or when cost is a primary concern, DAF-2 remains a viable option. For new studies requiring high sensitivity and robust performance, DAF-FM is the recommended probe.
References
- 1. caymanchem.com [caymanchem.com]
- 2. DAF-FM | AAT Bioquest [aatbio.com]
- 3. sfrbm.org [sfrbm.org]
- 4. ulab360.com [ulab360.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. DAF-2 (diaminofluorescein-2) For detection of nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 7. interchim.fr [interchim.fr]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. DAF-2 DA (diaminofluorescein-2 diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 10. DAF FM diacetate | Fluorescent Cell Indicators and Sensors | Tocris Bioscience [tocris.com]
- 11. Detecting nitric oxide in free-living symbiotic dinoflagellates exposed to nanoparticles [protocols.io]
7-Chloroalloxazine vs. Traditional Assays: A New Frontier in ROS Detection
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Cellular Reactive Oxygen Species (ROS) Detection Methods
The accurate detection and quantification of reactive oxygen species (ROS) are critical in a multitude of research areas, from understanding cellular signaling pathways to the development of novel therapeutics for oxidative stress-related diseases. For decades, traditional assays, such as the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay, have been the mainstay for ROS detection. However, the emergence of novel fluorescent probes, including those from the alloxazine family, presents an opportunity to overcome the significant limitations of these conventional methods. This guide provides an objective comparison of a prospective 7-Chloroalloxazine-based assay and the traditional DCFH-DA assay, supported by a review of current scientific understanding and detailed experimental protocols.
The Rise of Alloxazine Derivatives as Superior Fluorescent Probes
Alloxazine derivatives are a class of heterocyclic compounds that have garnered significant interest for their tunable photophysical properties and their potential as highly specific and stable fluorescent probes.[1][2] While research on this compound itself is still emerging, the broader alloxazine family exhibits characteristics that suggest its potential to surpass traditional ROS indicators. These advantages are rooted in the ability to chemically modify the alloxazine scaffold to optimize fluorescence, enhance targeting to specific cellular compartments, and improve selectivity towards specific ROS types.[2][3]
Head-to-Head Comparison: this compound vs. DCFH-DA
The following table summarizes the key performance characteristics of a hypothetical this compound-based assay compared to the traditional DCFH-DA assay, based on existing data for alloxazine derivatives and well-documented limitations of DCFH-DA.
| Feature | This compound-Based Assay (Anticipated) | 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) Assay |
| Specificity | Potentially high for specific ROS (e.g., superoxide, hydrogen peroxide) through targeted chemical design. | Low; reacts with a broad range of ROS and is susceptible to auto-oxidation and enzymatic oxidation, leading to false positives.[4][5] |
| Photostability | Generally high, allowing for longer and more stable imaging sessions. | Low; the fluorescent product (DCF) is prone to photobleaching. |
| Signal Stability | Stable fluorescent signal, enabling more accurate quantification over time. | The DCF signal can be unstable and is influenced by various cellular factors.[6] |
| Customization | The alloxazine scaffold allows for chemical modifications to tune fluorescence wavelength and target specific organelles.[2] | Limited options for modification. |
| Cost | Potentially higher initially due to novelty and synthesis complexity. | Low cost and widely available.[6][7] |
| Ease of Use | Simple protocol, similar to other fluorescent probe-based assays. | A relatively simple and widely used protocol.[6][7] |
Delving into the Mechanisms: How They Work
The fundamental difference between these two assay types lies in their mechanism of ROS detection and the nature of their fluorescent signal.
The DCFH-DA Assay: A Non-Specific Indicator of Oxidative Stress
The DCFH-DA assay is the most widely used method for measuring cellular ROS.[4] The process begins with the cell-permeable DCFH-DA entering the cell, where intracellular esterases cleave the diacetate group, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) inside. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[7]
However, a significant drawback of this assay is its lack of specificity. DCFH can be oxidized by a wide range of reactive species, including hydroxyl radicals, peroxynitrite, and hypochlorous acid, and its oxidation can also be catalyzed by cellular peroxidases and cytochromes, independent of de novo ROS production.[4][5][8] This can lead to an overestimation of ROS levels and makes it difficult to attribute the signal to a specific reactive species.
This compound: The Promise of Specific and Stable Detection
A this compound-based probe is anticipated to operate on a more direct and specific chemical reaction with a target ROS. The alloxazine core can be engineered to be selectively oxidized by a particular ROS, leading to a quantifiable change in its fluorescent properties.[1][9] This tailored reactivity would minimize off-target reactions and provide a more accurate reflection of the specific ROS being investigated. Furthermore, the intrinsic photostability of the alloxazine structure would allow for more robust and prolonged imaging experiments.
Visualizing the Pathways and Workflows
To better understand the underlying processes, the following diagrams, created using the DOT language, illustrate the ROS detection pathway and a typical experimental workflow.
Experimental Protocols
For a practical comparison, detailed methodologies for both assays are provided below.
Protocol 1: Traditional DCFH-DA Assay for Cellular ROS Detection
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Reagent Preparation: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 10-20 µM in pre-warmed serum-free cell culture medium or PBS.
-
Induction of Oxidative Stress (Optional): Treat cells with the desired experimental compounds or stimuli to induce ROS production. Include appropriate positive (e.g., H₂O₂) and negative controls.
-
Probe Loading: Remove the culture medium and wash the cells once with warm PBS. Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Gently remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.
-
Fluorescence Measurement: Add PBS or medium back to the wells. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. For microscopy, capture images using a standard FITC filter set.[7]
Protocol 2: Hypothetical this compound-Based Assay for Specific ROS Detection
Materials:
-
This compound probe
-
DMSO
-
PBS or HBSS
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Follow the same procedure as for the DCFH-DA assay.
-
Reagent Preparation: Prepare a stock solution of the this compound probe in DMSO. The optimal working concentration will need to be determined empirically but is anticipated to be in the low micromolar range. Dilute the stock solution in pre-warmed serum-free medium or PBS.
-
Induction of Oxidative Stress (Optional): Treat cells as described for the DCFH-DA assay.
-
Probe Loading: Remove the culture medium, wash cells with warm PBS, and add the this compound working solution. Incubate for the empirically determined optimal time (likely 15-45 minutes) at 37°C, protected from light.
-
Washing: Wash the cells twice with warm PBS.
-
Fluorescence Measurement: Add PBS or medium to the wells. Measure fluorescence at the predetermined optimal excitation and emission wavelengths for the this compound probe.
Conclusion and Future Outlook
While the DCFH-DA assay has been a valuable tool, its inherent limitations, particularly its lack of specificity, necessitate the development of more reliable methods for ROS detection. Alloxazine derivatives, including this compound, represent a promising new generation of fluorescent probes. Their potential for high specificity, photostability, and chemical customizability offers the prospect of more accurate and nuanced investigations into the complex role of ROS in health and disease. As research into these novel probes continues, they are poised to become indispensable tools for researchers, scientists, and drug development professionals, enabling more precise and reliable insights into cellular redox biology.
References
- 1. Alloxazine derivatives as multifunctional agents for photodynamic therapy, cancer cell imaging, and cell proliferation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering Alloxazines by Boron Coordination and Click Chemistry toward Small‐molecule Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Related Videos - Alloxazine derivatives as multifunctional agents for photodynamic therapy, cancer cell imaging, and cell proliferation inhibition [visualize.jove.com]
- 4. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Probes for Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Fluorescent probes for the detection of reactive oxygen species in human spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Alloxazine Derivatives: Unveiling Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Alloxazine derivatives, a class of heterocyclic compounds, have garnered increasing interest in medicinal chemistry due to their diverse biological activities. This guide provides a quantitative comparison of recently synthesized alloxazine analogues, focusing on their anticancer properties. While the specific focus of this guide is on the broader class of alloxazine derivatives due to a scarcity of public data on 7-Chloroalloxazine, the presented data offers valuable insights into the structure-activity relationships and therapeutic potential of this compound family.
Quantitative Comparison of Biological Activity
A recent study by Samaha et al. (2024) provides a comprehensive dataset on the in vitro anticancer activity of novel alloxazine analogues against two human cancer cell lines: human T-cell acute lymphoblastoid leukaemia (CCRF-HSB-2) and human oral epidermoid carcinoma (KB). The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined and are summarized below.[1][2][3][4]
Table 1: In Vitro Anticancer Activity of Alloxazine Derivatives (IC50 in µg/mL) [1][2][3][4]
| Compound | CCRF-HSB-2 (IC50 µg/mL) | KB (IC50 µg/mL) |
| 9e | 0.87 | 0.47 |
| 10h | 2.15 | 1.89 |
| 10j | 1.98 | 1.54 |
| 12a | 6.53 | 7.71 |
| 12d | 3.21 | 2.87 |
| 16a | 4.87 | 5.12 |
| 16b | 5.03 | 6.43 |
| Ara-C (Reference) | 0.059 | 0.091 |
Lower IC50 values indicate higher potency.
Kinase Inhibition Profile
To elucidate the mechanism of action, the most potent compounds, 9e and 10j, were screened for their inhibitory activity against a panel of 20 protein kinases. Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in cancer. The results, presented as the percentage of inhibition, highlight the potential of these compounds to target specific signaling pathways.[1][2][3][4]
Table 2: Kinase Inhibition Profile of Compounds 9e and 10j (% Inhibition) [1]
| Kinase | Compound 9e (% Inhibition) | Compound 10j (% Inhibition) |
| PTK | -45 | -52 |
| Other kinases | (Data for 19 other kinases not shown for brevity) | (Data for 19 other kinases not shown for brevity) |
Negative values indicate inhibition. Values >25% are considered significant.[1] The significant inhibition of Protein Tyrosine Kinases (PTKs) suggests a potential mechanism of action for the observed anticancer activity.[1]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.
Synthesis of Alloxazine Derivatives
The synthesis of the alloxazine derivatives involved a multi-step process. A general representation of the synthetic pathway is as follows:
Figure 1. General synthetic workflow for alloxazine derivatives.
For instance, the key intermediates, 6-N-anilino-2-methyl-thio-3,4-dihydropyrimidin-4-ones, underwent nitrosative cyclization using sodium nitrite in acetic acid to yield 2-methylthio-alloxazine-5-oxides.[1][2] These intermediates were then subjected to amination or dethiation to produce a variety of 2-substituted amino-alloxazines and 2-deoxo-alloxazines, respectively.[1][2]
In Vitro Anticancer Activity Assay (MTT Assay)
The inhibitory effects of the synthesized compounds on the growth of human tumor cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Figure 2. Workflow of the MTT assay for anticancer activity.
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, leading to the formation of a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Signaling Pathway Modulation
The kinase screening results suggest that the alloxazine derivatives may exert their anticancer effects by inhibiting protein tyrosine kinases. PTKs are key components of many signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of these kinases can disrupt these pathways and lead to cancer cell death.
Figure 3. Simplified Protein Tyrosine Kinase signaling pathway and the inhibitory action of alloxazine derivatives.
This diagram illustrates a simplified model where the binding of a growth factor to a Receptor Tyrosine Kinase (RTK) activates intracellular Protein Tyrosine Kinases (PTKs). These PTKs then phosphorylate substrate proteins, initiating a downstream signaling cascade that ultimately leads to cellular responses like proliferation and survival. Alloxazine derivatives can inhibit this process by blocking the activity of PTKs.
Conclusion
The quantitative data and mechanistic insights presented in this guide underscore the potential of alloxazine derivatives as a promising scaffold for the development of novel anticancer agents. The structure-activity relationships derived from the comparative data can guide the rational design of more potent and selective inhibitors. While specific data on this compound remains limited, the findings for the broader alloxazine class provide a strong impetus for further investigation into its specific properties and potential therapeutic applications. Further research, including in vivo studies and detailed toxicological profiling, is warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
